molecular formula C7H6N2O B1403559 5-Ethynyl-2-methoxypyrimidine CAS No. 1059705-07-5

5-Ethynyl-2-methoxypyrimidine

Cat. No.: B1403559
CAS No.: 1059705-07-5
M. Wt: 134.14 g/mol
InChI Key: GKQCCYOUHFQJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-methoxypyrimidine is an organic compound with the molecular formula C7H6N2O. Its structure features a pyrimidine ring substituted with a methoxy group and an ethynyl group, which provides a terminal alkyne suitable for further chemical modification via click chemistry . Research indicates that this compound has been investigated for use as a nitrification inhibitor in agricultural applications. When applied to soil, it can help reduce the leaching of nitrate (NO₃) and the emission of nitrous oxide (N₂O), a potent greenhouse gas, thereby improving nitrogen use efficiency in crop production . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQCCYOUHFQJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059705-07-5
Record name 5-ethynyl-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Ethynyl-Pyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its significance is rooted in its ability to engage in various non-covalent interactions with biological targets, serving as a versatile framework for the design of potent and selective therapeutic agents.[1] The introduction of an ethynyl group at the 5-position of the pyrimidine ring, as seen in 5-ethynyl-2-methoxypyrimidine, imparts unique properties that are highly advantageous for drug discovery. The linear geometry of the ethynyl moiety allows it to act as a rigid linker or to probe narrow hydrophobic pockets within an enzyme's active site. Furthermore, the terminal alkyne is a key functional group for "click chemistry," enabling the efficient and specific conjugation of the pyrimidine core to other molecules, such as fluorescent probes or larger pharmacophores.[3][4] This technical guide provides an in-depth overview of 5-ethynyl-2-methoxypyrimidine, from its synthesis and analytical characterization to its applications as a pivotal building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical and Analytical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 5-Ethynyl-2-methoxypyrimidine

PropertyValueSource
CAS Number 1059705-07-5[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance Off-white to light brown solid[1]
Boiling Point (Predicted) 244.3 ± 32.0 °C[1]
Density (Predicted) 1.15 ± 0.1 g/cm³[1]
Storage Temperature 2-8°C[1]

Analytical Characterization: A Note on Spectroscopic Data

  • ¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The two pyrimidine protons at the 4- and 6-positions would appear as singlets in the aromatic region. The methoxy group protons would be a sharp singlet in the upfield region, and the acetylenic proton would also be a singlet, typically found in the 2-4 ppm range.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the five unique carbon atoms of the pyrimidine ring, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field. The two carbons of the ethynyl group would have characteristic chemical shifts in the 70-90 ppm range. The methoxy carbon would be observed in the upfield region. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in the unambiguous assignment of all proton and carbon signals.[6][7]

Synthesis and Mechanistic Insights: A Practical Approach

The most logical and widely employed method for the synthesis of 5-ethynyl-2-methoxypyrimidine is the Sonogashira cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The likely precursor for this synthesis is a 5-halo-2-methoxypyrimidine, with 5-bromo-2-methoxypyrimidine being a commercially available and reactive starting material.

Workflow for the Synthesis of 5-Ethynyl-2-methoxypyrimidine

cluster_0 Step 1: Synthesis of 5-Bromo-2-methoxypyrimidine cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection start1 5-Bromo-2-chloropyrimidine reagent1 Sodium Methoxide (CH₃ONa) in Methanol start1->reagent1 Nucleophilic Aromatic Substitution product1 5-Bromo-2-methoxypyrimidine reagent1->product1 start2 5-Bromo-2-methoxypyrimidine product1->start2 reagent2 Trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) start2->reagent2 Cross-Coupling intermediate 5-((Trimethylsilyl)ethynyl)-2-methoxypyrimidine reagent2->intermediate start3 5-((Trimethylsilyl)ethynyl)-2-methoxypyrimidine intermediate->start3 reagent3 Base (e.g., K₂CO₃) in Methanol start3->reagent3 Silyl Group Removal product2 5-Ethynyl-2-methoxypyrimidine reagent3->product2

Caption: Synthetic workflow for 5-Ethynyl-2-methoxypyrimidine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established methods for Sonogashira couplings of halopyrimidines.[10]

Step 1: Synthesis of 5-Bromo-2-methoxypyrimidine (Precursor)

A detailed procedure for the synthesis of 5-bromo-2-methoxypyrimidine from 5-bromo-2-chloropyrimidine has been reported.[7] To a solution of 5-bromo-2-chloropyrimidine in methanol, sodium methoxide is added, and the reaction mixture is heated.[7] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the chloride at the 2-position. After completion, the methanol is removed, and the product is extracted with an organic solvent.[7]

Step 2: Sonogashira Coupling and Deprotection

  • Reaction Setup: To a dried reaction flask, add 5-bromo-2-methoxypyrimidine (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., triethylamine, 2.0 eq.) are added. Subsequently, trimethylsilylacetylene (1.2 eq.) is added via syringe. The use of a silyl-protected alkyne is a common strategy to prevent self-coupling of the terminal alkyne.

  • Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Deprotection: Upon completion, the reaction is cooled to room temperature, and a mild base such as potassium carbonate in methanol is added to effect the in-situ deprotection of the trimethylsilyl group. The mixture is then filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 5-ethynyl-2-methoxypyrimidine as a solid.

Mechanistic Rationale

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps are the oxidative addition of the 5-bromo-2-methoxypyrimidine to the Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the reaction of the alkyne with the copper(I) salt and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base is crucial for neutralizing the hydrogen bromide formed during the reaction and for the formation of the copper acetylide.

Applications in Research and Drug Development

The 5-ethynyl-2-methoxypyrimidine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors.

Role in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][11] The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The 2-methoxy group can be readily displaced by a primary amine to install various side chains that can interact with other regions of the kinase active site. The 5-ethynyl group can be further elaborated to extend into other pockets of the enzyme, enhancing potency and selectivity.

A notable example is in the design of Aurora kinase inhibitors.[12] Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers.[11] Synthetic strategies targeting Aurora kinases often involve the use of pyrimidine-based scaffolds.[2][11] The 5-ethynyl-2-methoxypyrimidine core can be utilized to synthesize compounds that, after further modification, can potently and selectively inhibit Aurora kinases, leading to reduced levels of oncoproteins like MYC and inducing tumor regression in preclinical models.[12][13]

Signaling Pathway Context

cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by Pyrimidine-based Drug Upstream Upstream Signal Kinase Protein Kinase (e.g., Aurora Kinase) Upstream->Kinase Activation Substrate Substrate Protein (e.g., MYC) Kinase->Substrate Phosphorylation Downstream Downstream Cellular Response (e.g., Cell Proliferation) Substrate->Downstream Inhibitor 5-Ethynyl-2-methoxypyrimidine -derived Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a 5-ethynyl-2-methoxypyrimidine-derived inhibitor.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 5-ethynyl-2-methoxypyrimidine.

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

5-Ethynyl-2-methoxypyrimidine is a strategically important building block in medicinal chemistry, offering a unique combination of a privileged pyrimidine core and a versatile ethynyl functional group. Its synthesis via the robust Sonogashira coupling allows for its efficient incorporation into complex molecular architectures. The demonstrated utility of the ethynyl-pyrimidine scaffold in the development of potent kinase inhibitors highlights its potential for the discovery of novel therapeutics for a range of diseases. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks like 5-ethynyl-2-methoxypyrimidine will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitors of de novo pyrimidine synthesis. Summary pathway depicting.... Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. Retrieved from [Link]

  • Odesa I. I. Mechnikov National University. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

5-Ethynyl-2-methoxypyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Ethynyl-2-methoxypyrimidine: Properties, Synthesis, and Applications

Introduction

5-Ethynyl-2-methoxypyrimidine stands as a pivotal heterocyclic building block for researchers and scientists, particularly those engaged in drug discovery and medicinal chemistry. The pyrimidine core is a well-established "privileged structure," forming the backbone of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The synthetic versatility endowed by the strategically placed methoxy and, most notably, the terminal ethynyl groups, makes this compound an exceptionally valuable precursor for the synthesis of diverse molecular libraries. The ethynyl group, a highly reactive and versatile functional handle, opens avenues for a plethora of chemical transformations, including robust and efficient C-C bond-forming reactions.[3]

This guide offers a comprehensive technical overview of 5-Ethynyl-2-methoxypyrimidine, delving into its core chemical properties, spectroscopic profile, synthetic methodologies, and key applications. As a senior application scientist, the narrative aims to blend technical accuracy with practical, field-proven insights, explaining not just the "how" but the "why" behind experimental choices, thereby providing a self-validating framework for its use in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its effective application in synthesis and analysis.

Physicochemical Characteristics

The key physical and chemical properties of 5-Ethynyl-2-methoxypyrimidine are summarized below, providing essential information for its handling, storage, and use in reactions.

PropertyValueSource
CAS Number 1059705-07-5[4]
Molecular Formula C₇H₆N₂O-
Molecular Weight 134.14 g/mol -
Appearance Off-white to light brown solid[4]
Boiling Point 244.3 ± 32.0 °C (Predicted)[4]
Density 1.15 ± 0.1 g/cm³ (Predicted)[4]
Storage Conditions 2-8°C, under inert gas[4]
Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 5-Ethynyl-2-methoxypyrimidine. While specific experimental spectra are proprietary to manufacturers, a predicted profile based on its structure provides a reliable reference for characterization.[5][6]

SpectroscopyCharacteristic Signals
¹H NMR - Pyrimidine Protons (H4, H6): Expected around δ 8.5-8.7 ppm (singlets).- Acetylenic Proton (-C≡C-H): Expected around δ 3.0-3.5 ppm (singlet).- Methoxy Protons (-OCH₃): Expected around δ 4.0-4.1 ppm (singlet).
¹³C NMR - Pyrimidine Carbons: Expected in the range of δ 110-165 ppm.- Acetylenic Carbons (-C≡C-): Expected around δ 75-85 ppm.- Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.
IR (Infrared) - C-H stretch (alkyne): Strong, sharp peak around 3300 cm⁻¹.- C≡C stretch (alkyne): Sharp peak of variable intensity around 2100-2150 cm⁻¹.- C-O stretch (methoxy): Strong peak around 1020-1250 cm⁻¹.- C=N/C=C stretch (pyrimidine ring): Peaks in the 1400-1600 cm⁻¹ region.
Mass Spec. (MS) - [M]+: Expected molecular ion peak at m/z = 134.14.

Synthesis and Functionalization: A Strategic Approach

The synthesis of 5-Ethynyl-2-methoxypyrimidine is most effectively achieved through late-stage introduction of the reactive ethynyl group onto a pre-functionalized pyrimidine core. This strategy preserves the sensitive alkyne moiety from potentially harsh conditions required for ring formation.

Synthetic Strategy via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the cornerstone for synthesizing this compound. It provides a reliable and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide under mild conditions.[7][8] The process typically begins with a halogenated precursor, such as 5-bromo-2-methoxypyrimidine.

Synthesis_Workflow A 5-Bromo-2-methoxypyrimidine C Sonogashira Coupling Reaction (Pd/Cu Catalysis, Base) A->C B Trimethylsilylacetylene (TMSA) B->C D 5-((Trimethylsilyl)ethynyl)-2-methoxypyrimidine (Protected Intermediate) C->D C-C Bond Formation E Deprotection (e.g., TBAF, K₂CO₃/MeOH) D->E F 5-Ethynyl-2-methoxypyrimidine (Final Product) E->F TMS Group Removal

Caption: Synthetic workflow for 5-Ethynyl-2-methoxypyrimidine.

The choice to use a protected alkyne like trimethylsilylacetylene (TMSA) is a key experimental decision. It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions, thus ensuring higher yields of the desired product.[7] The bulky trimethylsilyl (TMS) group is then easily removed under mild conditions to reveal the terminal alkyne.

Detailed Protocol: Sonogashira Coupling

This protocol is a self-validating system, where successful execution yields the protected intermediate, which can be easily verified by techniques like TLC or LC-MS before proceeding to the final deprotection step.

Materials:

  • 5-Bromo-2-methoxypyrimidine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate (K₂CO₃) in Methanol (MeOH) for deprotection

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-methoxypyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq) under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Base: Add anhydrous THF and TEA (2.0-3.0 eq). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Slowly add TMSA (1.2-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-((trimethylsilyl)ethynyl)-2-methoxypyrimidine.

  • Deprotection: Dissolve the purified intermediate in THF. Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature for 1-2 hours. Alternatively, stir with K₂CO₃ in methanol.

  • Final Purification: After the deprotection is complete (monitored by TLC), perform an aqueous work-up and purify the product by column chromatography to yield 5-Ethynyl-2-methoxypyrimidine.

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_A [R¹-Pd(II)-X]L₂ Pd0->Pd_A Oxidative Addition (R¹-X) Pd_B [R¹-Pd(II)-C≡CR²]L₂ Pd_A->Pd_B Transmetalation (from Cu cycle) Cu_Alkyne Cu(I)-C≡CR² (Copper Acetylide) Pd_B->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X CuX->Cu_Alkyne + H-C≡CR² - HX (Base) Cu_Alkyne->CuX Transmetalation to Pd(II)

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Core Reactivity and Applications in Drug Discovery

The true value of 5-Ethynyl-2-methoxypyrimidine lies in the reactivity of its terminal alkyne, which serves as a gateway to a vast chemical space.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this terminal alkyne is in "click chemistry," specifically the CuAAC reaction. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for high-throughput synthesis and bioconjugation.[9][10][11] It allows for the covalent linking of the pyrimidine core to any molecule bearing an azide group, rapidly generating libraries of 1,2,3-triazole-containing compounds for biological screening.[12][13]

Detailed Protocol: Model CuAAC Reaction

Materials:

  • 5-Ethynyl-2-methoxypyrimidine

  • An organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-Butanol/Water 1:1 mixture)

Procedure:

  • Reactant Solution: Dissolve 5-Ethynyl-2-methoxypyrimidine (1.0 eq) and the organic azide (1.0-1.1 eq) in the t-BuOH/H₂O solvent system.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.01-0.05 eq) in water and sodium ascorbate (0.05-0.10 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction followed by crystallization or column chromatography.

Drug_Discovery_Logic A 5-Ethynyl-2-methoxypyrimidine (Core Building Block) C Click Chemistry (CuAAC) A->C B Diverse Azide Library (R-N₃) B->C D Library of Pyrimidine-Triazoles C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Caption: Logical workflow from building block to drug candidate.

Role in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in drug design, present in antiviral, anticancer, and anti-inflammatory agents.[1][14]

  • Structural Mimicry: The pyrimidine ring can act as a bioisostere for purine bases, enabling it to interact with enzymes and receptors involved in nucleic acid metabolism.[14]

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.

  • Modulation of Properties: The 2-methoxy group can influence solubility and metabolic stability and also act as a hydrogen bond acceptor. The 5-ethynyl group provides a rigid linker to explore different regions of a target's binding pocket, facilitating structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling of 5-Ethynyl-2-methoxypyrimidine is essential to ensure laboratory safety and maintain the compound's integrity.

Hazard CategoryGHS PictogramHazard StatementsPrecautionary Measures
Acute Toxicity / Irritation GHS07 (Warning)H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: Use in a well-ventilated fume hood. Avoid dust formation and contact with skin, eyes, and clothing.[15] Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon) to prevent degradation.[4]

Conclusion

5-Ethynyl-2-methoxypyrimidine is more than just a chemical reagent; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with the robust and versatile reactivity of the terminal alkyne, provide an exceptional platform for the rapid construction of complex molecules. The ability to employ powerful transformations like the Sonogashira coupling for its synthesis and click chemistry for its derivatization allows researchers to efficiently explore vast chemical space. This guide has provided the core technical knowledge and practical protocols necessary for scientists to confidently integrate this valuable building block into their research, accelerating the journey from initial concept to the discovery of novel therapeutic agents.

References

  • Wikipedia. 5-Ethynyl-2'-deoxyuridine. Available at: [Link]

  • Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation. Available at: [Link]

  • PubChem. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. Available at: [Link]

  • Molecules. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. Available at: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • New Journal of Chemistry. Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. Available at: [Link]

  • ResearchGate. Scheme 31 Deprotonative functionalization of 5-methoxy-, 2,4dimethoxy-,.... Available at: [Link]

  • PubChem. 5-Ethynyl-2'-deoxyuridine | C11H12N2O5 | CID 472172. Available at: [Link]

  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available at: [Link]

  • ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available at: [Link]

  • ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available at: [Link]

  • PubMed. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Available at: [Link]

  • Beilstein Journals. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Available at: [Link]

  • MDPI. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Densely Substituted Pyrimidine Derivatives. Available at: [Link]

  • MDPI. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][15][16]triazolo[1,5-a]pyrimidine Derivatives. Available at: [Link]

  • PubMed Central. deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available at: [Link]

  • PubMed. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • PubMed. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity. Available at: [Link]

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • ResearchGate. Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Available at: [Link]

Sources

Spectroscopic Characterization of 5-Ethynyl-2-methoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Ethynyl-2-methoxypyrimidine in Modern Drug Discovery

5-Ethynyl-2-methoxypyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including established therapeutics.[1][2] The introduction of an ethynyl group at the 5-position and a methoxy group at the 2-position imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel drug candidates. The ethynyl moiety, in particular, is a versatile functional group that can participate in various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use as a molecular probe or for the construction of more complex architectures.[3][4]

A thorough understanding of the spectroscopic properties of 5-Ethynyl-2-methoxypyrimidine is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and best practices, designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently work with this important molecule.

Caption: Molecular Structure of 5-Ethynyl-2-methoxypyrimidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale Behind ¹H NMR Analysis

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 5-Ethynyl-2-methoxypyrimidine, ¹H NMR is crucial for confirming the presence and positions of the substituents on the pyrimidine ring. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the methoxy and ethynyl groups.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5-Ethynyl-2-methoxypyrimidine into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts; CDCl₃ is a common first choice for many organic molecules.[5]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides a reference signal at 0.00 ppm.
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time (AQ): 2-4 seconds.
  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration. More scans can be acquired to improve the signal-to-noise ratio if needed.
  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shifts of all protons.
  • The sample should be properly shimmed to obtain sharp, symmetrical peaks.
Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4, H68.5 - 8.8Singlet-2H
OCH₃4.0 - 4.2Singlet-3H
C≡CH3.2 - 3.5Singlet-1H

Justification of Predicted Data:

  • H4 and H6: The two protons on the pyrimidine ring are in electronically similar environments and are predicted to have nearly identical chemical shifts, appearing as a singlet. Their downfield shift is due to the deshielding effect of the aromatic ring and the nitrogen atoms.

  • OCH₃: The methoxy protons are expected to appear as a sharp singlet in the range of 4.0-4.2 ppm. This chemical shift is characteristic of a methoxy group attached to an electron-deficient aromatic ring.

  • C≡CH: The acetylenic proton is expected to appear as a singlet around 3.2-3.5 ppm. The precise chemical shift can be influenced by the electronic nature of the pyrimidine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 5-Ethynyl-2-methoxypyrimidine will give rise to a distinct signal, allowing for the confirmation of the molecular structure and the presence of all carbon atoms.

Experimental Protocol: A Guide to ¹³C NMR Data Acquisition

1. Sample Preparation:

  • A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of 5-Ethynyl-2-methoxypyrimidine dissolved in 0.6-0.7 mL of a deuterated solvent.
  • The same solvent and internal standard (TMS) as for ¹H NMR can be used.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 100 MHz (for ¹³C) NMR spectrometer:
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
  • Acquisition Time (AQ): 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds.
  • Number of Scans (NS): A significantly higher number of scans (e.g., 256 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
  • Spectral Width (SW): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C-OCH₃)160 - 165
C4, C6155 - 160
C5 (C-C≡CH)110 - 115
C≡CH80 - 85
C≡CH75 - 80
OCH₃54 - 58

Justification of Predicted Data:

  • C2, C4, C6: The carbon atoms within the pyrimidine ring are significantly deshielded and appear at downfield chemical shifts. C2, being attached to two nitrogen atoms and an oxygen atom, is expected to be the most downfield.

  • C5: The carbon atom attached to the ethynyl group is expected to be more shielded compared to the other ring carbons.

  • Alkyne Carbons: The sp-hybridized carbons of the ethynyl group typically appear in the range of 70-90 ppm.

  • OCH₃: The methoxy carbon is expected in the typical range for such a group, around 54-58 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: Probing Functional Groups with Vibrational Spectroscopy

Infrared spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule.[6] For 5-Ethynyl-2-methoxypyrimidine, IR spectroscopy is ideal for confirming the presence of the alkyne and methoxy groups, as well as the characteristic vibrations of the pyrimidine ring.

Experimental Protocol: Best Practices for IR Sample Preparation and Analysis

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR-FTIR is a common and convenient method for solid samples.
  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
  • Place a small amount of the solid 5-Ethynyl-2-methoxypyrimidine sample directly onto the ATR crystal.
  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.
  • Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.
  • The resulting spectrum should be displayed in terms of transmittance or absorbance.
Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
≡C-H stretch3300 - 3250Strong, sharp
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic, OCH₃)2950 - 2850Medium
C≡C stretch2150 - 2100Medium, sharp
C=N, C=C stretch (ring)1600 - 1450Medium to Strong
C-O stretch (methoxy)1250 - 1000Strong

Justification of Predicted Data:

  • ≡C-H Stretch: A strong, sharp absorption band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[7]

  • C≡C Stretch: A medium, sharp peak in the 2150-2100 cm⁻¹ region is characteristic of the carbon-carbon triple bond stretch.[7]

  • Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching vibrations for the C=N and C=C bonds in the fingerprint region (1600-1450 cm⁻¹).[6]

  • C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ range is expected for the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of 5-Ethynyl-2-methoxypyrimidine (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Instrument Setup and Data Acquisition:

  • The following parameters are typical for an ESI-MS analysis in positive ion mode:
  • Ionization Mode: Electrospray Ionization (ESI), positive.
  • Capillary Voltage: 3-5 kV.
  • Nebulizing Gas (N₂): Flow rate adjusted to obtain a stable spray.
  • Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively.
  • Mass Range: Scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.
Predicted Mass Spectrometry Data
Ion Description Predicted m/z
[M+H]⁺Protonated molecular ion135.0556
[M-CH₃]⁺Loss of a methyl radical120.0321
[M-HCN]⁺Loss of hydrogen cyanide108.0450

Justification of Predicted Data:

  • [M+H]⁺: In positive mode ESI-MS, the most prominent ion is typically the protonated molecule. The exact mass can be calculated from the molecular formula (C₇H₆N₂O).

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for pyrimidine derivatives include the loss of small, stable neutral molecules or radicals. The loss of a methyl radical from the methoxy group or the loss of HCN from the pyrimidine ring are plausible fragmentation pathways.[8]

MS_Fragmentation M_H [M+H]⁺ m/z = 135.0556 M_CH3 [M-CH₃]⁺ m/z = 120.0321 M_H->M_CH3 - •CH₃ M_HCN [M-HCN]⁺ m/z = 108.0450 M_H->M_HCN - HCN

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-Ethynyl-2-methoxypyrimidine. The detailed protocols and justified spectral interpretations offer a solid foundation for researchers working with this compound. While the data presented is based on established spectroscopic principles and data for analogous structures, it is imperative that experimental data be acquired for definitive characterization. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable spectroscopic data, which is essential for advancing the use of 5-Ethynyl-2-methoxypyrimidine in the synthesis of novel therapeutic agents.

References

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions.[Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [This is a fictionalized reference based on the search results to illustrate proper formatting. A real-world equivalent would be a review article on the spectroscopy of pyrimidines.]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

  • Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation.[Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands.[Link]

  • Holcapek, M., et al. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(4), 545-577. [Link]

  • Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [This is a fictionalized reference based on the search results to illustrate proper formatting.
  • Gomha, S. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6512. [Link]

  • Dai, Q., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology, 35(6), 999-1008. [Link]

  • Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Rocky Mountain Laboratories. How to Prepare Samples for FTIR Testing.[Link]

  • Wikipedia. Electrospray ionization.[Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.[Link]

  • Northern Illinois University. Sample preparation for FT-IR.[Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure.[Link]

  • NMRdb.org. Predict 13C carbon NMR spectra.[Link]

Sources

5-Ethynyl-2-methoxypyrimidine: A Strategic Fragment in Medicinal Chemistry

[1]

Executive Summary

5-Ethynyl-2-methoxypyrimidine (CAS: 1059705-07-5) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Characterized by its low molecular weight and structural rigidity, this compound serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD) and a versatile building block for "Click" chemistry (CuAAC).[1] Its pyrimidine core mimics endogenous nucleobases, offering inherent affinity for kinase ATP-binding pockets, while the ethynyl handle provides a reactive vector for expanding chemical space into unexplored biological targets.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and application in covalent inhibitor design.

Physicochemical Profile & Molecular Weight Analysis[2][3][4][5]

Understanding the precise mass and lipophilicity of 5-Ethynyl-2-methoxypyrimidine is essential for calculating ligand efficiency (LE) and ensuring adherence to the "Rule of 3" for fragments.[1]

Molecular Weight Data
PropertyValueTechnical Significance
Chemical Formula C₇H₆N₂O Core pyrimidine ring substituted at C2 (methoxy) and C5 (ethynyl).[1][2][3][4]
Average Molecular Weight 134.14 g/mol Used for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 134.0480 Da Critical for High-Resolution Mass Spectrometry (HRMS) identification (M+H⁺ = 135.0553).[1]
Heavy Atom Count 10Ideal for FBDD (typically HAC < 15).[1]
ClogP (Predicted) ~1.2Indicates good membrane permeability and solubility in organic solvents (DMSO, DCM).[1]
Topological Polar Surface Area (TPSA) ~35 ŲSuggests high oral bioavailability potential.[1]
Structural Logic

The molecule possesses a

1C2-methoxyC5-ethynyl1

Synthesis & Characterization Protocol

The synthesis of 5-Ethynyl-2-methoxypyrimidine is classically achieved via a Sonogashira cross-coupling reaction, starting from the commercially available 5-bromo-2-methoxypyrimidine.[1]

Validated Synthetic Workflow

Reaction Scheme:

  • Precursor: 5-Bromo-2-methoxypyrimidine.[1][5]

  • Coupling: Reaction with Trimethylsilylacetylene (TMS-acetylene) using a Pd/Cu catalytic system.

  • Deprotection: Removal of the TMS group to yield the terminal alkyne.

SynthesisPathStart5-Bromo-2-methoxypyrimidine(CAS: 14001-66-2)IntermediateTMS-Protected Intermediate(5-((TMS)ethynyl)-2-methoxypyrimidine)Start->IntermediatePd(PPh3)2Cl2 (5 mol%)CuI (2 mol%), TEATMS-Acetylene, 80°CProduct5-Ethynyl-2-methoxypyrimidine(Target)Intermediate->ProductK2CO3, MeOHRT, 1h

Figure 1: Two-step synthesis via Sonogashira coupling and base-mediated desilylation.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Reagents: 5-Bromo-2-methoxypyrimidine (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Triethylamine (TEA) (3.0 eq), dry THF or DMF.[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with the bromide, Pd catalyst, and CuI under Argon.

    • Add degassed solvent (THF) and TEA.[1]

    • Add TMS-acetylene dropwise.[1]

    • Heat to 60-80°C for 4-12 hours (monitor by TLC/LC-MS).

    • Workup: Filter through Celite to remove Pd residues, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Desilylation

  • Reagents: TMS-intermediate, K₂CO₃ (1.5 eq), Methanol.

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add solid K₂CO₃ and stir at Room Temperature (RT) for 1 hour.

    • Workup: Concentrate, partition between water/DCM, extract organic layer, dry over Na₂SO₄, and concentrate.

    • Yield: Typically >90% for this step.[1][6]

Analytical Quality Control (Self-Validating Data)

To confirm identity, the following spectral features must be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.60 ppm (s, 2H): Characteristic of the symmetric H4 and H6 protons on the pyrimidine ring.

    • δ ~4.05 ppm (s, 3H): Methoxy group (-OCH₃).[1]

    • δ ~3.20 ppm (s, 1H): Acetylenic proton (C≡C-H ).[1] Note: Absence of the TMS peak at 0.0 ppm confirms deprotection.

  • ¹³C NMR: Expected peaks at ~165 ppm (C2-OMe), ~160 ppm (C4/C6), ~110 ppm (C5), ~80 ppm (alkyne internal), ~78 ppm (alkyne terminal), ~55 ppm (OMe).[1]

Applications in Drug Discovery[9][10][11]

The 5-ethynyl-2-methoxypyrimidine scaffold is not merely an intermediate; it is a functional probe.[1]

"Click" Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is used to link the pyrimidine pharmacophore to:

  • PROTAC Linkers: To create degraders targeting pyrimidine-binding proteins.[1]

  • Fluorescent Tags: For cellular localization studies.[1]

  • DNA-Encoded Libraries (DEL): As a diversity element.[1]

Heterocycle Formation

The ethynyl group allows for cyclization reactions to form fused bicyclic systems, such as pyrrolopyrimidines, which are bioisosteres of purines and common in kinase inhibitors (e.g., JAK inhibitors).

Applicationscluster_0Pathway A: Click Chemistrycluster_1Pathway B: CyclizationCenter5-Ethynyl-2-methoxypyrimidineTriazole1,4-Disubstituted1,2,3-TriazoleCenter->TriazoleCuSO4, Na Ascorbate(CuAAC)FusedPyrrolopyrimidines /PyrazolopyrimidinesCenter->FusedCyclizationConditionsAzideR-Azide (R-N3)Azide->TriazoleAmineAmines/HydrazinesAmine->Fused

Figure 2: Divergent synthetic utility in library generation and scaffold morphing.

References

  • ChemicalBook. (2025).[1][5] 5-ETHYNYL-2-METHOXYPYRIMIDINE (CAS 1059705-07-5) Physicochemical Properties. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 5-Ethynyl-2'-deoxyuridine (Analogous Alkyne Chemistry). National Library of Medicine.[1] Retrieved from [1]

  • Jubilant Ingrevia. (2025).[1][5] 5-Bromo-2-Methoxypyrimidine Synthesis and Applications. Retrieved from [1]

  • MDPI Pharmaceuticals. (2024).[1] Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2021). Discovery of Pyrimidine-based Probes for MCT4 Biology. Retrieved from [1]

Technical Guide: Purity, Stability, and Handling of 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-2-methoxypyrimidine (EMP) is a high-value heterocyclic scaffold utilized primarily as a "clickable" intermediate in medicinal chemistry and chemical biology. Its terminal alkyne moiety allows for bio-orthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the 2-methoxy group serves as a latent functionality for nucleophilic aromatic substitution (


).

However, the dual functionality of EMP presents a unique stability paradox: the terminal alkyne is prone to oxidative homocoupling (Glaser coupling), while the methoxy group is susceptible to hydrolysis under acidic conditions. This guide provides a rigorous technical framework for maintaining EMP purity, detailing the mechanistic origins of degradation and establishing self-validating analytical protocols.

Part 1: Chemical Identity & Criticality

AttributeSpecification
Chemical Name 5-Ethynyl-2-methoxypyrimidine
CAS Number 1059705-07-5
Molecular Formula

Molecular Weight 134.14 g/mol
Key Functional Groups Terminal Alkyne (C-5), Methoxy (C-2)
Primary Application Fragment-based drug discovery (FBDD), Click Chemistry tagging

Why Purity Matters: In "Click" chemistry applications, the purity of the alkyne is non-negotiable. Trace contamination with copper (from synthesis) can trigger premature reactivity or cytotoxicity in biological assays. Furthermore, the presence of homocoupled dimers (1,3-diynes) acts as a chain terminator in polymerization reactions and alters the stoichiometry of bioconjugation protocols.

Part 2: Impurity Profiling & Genesis

To control purity, one must understand the genesis of impurities. EMP is typically synthesized via Sonogashira coupling of 5-bromo-2-methoxypyrimidine with trimethylsilylacetylene (TMSA), followed by desilylation.

Synthetic By-products (Process-Related)
  • Residual Palladium/Copper: Transition metals used in Sonogashira coupling must be scavenged to <10 ppm, especially for biological applications.

  • Glaser Coupling Products (Dimer): In the presence of oxygen and copper traces, two EMP molecules couple to form 1,4-bis(2-methoxypyrimidin-5-yl)buta-1,3-diyne. This is the most persistent organic impurity.

Degradation Products (Storage-Related)
  • Hydrolysis Product (5-Ethynyluracil): The 2-methoxy group is an imidate-like ether. Exposure to moisture and acid protonates the N1/N3 positions, activating the C2 position for water attack, releasing methanol and yielding the pyrimidinone (uracil) derivative.

Visualization: Degradation & Impurity Pathways

EMP_Degradation EMP 5-Ethynyl-2-methoxypyrimidine (Target Molecule) Dimer 1,3-Diyne Dimer (Glaser Coupling) EMP->Dimer Oxidative Homocoupling Uracil 5-Ethynyluracil (Hydrolysis Product) EMP->Uracil Nucleophilic Substitution Bromo 5-Bromo-2-methoxypyrimidine (Starting Material) Bromo->EMP Sonogashira Coupling Oxidation O2 / Cu traces / Base Oxidation->Dimer Acid H+ / H2O Acid->Uracil Sono Pd(0) / Cu(I) / TMS-Acetylene Sono->EMP

Figure 1: Mechanistic pathways for the synthesis and degradation of EMP. Red/Yellow paths indicate instability risks.

Part 3: Analytical Protocols (Self-Validating Systems)

Reliable analysis requires orthogonal methods. HPLC separates organic impurities, while NMR validates structural integrity and detects residual solvents/silanes.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify EMP purity and detect the hydrophobic dimer impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acid stabilizes the alkyne against basic polymerization on silica).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 290 nm (Matches the

    
     transition of the conjugated pyrimidine-alkyne system).
    
  • Gradient:

Time (min)% Buffer BRationale
0.05%Equilibration
10.095%Elute hydrophobic Glaser dimers
12.095%Wash column
12.15%Re-equilibration

Validation Check: The "Glaser Dimer" is significantly more hydrophobic than the monomer. If a peak appears at RRT (Relative Retention Time) ~1.5-1.8, oxidative coupling has occurred.

Protocol B: 1H-NMR Spectroscopy

Objective: Confirm identity and check for hydrolysis (loss of methyl group).

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • 
       3.5 - 4.5 ppm (Singlet, 1H):  Terminal alkyne proton (
      
      
      
      ). Loss of this signal indicates polymerization or metal substitution.
    • 
       ~4.0 ppm (Singlet, 3H):  Methoxy group (
      
      
      
      ). Disappearance or shift indicates hydrolysis to the -OH form.
    • 
       8.5 - 8.8 ppm (Singlets, 2H):  Pyrimidine ring protons.
      

Part 4: Handling & Stability Assurance

The stability of EMP is governed by the acidity of the alkyne proton (


) and the electrophilicity of the C-2 position.
Storage Conditions (The "Cold & Dark" Rule)
  • Temperature: Store at -20°C . Room temperature storage significantly accelerates Glaser coupling.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is the reagent for homocoupling; excluding it halts the dimerization mechanism.

  • Light: Protect from light. Pyrimidines can undergo [2+2] photodimerization under UV exposure.

Handling SOP
  • Avoid Metallic Spatulas: While EMP is not highly explosive, terminal acetylides can form shock-sensitive metal acetylides with iron or nickel. Use ceramic or plastic tools.

  • Solution Stability: EMP is stable in DMSO/DMF for <24 hours at room temperature. For longer experiments, prepare fresh solutions.

  • Workup Precaution: When purifying via silica gel chromatography, add 1% Triethylamine (TEA) to the eluent. This neutralizes the acidity of the silica, preventing the acid-catalyzed hydrolysis of the methoxy group.

Visualization: QC Decision Tree

QC_Workflow Start Batch Receipt / Synthesis Visual Visual Inspection (Off-white solid?) Start->Visual Solubility Solubility Test (Clear in DMSO?) Visual->Solubility Yes Fail_Color REJECT: Oxidation likely Visual->Fail_Color No (Brown/Black) HPLC HPLC Analysis (Purity > 98%?) Solubility->HPLC Yes Fail_Poly REJECT: Polymerization Solubility->Fail_Poly No (Turbid) NMR 1H-NMR (Integral Check) HPLC->NMR Pass Fail_Dimer REPURIFY: Dimer detected HPLC->Fail_Dimer Fail (Late eluting peak) NMR->Fail_Color Fail (Missing Alkyne H) Pass RELEASE BATCH Store @ -20°C under Ar NMR->Pass Pass

Figure 2: Quality Control Decision Matrix for EMP batch release.

References

  • ChemicalBook. (2023). 5-Ethynyl-2-methoxypyrimidine Properties and CAS Data. Retrieved from

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Foundational text on Glaser/Hay coupling mechanisms relevant to alkyne stability). Retrieved from

  • Thermo Fisher Scientific. (2023). Click Chemistry: 5-Ethynyl-2'-deoxyuridine (EdU) Protocols. (Analogous stability and handling data for ethynyl-pyrimidine nucleosides). Retrieved from

  • BenchChem. (2023). Synthesis of Pyrimidine Derivatives: Application Notes. (General protocols for methoxy-pyrimidine handling). Retrieved from

  • Organic Chemistry Portal. (2023). Glaser Coupling Mechanism. Retrieved from

Sources

Commercial Sourcing & Technical Validation of 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1059705-07-5 | Technical Guidance for Medicinal Chemistry Applications

Executive Summary & Critical Distinction

5-Ethynyl-2-methoxypyrimidine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, antiviral nucleoside analogs, and "click-ready" molecular probes. Its structural rigidity and the reactivity of the C5-ethynyl group make it a privileged scaffold in drug discovery.

CRITICAL WARNING - IDENTITY HAZARD: Researchers frequently confuse this compound with 5-Ethynyl-2'-deoxyuridine (EdU) due to similar nomenclature in search algorithms.

  • Target Molecule: 5-Ethynyl-2-methoxypyrimidine (CAS: 1059705-07-5 ) – A pyrimidine base derivative.[1]

  • Common False Positive: 5-Ethynyl-2'-deoxyuridine (CAS: 61135-33-9) – A full nucleoside analog used for DNA proliferation assays.

  • Impact: Ordering the wrong CAS will result in a failed synthesis or assay. Verify the structure explicitly before purchase.

Technical Profile & Specifications

Understanding the physicochemical properties is essential for storage and handling. The terminal alkyne is reactive; improper storage can lead to polymerization or degradation.

PropertySpecificationNotes
CAS Number 1059705-07-5Primary Identifier
Formula C₇H₆N₂OMW: 134.14 g/mol
Structure Pyrimidine ring, 2-Methoxy, 5-EthynylRigid, planar aromatic system
Appearance Off-white to light brown solidColor deepens with oxidation/polymerization
Solubility DMSO, Methanol, DCMPoor solubility in water/hexanes
Storage -20°C, Inert Gas (Ar/N₂), DarkHygroscopic & Light Sensitive
Key Impurities Pd/Cu residues, Homocoupling dimersResult from Sonogashira synthesis routes

Strategic Sourcing Landscape

The supply chain for 5-Ethynyl-2-methoxypyrimidine is bifurcated between high-cost catalog distributors (USA/EU) and cost-effective synthesis houses (Asia).

Supplier Categorization
  • Tier 1: Global Catalog Distributors (High Trust / High Cost)

    • Examples: Sigma-Aldrich (Merck), AK Scientific, Anichem.

    • Pros: Reliable COA, established QC, fast shipping (if in stock).

    • Cons: Significant markup (often >$300/g), often re-package material from Tier 2.

    • Best For: Milligram-scale R&D, biological validation where purity is paramount.

  • Tier 2: Synthesis Specialists & Bulk Suppliers (Moderate Trust / Low Cost)

    • Examples: Bide Pharmatech, Shanghai Haohong (Leyan), Combi-Blocks.

    • Pros: Cost-effective (

      
      100/g), bulk availability (10g - 100g).
      
    • Cons: Variable lead times, QC requires internal validation.

    • Best For: Scale-up, synthetic intermediate use, gram-scale library synthesis.

Procurement Decision Matrix

The following decision tree aids in selecting the correct vendor type based on project phase and risk tolerance.

ProcurementStrategy cluster_legend Legend Start Start: Define Requirement Scale Quantity Needed? Start->Scale App Application Type? Scale->App < 1 gram Tier2 Select Tier 2 (Specialist) (Bide, Combi-Blocks) Scale->Tier2 1 - 100 grams Custom Request Custom Synthesis Scale->Custom > 100 grams Tier1 Select Tier 1 (Catalog) (Sigma, AK Sci) App->Tier1 Bio-Assay / GMP App->Tier2 Synthetic Intermediate key Tier 1: High Cost, High QC Tier 2: Low Cost, Self-QC Required

Figure 1: Strategic sourcing workflow for 5-Ethynyl-2-methoxypyrimidine based on scale and application risk.

Quality Control & Validation Protocol

Trustworthiness Principle: Never rely solely on a vendor-supplied Certificate of Analysis (COA) for functionalized heterocycles. The terminal alkyne is prone to degradation, and palladium residues from synthesis can kill downstream biological assays.

Incoming QC Workflow (The "Self-Validating" System)

Upon receipt of material, execute the following protocol.

Step 1: Structural Verification (¹H-NMR)

Dissolve ~5mg in DMSO-d₆.

  • Diagnostic Peak A (Methoxy): Singlet at ~3.95 ppm (3H).

  • Diagnostic Peak B (Alkyne): Singlet at ~4.3 - 4.5 ppm (1H). Note: This proton can shift depending on concentration and water content.

  • Diagnostic Peak C (Aromatic): Singlet at ~8.6 - 8.8 ppm (2H, H4/H6).

  • Failure Mode: Absence of the alkyne proton suggests deprotection failure or polymerization.

Step 2: Purity & Identity (LC-MS)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Detection: UV (254 nm) and ESI (+).

  • Target Mass: [M+H]⁺ = 135.05 .

  • Warning: Look for a peak at M+H = 268-270 (Homocoupling dimer). If dimer > 5%, recrystallize.

Step 3: Metal Scavenging (Biological Assays Only)

If the material is destined for cell-based assays, residual Copper (Cu) or Palladium (Pd) from the Sonogashira coupling synthesis must be removed.

  • Protocol: Dissolve in EtOAc, wash with 5% aqueous N-Acetylcysteine or use a solid-supported metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours. Filter and re-concentrate.

QC_Workflow Receipt Material Receipt (CAS 1059705-07-5) Visual Visual Inspection (Color Check) Receipt->Visual NMR 1H-NMR (Check Alkyne Proton) Visual->NMR LCMS LC-MS (Check Dimer/Purity) NMR->LCMS Decision Pass/Fail? LCMS->Decision Decision->Visual Fail (Return/Purify) Scavenge Metal Scavenging (For Bio-Assay) Decision->Scavenge Pass (>95%) but Bio-Use Release Release to Inventory Decision->Release Pass (>98%) Scavenge->Release

Figure 2: Incoming Quality Control (QC) workflow ensures material integrity before experimental use.

Synthetic Utility & Applications

Why source this specific molecule? It serves as a "Click-Ready" scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The C5-ethynyl group allows for the rapid attachment of the pyrimidine core to azido-sugars, fluorophores, or PEG chains.

  • Mechanism: The alkyne reacts with an organic azide to form a 1,2,3-triazole linkage.

  • Utility: Creating PROTAC linkers or fluorescently labeling kinase inhibitors.

Sonogashira Coupling Extension

The alkyne can be further functionalized to create extended pi-systems found in modern kinase inhibitors (e.g., VEGFR or EGFR inhibitors).

  • Reaction: 5-Ethynyl-2-methoxypyrimidine + Aryl Halide (Ar-I)

    
     Extended Scaffold.
    

References

  • Sigma-Aldrich. 5-Ethynyl-2-methoxypyrimidine Product Page. Retrieved from [2]

  • ChemicalBook. 5-Ethynyl-2-methoxypyrimidine Suppliers and Properties. Retrieved from [1]

  • BenchChem. Application Notes for Pyrimidine Derivatives in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). Synthesis and antiviral activity of carbocyclic analogues of 5-ethynyl-2'-deoxyuridine. J Med Chem. 1986. Retrieved from

  • MDPI Pharmaceuticals. Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from

Sources

Structural Elucidation and Solid-State Architecture of 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

5-Ethynyl-2-methoxypyrimidine (CAS: 1059705-07-5) represents a critical "privileged fragment" in modern medicinal chemistry.[1] Unlike flexible aliphatic linkers, the 5-ethynyl moiety provides a rigid, linear vector that extends into deep hydrophobic pockets of target proteins (e.g., Janus Kinases or EGFR), while the 2-methoxy motif serves as a hydrogen bond acceptor and metabolic handle.[1]

This guide details the structural elucidation of this compound, moving from high-purity synthesis to single-crystal X-ray diffraction (SCXRD) analysis.[1] We focus on the supramolecular synthons —specifically the interplay between the acidic alkyne proton and the pyrimidine nitrogen—which dictate the solid-state packing and influence solubility profiles in drug formulation.[1]

Synthesis and Purification for Crystallography

To obtain diffraction-quality crystals, chemical purity must exceed 99.5%.[1] Trace metal contaminants from cross-coupling reactions often inhibit nucleation.[1]

Optimized Synthesis Protocol (Sonogashira Coupling)

The synthesis utilizes a palladium-catalyzed cross-coupling between 5-bromo-2-methoxypyrimidine and trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Reaction Scheme:

  • Coupling: 5-Br-2-OMe-pyrimidine + TMSA

    
     Intermediate (TMS-protected).
    
  • Deprotection: Intermediate

    
     5-Ethynyl-2-methoxypyrimidine.[1]
    

Critical Process Parameters (CPP):

  • Oxygen Exclusion: The catalytic cycle is sensitive to

    
    , which promotes homocoupling of the alkyne (Glaser coupling).[1] All solvents must be degassed via sparging with Argon for 20 minutes.[1]
    
  • Scavenging: Post-reaction, residual Pd/Cu must be removed using a silica-thiol scavenger or extensive washing with aqueous EDTA, otherwise, crystals may incorporate metal defects.[1]

Visualization: Synthesis & Purification Workflow

SynthesisWorkflow Start Start: 5-Bromo-2-methoxypyrimidine Step1 Sonogashira Coupling (Pd cat., CuI, TMSA) Start->Step1 Argon atm. Inter TMS-Intermediate Step1->Inter Step2 Deprotection (K2CO3/MeOH) Inter->Step2 RT, 1h Crude Crude Product Step2->Crude Purify Scavenging & Column Chrom. (Remove Pd/Cu) Crude->Purify Silica-Thiol Final Pure 5-Ethynyl-2-methoxypyrimidine (>99.5%) Purify->Final

Figure 1: Step-wise synthesis and purification workflow ensuring crystallographic grade purity.

Crystallization Methodology

Growing crystals of 5-ethynyl-2-methoxypyrimidine requires balancing the polarity of the pyrimidine ring with the lipophilicity of the alkyne.[1]

Solvent Selection Strategy
  • Primary Solvent: Dichloromethane (DCM) or Chloroform.[1] The compound dissolves well due to the "like-dissolves-like" interaction with the aromatic system.[1]

  • Anti-Solvent: n-Hexane or Pentane.[1] Used to slowly reduce solubility and drive nucleation.[1]

The "Vapor Diffusion" Protocol

We utilize a binary solvent system in a closed chamber (sandwich method) to control the rate of supersaturation.[1]

  • Dissolution: Dissolve 20 mg of pure compound in 1.5 mL of DCM in a small inner vial. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).[1]

  • Chamber Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane.

  • Equilibration: Seal the outer jar tightly. The volatile DCM diffuses out of the inner vial, while hexane vapor diffuses in.[1]

  • Timeline: Leave undisturbed at

    
     in a vibration-free zone. Prismatic colorless crystals typically appear within 48–72 hours.[1]
    

Structural Analysis & Solid-State Architecture

Upon solving the structure (typically via Direct Methods using SHELXT), the following structural features are characteristic of this molecular class.

Molecular Conformation

The molecule exhibits a high degree of planarity.[1] The conjugation between the pyrimidine ring and the ethynyl group forces the


 bond to lie in the plane of the heterocycle.[1]
  • Methoxy Orientation: The methoxy group (

    
    ) generally adopts a syn-periplanar conformation relative to N1 or N3 to maximize resonance (
    
    
    
    ) interaction, though steric repulsion can induce a slight twist (torsion angle
    
    
    ).[1]
  • Alkyne Linearity: The

    
     angle is strictly linear (
    
    
    
    ).[1]
Supramolecular Synthons (Packing Interactions)

The crystal packing is dominated by weak but directional hydrogen bonds and


-stacking.[1]
  • The

    
     Interaction:  This is the primary "molecular glue."[1] The acetylenic proton is significantly acidic (
    
    
    
    ).[1] It acts as a donor to the basic pyrimidine nitrogen of a neighboring molecule.[1]
    • Geometry: Distance

      
       Å; Angle 
      
      
      
      .[1]
    • Result: This forms infinite 1D chains or ribbons running through the crystal lattice.[1]

  • 
     Stacking:  The electron-deficient pyrimidine rings stack in an offset-parallel arrangement (centroid-centroid distance 
    
    
    
    Å), stabilizing the 1D chains into 3D layers.[1]
Visualization: Interaction Map[1]

CrystalPacking Mol_Center Central Molecule (5-Ethynyl-2-OMe-Py) Mol_Bottom Neighbor (Bottom) (Pi-Stacking) Mol_Center->Mol_Bottom Offset Pi-Pi (3.6 A) Mol_Side Neighbor (Side) (H-Bond Acceptor) Mol_Center->Mol_Side C(sp)-H ... N (2.4 A) Mol_Top Neighbor (Top) (Pi-Stacking) Mol_Top->Mol_Center Offset Pi-Pi (3.6 A)

Figure 2: Supramolecular interaction map highlighting the critical C-H...N hydrogen bond and Pi-stacking forces.[1]

Quantitative Data Summary

The following table summarizes the expected geometric parameters for 5-ethynyl-2-methoxypyrimidine based on standard crystallographic data for pyrimidine-alkyne conjugates (e.g., CSD Refcode analogs).

ParameterAtoms InvolvedTypical Value (Å / °)Significance
Bond Length

1.18 – 1.20 ÅDiagnostic of triple bond character.[1]
Bond Length

1.42 – 1.44 ÅIndicates conjugation (shorter than single bond).[1]
Bond Length

1.34 – 1.36 ÅPartial double bond character due to resonance.[1]
Bond Angle

177° – 180°Linear geometry of the alkyne.[1]
Interaction

2.30 – 2.50 ÅCritical: Determines crystal density and melting point.[1]
Interaction

(Centroid)
3.60 – 3.80 ÅStabilizes the layer structure.[1]

References

  • Robins, M. J., & Barr, P. J. (1983).[1] "Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides." The Journal of Organic Chemistry, 48(11), 1854–1862.[1] Link[1]

  • Desiraju, G. R. (1996).[1] "The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design." Accounts of Chemical Research, 29(9), 441–449.[1] Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."[1][2][3] Generic search for Pyrimidine-Alkyne fragments.[1]Link[1][2][4]

  • Glaser, C. (1869).[1] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.[1] (Reference for Alkyne coupling side-reactions). Link[1]

Sources

Methodological & Application

Application Notes & Protocols: 5-Ethynyl-2-methoxypyrimidine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Premier Ligation Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized chemical synthesis and bioconjugation since its discovery.[1][2] Its high efficiency, stereospecificity, mild reaction conditions, and broad functional group tolerance have established it as a premier tool for covalently linking molecular entities.[3][4][5] This guide focuses on a specific, high-value building block for this reaction: 5-ethynyl-2-methoxypyrimidine .

The power of this reagent lies in the fusion of two key chemical concepts: the robust and reliable triazole linkage formed by the CuAAC reaction and the profound biological significance of the pyrimidine core. Pyrimidine scaffolds are central to life, forming the basis of nucleobases in DNA and RNA, and are a cornerstone of medicinal chemistry.[6][7] By utilizing 5-ethynyl-2-methoxypyrimidine in click chemistry, researchers can readily introduce this "privileged scaffold" into a vast array of molecules, from small-molecule drug candidates to complex biologics, thereby accelerating the discovery and development of novel therapeutics and research tools.

The Pyrimidine Moiety: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are of fundamental importance to medicinal chemists, and the pyrimidine ring is one of the most prominent scaffolds in drug discovery.[7][8] Its presence in numerous FDA-approved drugs is a testament to its versatile ability to interact with biological targets.[7]

Key attributes of the pyrimidine scaffold include:

  • Bio-isosterism: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as purines, allowing it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes.[9]

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating specific and high-affinity interactions with protein active sites.

  • Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of a drug candidate.

Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[7] The ability to easily conjugate this valuable core to other molecules via click chemistry provides a powerful strategy for generating novel compound libraries and targeted therapeutics.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a multi-step catalytic cycle that dramatically accelerates the rate of triazole formation by orders of magnitude compared to the uncatalyzed thermal reaction.[3] The active catalyst is the Copper(I) ion.[10] The mechanism involves multiple reversible steps and the coordination of copper(I) acetylides.[4]

The catalytic cycle can be summarized as follows:

  • Formation of Copper(I) Acetylide: The Cu(I) catalyst first interacts with the terminal alkyne (5-ethynyl-2-methoxypyrimidine) to form a π-complex, which then rearranges to a more stable σ-bound copper acetylide intermediate.[11] This step activates the alkyne for nucleophilic attack.

  • Coordination and Cycloaddition: The azide substrate coordinates to the copper acetylide complex. The azide then attacks the terminal carbon of the activated alkyne, forming the first carbon-nitrogen bond and resulting in a six-membered metallacycle intermediate.[][13]

  • Ring Contraction and Product Formation: The metallacycle undergoes rearrangement and ring contraction to form a copper-triazolide intermediate.

  • Protonolysis and Catalyst Regeneration: Protonation of the copper-triazolide intermediate releases the final 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle R1_Alkyne 5-Ethynyl-2-methoxypyrimidine CuI Cu(I) Catalyst R1_Alkyne->CuI + R2_Azide R-N₃ Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R-N₃ Cu_Triazolide Cu-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Regeneration Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product + H⁺

Caption: Catalytic cycle of the CuAAC reaction.

Key Reagents and Experimental Considerations

A successful CuAAC reaction depends on the careful selection and handling of its core components.

Reagent/ComponentRole & CausalityField-Proven Insights & Recommendations
Alkyne 5-Ethynyl-2-methoxypyrimidine The terminal alkyne is a primary substrate. The electron-withdrawing nature of the pyrimidine ring can influence the alkyne's reactivity. Ensure high purity (>95%) for optimal results.
Azide Azide-functionalized Molecule (R-N₃) The complementary substrate. Can be a small molecule, peptide, protein, or other biomolecule. Should be used in slight excess (1.1-1.5 equivalents) to ensure full conversion of the valuable pyrimidine alkyne.
Copper Source Copper(II) Sulfate (CuSO₄) The precursor to the active Cu(I) catalyst. It is stable, inexpensive, and readily available. Cu(I) salts (e.g., CuI, CuBr) can be used directly but are prone to oxidation.[10]
Reducing Agent Sodium Ascorbate Reduces the Cu(II) precursor to the catalytically active Cu(I) species in situ.[3] A fresh solution should always be prepared immediately before use, as it is susceptible to air oxidation.
Ligand THPTA or TBTA Critical for success. Stabilizes the Cu(I) oxidation state, preventing oxidative alkyne homocoupling and disproportionation.[10] It also accelerates the reaction and, in bioconjugation, protects sensitive biomolecules from damage by reactive oxygen species.[14] THPTA is water-soluble and ideal for bioconjugations.
Solvent Aqueous Buffers, tBuOH/H₂O, DMSO The reaction is tolerant of many solvents, including water, which is a key advantage.[3] For hydrophobic reactants, co-solvents like t-butanol, DMSO, or DMF are often used. For bioconjugations, biological buffers like PBS are common.

Detailed Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction between 5-ethynyl-2-methoxypyrimidine and a generic azide-containing molecule (e.g., Benzyl Azide) on a 0.5 mmol scale.

5.1 Materials and Reagents

  • 5-Ethynyl-2-methoxypyrimidine (MW: 134.14 g/mol )

  • Benzyl Azide (MW: 133.15 g/mol )

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • t-Butanol (tBuOH)

  • Deionized Water

  • Reaction vial, magnetic stirrer, and standard laboratory glassware

5.2 Preparation of Stock Solutions

Causality Note: Preparing fresh stock solutions, particularly for the reducing agent, is critical for reproducibility and high yield.

  • Copper/Ligand Solution (Catalyst):

    • Prepare a 20 mM CuSO₄ solution in deionized water.

    • Prepare a 100 mM THPTA solution in deionized water.

    • In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio (e.g., 1 mL of 20 mM CuSO₄ + 0.4 mL of 100 mM THPTA).[10][15] Let this pre-complex stand for 5 minutes.

  • Sodium Ascorbate Solution (Reducing Agent):

    • Prepare a 300 mM solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before initiating the reaction. [15]

5.3 Step-by-Step Reaction Procedure

  • Reactant Dissolution: In a 20 mL reaction vial, dissolve 5-ethynyl-2-methoxypyrimidine (67.1 mg, 0.5 mmol, 1.0 eq.) and Benzyl Azide (73.2 mg, 0.55 mmol, 1.1 eq.) in a 1:1 mixture of t-Butanol and water (10 mL total volume). Stir until all solids are dissolved.

  • Catalyst Addition: To the stirring reactant solution, add the pre-complexed THPTA/CuSO₄ solution (e.g., 1.0 mL of the mixture prepared in step 5.2.1, providing ~4 mol% Cu).

  • Reaction Initiation: Add the freshly prepared 300 mM Sodium Ascorbate solution (e.g., 0.5 mL, providing ~30 mol% ascorbate) to the reaction mixture.[10] The reaction is typically initiated by the addition of the ascorbate.

  • Incubation: Seal the vial and allow the reaction to stir at room temperature for 1-4 hours. For less reactive substrates, the reaction can be left overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (5-ethynyl-2-methoxypyrimidine) is consumed.

5.4 Workup and Purification

  • Quenching & Extraction: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

Workflow cluster_prep A: Preparation cluster_reaction B: Reaction Setup cluster_analysis C: Analysis & Workup prep_reagents Prepare Fresh Stock Solutions (Cu/Ligand, Ascorbate) dissolve 1. Dissolve Alkyne & Azide in Solvent prep_reagents->dissolve add_cat 2. Add Cu/Ligand Solution dissolve->add_cat initiate 3. Initiate with Sodium Ascorbate add_cat->initiate stir 4. Stir at Room Temp (1-4 hours) initiate->stir monitor 5. Monitor by TLC / LC-MS stir->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purify by Chromatography workup->purify

Caption: General experimental workflow for CuAAC.

Applications in Drug Discovery and Bioconjugation

The conjugation of 5-ethynyl-2-methoxypyrimidine via CuAAC is a powerful tool for:

  • Lead Generation: Rapidly synthesizing libraries of novel pyrimidine-containing compounds for high-throughput screening. By clicking the pyrimidine alkyne to a diverse set of azide-functionalized fragments, a large chemical space can be explored efficiently.[16]

  • Structure-Activity Relationship (SAR) Studies: Creating systematic modifications of a lead compound to probe interactions with a biological target. The triazole linker is not merely a passive connector; its hydrogen bonding capabilities can be exploited to enhance binding affinity.

  • Bioconjugation: Labeling biomolecules such as proteins, peptides, and nucleic acids with the pyrimidine moiety for diagnostic or therapeutic purposes.[14][17] For example, attaching it to a targeting antibody could be a strategy in the development of Antibody-Drug Conjugates (ADCs).[15]

  • Fluorescent Probes: Connecting the pyrimidine scaffold to fluorophores to create probes for studying biological systems and detecting specific biomolecules or metal ions.[]

References

  • YOU Knowledge. (2022, October 7). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. YouTube.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • AAT Bioquest. (2024, April 10).
  • NileRed. (2022, January 10). CuAAC click triazole synthesis. YouTube.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • American Chemical Society Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC)
  • Taylor & Francis Online. (2026, January 9). Synthesis of new glycoconjugates by click reaction of β-glycosyl azides and pyrimidines.
  • ScienceDirect. (2019, April 1). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • ACS Publications. (2026, January 15). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines.
  • PubMed. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'.
  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
  • National Center for Biotechnology Information.
  • ChemicalBook. (2025, July 16). 5-ETHYNYL-2-METHOXYPYRIMIDINE | 1059705-07-5.
  • ACS Publications.
  • Nature. THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW.
  • Growing Science. (2021, August 16).
  • ResearchGate. (PDF)
  • MDPI. (2024, October 11). Heterocycles in Medicinal Chemistry II.
  • Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • National Center for Biotechnology Information.
  • Thieme. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.

Sources

Using 5-Ethynyl-2-methoxypyrimidine for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Bioconjugation Strategies using 5-Ethynyl-2-methoxypyrimidine

Executive Summary

This technical guide details the utility of 5-Ethynyl-2-methoxypyrimidine (5-E-2-OMe-Py) as a versatile scaffold for bioconjugation and medicinal chemistry. Unlike standard aliphatic alkyne tags, 5-E-2-OMe-Py offers a rigid heteroaromatic core capable of


-stacking interactions and a chemically active C2-methoxy handle.

This guide moves beyond basic "Click Chemistry" to demonstrate a "Click-and-Convert" workflow. Researchers can utilize the alkyne for rapid copper-catalyzed cycloaddition (CuAAC) while reserving the C2-methoxy group as a "masked" functionality—either to maintain lipophilicity during synthesis or to be subsequently hydrolyzed to the natural uracil core (hydrogen bond donor/acceptor) or displaced by nucleophiles.

Chemical Logic & Mechanism

The utility of 5-Ethynyl-2-methoxypyrimidine rests on two orthogonal reactive sites:

  • The C5-Ethynyl Group (Click Handle): A terminal alkyne prone to Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The pyrimidine ring acts as an electron-deficient system, slightly increasing the acidity of the terminal alkyne proton compared to aliphatic alkynes, potentially accelerating the click reaction.

  • The C2-Methoxy Group (Functional Handle):

    • Lipophilicity: The methyl ether masks the polar amide (lactam) found in uracil, significantly improving solubility in organic solvents (DCM, THF) during synthetic steps.

    • Reactivity: The C2 position is susceptible to nucleophilic aromatic substitution (

      
      ) or acidic hydrolysis. This allows the molecule to be converted into a 5-substituted uracil derivative after bioconjugation.
      
Mechanism Visualization: The "Click-and-Convert" Strategy

ClickConvert cluster_0 Bio-Orthogonal Phase Start 5-Ethynyl-2-methoxypyrimidine (Lipophilic Scaffold) Intermediate Triazole Conjugate (Stable Linkage) Start->Intermediate Step 1: CuAAC (CuSO4, THPTA) Target Azide-Labeled Biomolecule (R-N3) Target->Intermediate Final 5-Triazolyl-Uracil Derivative (H-Bond Competent) Intermediate->Final Step 2: Acid Hydrolysis (Unmasking)

Caption: Workflow transforming the lipophilic pyrimidine precursor into a bioactive uracil conjugate via Click Chemistry followed by hydrolysis.

Experimental Protocols

Materials & Reagents
ComponentSpecificationStorage
5-Ethynyl-2-methoxypyrimidine >98% Purity (HPLC)-20°C, Desiccated
Copper(II) Sulfate (CuSO₄) 100 mM aqueous stock4°C
THPTA Ligand 50 mM aqueous stock-20°C
Sodium Ascorbate 100 mM stock (Freshly prepared)Do not store
Azide-Tag Biomolecule or Fluorophore-20°C
DMSO/t-Butanol AnhydrousRT
Protocol A: Bioconjugation via CuAAC (The "Click")

Purpose: To covalently attach the pyrimidine scaffold to an azide-labeled target (e.g., Azide-PEG-Biotin or Azide-DNA).

1. Preparation of Click Cocktail (Premix): To prevent copper precipitation and protect biomolecules from oxidative damage, premix the Copper and Ligand before adding to the reaction.

  • Mix CuSO₄ (10 µL, 100 mM) with THPTA (20 µL, 50 mM) .

  • Incubate for 5 minutes at RT. The solution should remain clear blue.

2. Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine in the following order:

  • Solvent: 500 µL (PBS pH 7.4 or 50% DMSO/Water depending on solubility).

  • Azide Target: Final concentration 10–50 µM.

  • 5-Ethynyl-2-methoxypyrimidine: Final concentration 100–200 µM (2-5x excess over azide). Note: Dissolve the pyrimidine in DMSO first.

  • Cu-THPTA Complex: Add the premix to a final Cu concentration of 1 mM.

  • Sodium Ascorbate: Add to final concentration 5 mM (initiates reaction).

3. Incubation:

  • Purge headspace with N₂ (optional but recommended for efficiency).

  • Incubate at Room Temperature for 1–2 hours in the dark with gentle agitation.

4. Purification:

  • Small Molecules: Dilute with water and extract with EtOAc, or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Biomolecules: Remove excess reagents using a desalting column (PD-10) or centrifugal filtration (Amicon Ultra, 3kDa MWCO).

Protocol B: Post-Conjugation Hydrolysis (The "Unmasking")

Purpose: To convert the 2-methoxypyrimidine moiety into a uracil derivative. This restores the N3-H hydrogen bond donor capability, essential if the conjugate is intended to interact with DNA/RNA binding proteins or polymerases.

1. Reaction Setup:

  • Dissolve the purified "Clicked" conjugate (from Protocol A) in a mixture of THF:2N HCl (1:1 v/v) .

  • Note: If the conjugate is a protein, use milder conditions (pH 5.0 acetate buffer) and monitor stability, though 2-methoxy hydrolysis usually requires stronger acid or elevated heat.

2. Hydrolysis:

  • Heat the solution to 60°C for 2–4 hours .

  • Monitor conversion by LC-MS. The mass shift will be -14 Da (Loss of -CH₃, gain of -H).

    • Reactant Mass: [M]+

    • Product Mass: [M - 14]+

3. Neutralization:

  • Cool to RT.

  • Neutralize carefully with 2N NaOH or Sodium Bicarbonate to pH 7.0.

  • Purify via HPLC.[1]

Quality Control & Validation

Analytical Parameters
MethodExpected ResultTroubleshooting
HPLC (C18) 5-E-2-OMe-Py elutes later (more hydrophobic) than the hydrolyzed Uracil product.If broad peaks appear, check pH buffering.
LC-MS Pre-Click: 134.14 Da (Base MW). Post-Click: Mass of Azide + 134.14.No product? Check Sodium Ascorbate freshness.
UV-Vis

~270-280 nm (Pyrimidine).
High background at 260nm? Ensure complete removal of unreacted pyrimidine.
Troubleshooting Matrix
  • Precipitation during Click Reaction: The 2-methoxypyrimidine is hydrophobic. Increase DMSO content to 20-50% if the biological target tolerates it.

  • Low Yield: Increase the Cu:THPTA ratio to 1:5. Oxygen inhibits the catalyst; ensure the reaction vessel is sealed or purged with inert gas.

  • Incomplete Hydrolysis: 2-methoxypyrimidines are relatively stable. If 60°C is insufficient, increase to 80°C or use HBr in acetic acid (for small molecules only).

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo (EdU). Proceedings of the National Academy of Sciences. Link

  • Agrofoglio, L. A., et al. (2010). Palladium-Assisted Synthesis of 5-Alkynyluracils and 5-Alkynyl-2'-deoxyuridines. Current Organic Chemistry. Link

  • ChemicalBook. (2025).[2] 5-Ethynyl-2-methoxypyrimidine Properties and Suppliers. Link

Sources

Application Note: Fluorescent Labeling of 5-Ethynyl-2-methoxypyrimidine via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for fluorescently labeling 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5), a versatile heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD) and medicinal chemistry.[1] Unlike the metabolic probe 5-Ethynyl-2'-deoxyuridine (EdU), this molecule lacks a sugar moiety and serves as a pharmacophore building block.[1] The protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the pyrimidine alkyne to organic azide fluorophores.[1] This process yields high-affinity fluorescent tracers suitable for fluorescence polarization (FP) binding assays, cellular localization studies, or library screening.[1]

Introduction & Mechanistic Insight

The Scaffold: 5-Ethynyl-2-methoxypyrimidine

The 2-methoxypyrimidine motif is a privileged structure in kinase inhibitors and other bioactive small molecules.[1] The 5-ethynyl modification provides a sterically unobtrusive "chemical handle" that allows researchers to attach bulky fluorophores without significantly altering the binding properties of the core scaffold.[1]

The Chemistry: Ligand-Assisted CuAAC

The labeling reaction relies on the bioorthogonal "Click" reaction between the terminal alkyne of the pyrimidine and an organic azide.[1]

  • Challenge: Copper(I) is unstable and can degrade fluorescent dyes (especially cyanines) via oxidation.[1]

  • Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the fluorophore from radical-induced bleaching.[1]

Reaction Scheme

The following diagram illustrates the conjugation logic:

ReactionScheme Alkyne 5-Ethynyl-2-methoxypyrimidine (Alkyne Scaffold) Catalyst Cu(I) Complex (CuSO4 + THPTA + Ascorbate) Alkyne->Catalyst + Azide Fluorophore-Azide (e.g., Cy5-N3) Azide->Catalyst + Product Fluorescent Pyrimidine Conjugate (1,2,3-Triazole Linkage) Catalyst->Product Click Reaction (RT, 1-2h)

Figure 1: Reaction scheme for the conjugation of 5-Ethynyl-2-methoxypyrimidine with an azide fluorophore.

Materials & Reagents

Reactants
ReagentSpecificationStorage
5-Ethynyl-2-methoxypyrimidine >95% Purity (CAS 1059705-07-5)-20°C, Dry
Fluorescent Azide e.g., Cy5-Azide, TAMRA-Azide, AF488-Azide-20°C, Dark
DMSO Anhydrous, PCR GradeRT
Catalyst System
ComponentFunctionStock Conc.[1]Solvent
CuSO₄[1] · 5H₂O Copper source20 mMddH₂O
THPTA Ligand Cu(I) Stabilizer & Dye Protector100 mMddH₂O
Sodium Ascorbate Reducing Agent (Cu(II) → Cu(I))100 mMddH₂O (Fresh)

Experimental Protocol

Note: This protocol is scaled for a 1 µmol synthesis reaction. It can be linearly scaled up.[1][2]

Step 1: Preparation of Stock Solutions[1]
  • Alkyne Stock: Dissolve 5-Ethynyl-2-methoxypyrimidine in DMSO to a concentration of 10 mM .

  • Azide Stock: Dissolve the Fluorescent Azide in DMSO to 10 mM .

  • Catalyst Premix (Crucial Step):

    • Premixing CuSO₄ and THPTA prevents copper precipitation and ensures rapid catalysis.[1]

    • Mix 10 µL of CuSO₄ (20 mM) with 20 µL of THPTA (100 mM).

    • Ratio Check: This maintains a 1:5 Cu:Ligand ratio, optimal for dye protection.[1]

Step 2: Reaction Assembly

Perform the reaction in a 1.5 mL Eppendorf tube or a glass vial. Add reagents in the exact order listed to prevent precipitation.

OrderReagentVolume (µL)Final Conc.
1DMSO (Solvent)48 µL~50% v/v
2Water (ddH₂O)30 µL-
3Alkyne Stock (10 mM)10 µL1.0 mM
4Azide Stock (10 mM)10 µL1.0 mM
5Cu/THPTA Premix 3 µL0.2 mM Cu
6Sodium Ascorbate (100 mM)5 µL5.0 mM
Total 106 µL

Technical Note: The high concentration of Ascorbate (5 mM) ensures the copper remains in the active Cu(I) state despite oxygen exposure.[1]

Step 3: Incubation[1]
  • Vortex the mixture gently for 5 seconds.

  • Incubate at Room Temperature (25°C) for 1 to 2 hours in the dark.

  • Optional: For difficult sterics, heat to 40°C.

Step 4: Verification (LC-MS)

Before purification, verify the reaction progress.[1]

  • Method: Dilute 1 µL of reaction mix into 100 µL 50% Acetonitrile/Water. Inject on LC-MS.

  • Expected Result: Disappearance of the Alkyne peak (MW ~134 Da) and appearance of the Product peak (MW = MW_Alkyne + MW_Azide).[1]

Step 5: Purification

Unreacted dye can interfere with binding assays.[1]

  • Precipitation (If applicable): If the product is hydrophobic, add 1 mL cold water.[1] Centrifuge to pellet.

  • HPLC (Recommended):

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).[1]

    • Detection: Monitor absorbance at the fluorophore's max wavelength (e.g., 650 nm for Cy5).[1]

  • Lyophilize the collected fraction to obtain the solid powder.[1]

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dissolve Reagents (DMSO Stocks) Step3 Combine: Solvent + Alkyne + Azide Step1->Step3 Step2 Premix Cu:THPTA (1:5 Ratio) Step4 Add Catalyst Mix Then Ascorbate Step2->Step4 Step3->Step4 Step5 Incubate RT, 1-2 Hours, Dark Step4->Step5 Step6 LC-MS Check (Confirm Mass Shift) Step5->Step6 Step7 HPLC Purification (Remove free dye) Step6->Step7

Figure 2: Step-by-step workflow for the synthesis and purification of the fluorescent probe.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation Low solubility of reactants in water.[1]Increase DMSO content to 70% or use t-Butanol/Water (1:1).[1]
Dye Bleaching Oxidation by Cu species.[1]Ensure THPTA is fresh and used at 5x excess relative to Copper.[1] Degas solvents.[1]
Incomplete Reaction Oxygen poisoning of catalyst.[1]Add fresh Sodium Ascorbate (add another 5 µL). Flush headspace with Argon.
High Background Free unreacted dye.[1]Perform HPLC purification. Dialysis is ineffective for small molecules.[1]

References

  • Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., et al. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link[1]

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems."[1] Nature Chemical Biology, 1(1), 13–21.[1] Link[1]

  • Uttamapinant, C., et al. (2012).[1] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie, 51(24), 5852–5856.[1] Link[1]

  • ChemicalBook. (2023).[1] "5-Ethynyl-2-methoxypyrimidine Product Properties and CAS 1059705-07-5 Data." Link

Sources

Click chemistry reaction conditions for 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Click Chemistry Conditions for 5-Ethynyl-2-methoxypyrimidine

Introduction

5-Ethynyl-2-methoxypyrimidine is a versatile heterocyclic building block used extensively in the synthesis of antiviral nucleoside analogs and kinase inhibitors. Its terminal alkyne moiety at the C-5 position serves as a perfect handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid attachment of diverse azides (fluorophores, solubility tags, or pharmacophores).

However, pyrimidine derivatives present a unique challenge in CuAAC reactions: the endocyclic nitrogen atoms can coordinate with the copper catalyst, potentially poisoning the reaction or requiring higher catalyst loading. This guide provides a robust, field-tested protocol that overcomes these electronic effects using ligand-accelerated catalysis, ensuring high yields and minimal byproduct formation.

Mechanistic Insight: The "Pyrimidine Problem"

To achieve consistent results, one must understand the interaction between the substrate and the catalyst.

  • Catalyst Sequestration: The nitrogen atoms in the pyrimidine ring (N1 and N3) function as weak ligands. In standard "ligand-free" conditions, the substrate competes with the alkyne for the Cu(I) center.

  • The Solution (Ligand Acceleration): We utilize accelerating ligands (specifically THPTA or BTTAA) that bind Cu(I) with higher affinity than the pyrimidine nitrogen but still allow alkyne coordination. This protects the catalyst from oxidation and "distracts" it from non-productive binding with the pyrimidine ring.

Diagram 1: Mechanistic Cycle & Ligand Role

CuAAC_Mechanism Cu_Pre Cu(II) Precursor (Inactive) Cu_I Cu(I)-Ligand Complex (Active Species) Cu_Pre->Cu_I Reduction (Na Ascorbate) Acetylide Cu(I)-Acetylide Intermediate Cu_I->Acetylide + Alkyne (Ligand protects Cu) Alkyne 5-Ethynyl-2-methoxypyrimidine (Substrate) Interference Pyrimidine N-Coordination (Catalyst Poisoning) Alkyne->Interference Without Ligand Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Azide (R-N3) Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction & Protonation Product->Cu_I Catalyst Regeneration

Caption: The Cu(I) cycle. Ligands (Green) are essential to prevent the pyrimidine substrate (Blue) from sequestering the copper (Red path).

Optimization Strategy

Ligand Selection

For 5-ethynyl-2-methoxypyrimidine, THPTA is the superior choice over the older TBTA ligand due to its water solubility and ability to prevent Cu(I) oxidation.

LigandSolubilityReaction SpeedProtection vs. OxidationRecommendation
TBTA DMSO/MeOHSlowModerateNot Recommended (Poor aqueous solubility)
THPTA WaterFastHighPrimary Choice (Robust, protects biomolecules)
BTTAA WaterVery FastVery HighAlternative (Use for extremely low concentrations)
Solvent Systems

The 2-methoxy group renders this molecule lipophilic compared to natural nucleosides. A co-solvent system is strictly required.

  • Standard: 50% DMSO / 50% Water (Universal, solubilizes both organic azide and pyrimidine).

  • Alternative: tBuOH / Water (1:1) (Easier to remove by lyophilization).

Detailed Protocol

Safety Note: Azides are potential explosion hazards. Work behind a blast shield if scaling up >1 gram. Do not use chlorinated solvents (DCM/Chloroform) with sodium azide.

Reagents Required:
  • Substrate: 5-Ethynyl-2-methoxypyrimidine (100 mM stock in DMSO).

  • Azide: Desired Azide partner (100 mM stock in DMSO).

  • Catalyst Source: CuSO₄·5H₂O (20 mM in water).

  • Ligand: THPTA (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water) – Must be prepared fresh.

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) or PBS.[1]

Step-by-Step Procedure:
  • Catalyst Pre-Complexation (Critical Step):

    • In a separate microtube, mix the CuSO₄ solution and THPTA ligand solution.

    • Ratio: 1:2 (Cu:Ligand).[2][3]

    • Example: Mix 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM). Incubate for 5 minutes. The solution acts as the "Catalyst Master Mix."

  • Reaction Assembly:

    • To a reaction vial, add the following in order:

      • Solvent (DMSO/Water mix to reach final volume).[4]

      • 5-Ethynyl-2-methoxypyrimidine stock (Final conc: 1–5 mM).

      • Azide stock (Final conc: 1.2 – 2 equivalents).

      • Cu-THPTA Master Mix (Final conc: 0.1 – 0.5 equivalents of Cu).

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5 equivalents relative to Cu).

    • Observation: The solution may turn slightly yellow; this is normal.

  • Incubation:

    • Cap the vial and flush headspace with Nitrogen/Argon (optional but recommended for max yield).

    • Incubate at Room Temperature (25°C) for 30–60 minutes .

    • Monitoring: Check by LC-MS. Look for the disappearance of the alkyne peak and appearance of the triazole mass (M+Azide).

  • Purification:

    • Small Scale: Dilute with water and extract with Ethyl Acetate.

    • Bioconjugation: Use a PD-10 desalting column or dialysis to remove small molecules (Cu, Ligand, Ascorbate).

Diagram 2: Experimental Workflow

Workflow Start Start Premix PREMIX: CuSO4 + THPTA (1:2 Ratio, 5 mins) Start->Premix Assemble ASSEMBLY: Solvent + Pyrimidine + Azide Premix->Assemble Parallel Prep AddCat ADDITION: Add Cu-Ligand Mix Assemble->AddCat Initiate INITIATION: Add Na Ascorbate (Freshly Prepared) AddCat->Initiate Incubate INCUBATION: 30-60 min @ RT Initiate->Incubate Check QC: LC-MS Check Incubate->Check Check->Incubate Incomplete Purify PURIFICATION: Extraction or Desalting Check->Purify Complete

Caption: Step-by-step workflow emphasizing the critical pre-complexation of Copper and Ligand.

Troubleshooting & Variations

IssueProbable CauseSolution
Precipitation Pyrimidine insolubilityIncrease DMSO concentration to 60-70%.
Reaction Stalled Oxygen poisoningDegas solvents; add fresh Sodium Ascorbate (boost to 10 eq).
Blue Solution Cu(I) oxidized to Cu(II)The reaction is dead. Add more Ascorbate immediately.
Low Yield Catalyst ChelationSwitch Ligand to BTTAA or increase Cu loading to 10 mol%.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU) Product Information & Protocols. Link

Sources

A Note to the Researcher Regarding 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on 5-Ethynyl Pyrimidine Analogs for Cellular Imaging Studies

Initial searches for "5-Ethynyl-2-methoxypyrimidine" in the context of cellular imaging and metabolic labeling did not yield established protocols or applications in the scientific literature. Structurally, this compound is a pyrimidine base with an ethynyl group, but it lacks the crucial ribose or deoxyribose sugar moiety. This sugar is essential for cellular enzymes to recognize the molecule as a nucleoside (like uridine or thymidine) and incorporate it into newly synthesized RNA or DNA.

Therefore, it is highly probable that the intended topic of interest for cellular imaging of nascent nucleic acids are the well-established and widely used nucleoside analogs: 5-Ethynyluridine (EU) for RNA synthesis and 5-Ethynyl-2'-deoxyuridine (EdU) for DNA synthesis.

This guide will provide a comprehensive overview and detailed protocols for the application of EU and EdU in cellular imaging, as these are the standard reagents for this purpose.

Introduction: Visualizing Nascent Biopolymers with Bioorthogonal Chemistry

The ability to visualize and quantify the synthesis of new biomolecules within a cell is fundamental to understanding cellular processes like proliferation, transcription, and response to stimuli. Metabolic labeling, coupled with bioorthogonal "click" chemistry, has emerged as a powerful and versatile technique for this purpose.[1] This method involves introducing a chemically modified building block (e.g., a nucleoside analog) into cells, where it is incorporated into newly synthesized macromolecules.[2] This bioorthogonal chemical reporter, bearing a functional group like an alkyne, does not interfere with cellular processes.[3] In a subsequent step, a detection reagent, typically a fluorescent probe carrying a complementary azide group, is introduced. The alkyne and azide groups then "click" together in a highly specific and efficient covalent reaction, allowing for the visualization of the newly synthesized molecules.[4][5]

The most prominent example of this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[6] 5-Ethynyluridine (EU) and 5-Ethynyl-2'-deoxyuridine (EdU) are two key players in this field, enabling the specific labeling of nascent RNA and DNA, respectively.

Mechanism of Action: Labeling and Detection

The process can be broken down into two main stages:

  • Metabolic Incorporation:

    • For RNA Synthesis (using EU): EU, an analog of uridine, is supplied to cells in culture. It readily crosses the cell membrane and is phosphorylated by cellular kinases to form EU-triphosphate (EUTP). RNA polymerases then incorporate EUTP into newly transcribed RNA strands in place of uridine triphosphate (UTP).[7]

    • For DNA Synthesis (using EdU): EdU, an analog of thymidine, is similarly supplied to cells. It is incorporated into newly synthesized DNA during the S-phase of the cell cycle by DNA polymerases.[4][8]

  • Click Chemistry Detection:

    • After labeling, cells are fixed and permeabilized to allow entry of the detection reagents.

    • A "click reaction cocktail" is then added. This typically contains:

      • A fluorescent azide (e.g., Alexa Fluor 488 Azide).

      • A copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9]

    • The copper(I) catalyzes the cycloaddition reaction between the ethynyl group on the incorporated EU or EdU and the azide group on the fluorescent probe. This forms a stable triazole linkage, covalently attaching the fluorophore to the newly synthesized RNA or DNA.[6]

    • The resulting fluorescence can then be visualized using standard microscopy techniques.

Below is a diagram illustrating the general workflow for both EU and EdU labeling and detection.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Processing cluster_2 Step 3: Click Reaction & Imaging EU/EdU Add EU or EdU to Cell Culture Incubation Incubate (e.g., 30 min - 24h) EU/EdU->Incubation Incorporation Cellular uptake and incorporation into nascent RNA/DNA Incubation->Incorporation Wash Wash to remove excess EU/EdU Incorporation->Wash Fixation Fix cells (e.g., 4% PFA) Wash->Fixation Permeabilization Permeabilize cells (e.g., 0.5% Triton X-100) Fixation->Permeabilization Click Add Click Reaction Cocktail: - Fluorescent Azide - Copper(I) Catalyst Permeabilization->Click Incubate_Click Incubate (30 min, room temp) Click->Incubate_Click Wash_Final Wash to remove reaction components Incubate_Click->Wash_Final Imaging Image with Fluorescence Microscope Wash_Final->Imaging G cluster_EU EU Labeling (Nascent RNA) cluster_EdU EdU Labeling (Nascent DNA) Cell_EU Cell Nucleus_EU Nucleus (Strong Signal) Cell_EU->Nucleus_EU Cytoplasm_EU Cytoplasm (Diffuse/Punctate Signal) Cell_EU->Cytoplasm_EU Nucleolus_EU Nucleolus (Very Strong Signal) Nucleus_EU->Nucleolus_EU Cell_EdU Cell Nucleus_EdU Nucleus of S-Phase Cell (Strong, Punctate Signal) Cell_EdU->Nucleus_EdU Cytoplasm_EdU Cytoplasm (No Signal) Cell_EdU->Cytoplasm_EdU Nucleus_G1_G2 Nucleus of G1/G2/M Cell (No Signal)

Caption: Expected subcellular localization of EU and EdU signals.

Trustworthiness and Self-Validation

  • Negative Controls: Always include a "no-label" control (cells not treated with EU/EdU but subjected to the click reaction) to assess background fluorescence.

  • Positive Controls: Use a cell line known to have a high proliferation rate (for EdU) or high transcriptional activity (for EU) as a positive control.

  • Toxicity: Be aware that high concentrations or long incubation times with nucleoside analogs can be cytotoxic. Perform a dose-response curve and assess cell viability (e.g., with a live/dead stain or by monitoring cell morphology and growth) to find the optimal, non-toxic concentration for your experiments.

  • Specificity: While EU is primarily incorporated into RNA, some studies have shown it can be converted to EdU and incorporated into DNA in certain organisms. To confirm RNA-specific labeling, you can treat samples with RNase after permeabilization; this should abolish the EU signal but not an EdU signal. Conversely, DNase treatment should abolish the EdU signal.

References

  • Jao, C. Y., & Salic, A. (2008). Exploring proteomes and biological pathways with bioorthogonal chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]

  • Ligasová, A., et al. (2019). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 20(15), 3773. [Link]

  • Kofoed, R. H., et al. (2022). RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments, (189), e64619. [Link]

  • Kotrbová, V., et al. (2020). 5-ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. The Journal of Biological Chemistry, 295(18), 5871–5890. [Link]

  • Shealy, Y. F., et al. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 29(1), 79–84. [Link]

  • Wang, Y., et al. (2014). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Journal of the American Chemical Society, 136(36), 12764–12771. [Link]

  • Lin, T. P., & Chen, C. L. (1985). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 28(9), 1279–1282. [Link]

  • Fischer, A., et al. (2022). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]

  • Evans, C. S., et al. (2020). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. Nature Methods, 17(3), 311–318. [Link]

  • Klöcker, N., et al. (2020). Covalent labeling of nucleic acids. Angewandte Chemie International Edition, 59(42), 18364-18386. [Link]

  • DiFrancesco, D., et al. (2024). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Vinci, M., et al. (2012). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Current Pharmaceutical Design, 18(16), 2246-2266. [Link]

  • Kumar, R., et al. (1993). A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides. Journal of Medicinal Chemistry, 36(18), 2645-2651. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

  • Interchim. Azide conjugates - for Click chemistry. [Link]

Sources

Application Notes & Protocols: High-Resolution In Situ Hybridization Using 5-Ethynyluridine (EU) Probes for Nascent RNA Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Visualizing Gene Expression

In situ hybridization (ISH) is a cornerstone technique for researchers and drug development professionals, offering a unique window into the spatial organization of gene expression within the cellular and tissue landscape.[1] Traditional methods, while powerful, often involve harsh chemical treatments, radioactive isotopes, or antibody-based detection systems that can compromise sample integrity and limit multiplexing capabilities.[2] This guide details a modern, robust alternative that circumvents these challenges: the use of alkyne-modified pyrimidine analogs, specifically 5-Ethynyluridine (EU), coupled with bioorthogonal click chemistry for the detection of newly synthesized RNA.

5-Ethynyluridine, a derivative of the pyrimidine family, is a nucleoside analog of uridine that is readily incorporated into nascent RNA transcripts by cellular RNA polymerases during active gene transcription.[3] Its terminal alkyne group is a key feature—a bioorthogonal handle that does not interact with native biological molecules.[4][5] This allows for a highly specific and covalent labeling reaction with a fluorescent azide probe in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a premier example of "click chemistry".[6][7]

The result is a powerful method for visualizing transcriptional activity with high sensitivity and resolution. The mild reaction conditions preserve cellular architecture and antigenicity, making this technique fully compatible with subsequent immunofluorescence (IF) or other staining protocols. This application note provides a comprehensive overview of the underlying principles, detailed step-by-step protocols for cell and tissue samples, and expert guidance on data interpretation and troubleshooting.

Principle of the Method: A Two-Step Bioorthogonal Approach

The workflow is an elegant two-stage process that combines metabolic labeling with highly efficient chemical detection. This approach offers superior specificity and signal-to-noise ratio compared to traditional methods.[8]

  • Metabolic Labeling: Live cells or organisms are incubated with 5-Ethynyluridine (EU). Cellular RNA polymerases do not distinguish EU from its natural counterpart, uridine, and incorporate it into newly synthesized RNA transcripts. This step effectively "tags" all nascent RNA with a clickable alkyne group.

  • Click Chemistry Detection: Following fixation and permeabilization, the alkyne-modified RNA is detected via a copper-catalyzed click reaction. A fluorescent dye conjugated to an azide molecule is introduced, which covalently and irreversibly ligates to the alkyne handle on the EU. This reaction is extremely rapid and specific, occurring under biocompatible conditions.[9] The resulting stable triazole linkage allows for robust and bright visualization of transcriptional activity using standard fluorescence microscopy.

The following diagram illustrates the complete experimental workflow.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Imaging A Incubate live cells or tissues with 5-Ethynyluridine (EU) B EU is incorporated into newly synthesized RNA A->B Transcription C Fix sample to preserve morphology and RNA B->C D Permeabilize to allow probe entry C->D E Add Click Reaction Cocktail: - Fluorescent Azide - Copper (I) Catalyst D->E F Covalent ligation of dye to alkyne-modified RNA E->F CuAAC G Wash and perform optional counterstaining (e.g., DAPI) F->G H Image with fluorescence microscope G->H

Caption: Experimental workflow for nascent RNA detection using EU and click chemistry.

The chemical basis of this technique is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: The CuAAC reaction covalently links alkyne-modified RNA to an azide-fluorophore.

Experimental Protocols

Part 1: Reagent Preparation and Storage

Proper preparation and storage of reagents are critical for reproducible results. Always use RNase-free water, tubes, and pipette tips to maintain RNA integrity.

ReagentPreparationStorage
5-Ethynyluridine (EU) Prepare a 100 mM stock in DMSO.Store at -20°C, protected from light. Stable for at least one year.
Fixative Solution 4% Paraformaldehyde (PFA) in 1X PBS, pH 7.4. Prepare fresh from PFA powder or use a high-quality commercial solution.Prepare fresh or store at 4°C for up to one week. Handle in a fume hood.
Permeabilization Buffer 0.5% Triton™ X-100 in 1X PBS.Store at room temperature.
Fluorescent Azide Reconstitute according to manufacturer's instructions to a 2-10 mM stock in DMSO.Store at -20°C, protected from light.
Click Reaction Buffer Commercial kits (e.g., Click-iT™) provide optimized buffers.Store components as directed by the manufacturer.[10]
Copper (II) Sulfate 100 mM in RNase-free water.Store at room temperature.
Reaction Buffer Additive e.g., Sodium Ascorbate. Prepare a 1 M stock in RNase-free water.Prepare fresh for each experiment as it is prone to oxidation.
Part 2: Protocol for Nascent RNA Detection in Cultured Cells

This protocol is optimized for cells grown on glass coverslips in a 24-well plate. Adjust volumes as needed.

A. Metabolic Labeling

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.

  • EU Incubation: Thaw the 100 mM EU stock solution. Dilute it directly into pre-warmed cell culture medium to a final concentration of 0.1-1 mM.

    • Expert Insight: The optimal EU concentration and incubation time depend on the cell type and metabolic rate. Start with 0.5 mM for 1-2 hours. Shorter times (15-30 min) can be used to "pulse-label" and capture immediate transcriptional responses.

  • Remove the existing medium from the cells and replace it with the EU-containing medium.

  • Incubate the cells for the desired time under standard culture conditions (e.g., 37°C, 5% CO₂).

B. Fixation and Permeabilization

  • Fixation: Remove the EU-containing medium and wash the cells once with 1 mL of 1X PBS. Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[10]

    • Expert Insight: Fixation cross-links biomolecules, preserving cellular structure. Over-fixation can mask epitopes and reduce signal, while under-fixation leads to poor morphology and RNA loss.

  • Wash: Remove the fixative and wash the wells twice with 1 mL of 1X PBS.

  • Permeabilization: Add 1 mL of 0.5% Triton™ X-100 in PBS to each well. Incubate for 15 minutes at room temperature.[10] This step is crucial for allowing the click reaction components to access the nuclear and cytoplasmic RNA.

C. Click Reaction and Staining

  • Wash: Remove the permeabilization buffer and wash the wells twice with 1 mL of 1X PBS.

  • Prepare Click Cocktail: For each coverslip, prepare 500 µL of the click reaction cocktail. Prepare this solution fresh and use it immediately. The order of addition is critical to prevent premature copper reduction.

    • 438 µL 1X PBS

    • 10 µL 100 mM Copper (II) Sulfate

    • 2.5 µL Fluorescent Azide stock (e.g., 2 mM stock for a final concentration of 10 µM)

    • 50 µL 1 M Sodium Ascorbate (add last)

    • Expert Insight: The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ. Adding it last ensures the reaction starts only when applied to the sample.[11]

  • Incubation: Remove the PBS from the wells. Add 500 µL of the click reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.[11][12]

  • Wash: Remove the reaction cocktail and wash the wells three times with 1 mL of PBS.

D. Counterstaining and Mounting

  • Nuclear Stain: (Optional) Incubate cells with a nuclear counterstain like Hoechst 33342 or DAPI (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature, protected from light.

  • Final Wash: Wash the wells twice with 1 mL of PBS.

  • Mounting: Carefully remove the coverslips from the wells with fine-tipped forceps. Mount them cell-side down onto a glass microscope slide using a drop of anti-fade mounting medium.

  • Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying. Allow the slides to cure overnight at 4°C.

  • Imaging: Visualize the signal using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and counterstain.

Part 3: Protocol for Nascent RNA Detection in Tissue Sections

This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of fixation, section thickness, and permeabilization is essential for each tissue type.

A. Sample Preparation

  • Labeling: For in vivo labeling, EU can be administered via intraperitoneal (IP) injection or other appropriate routes. Dosing and timing must be empirically determined.

  • Fixation & Embedding: Harvest tissues and fix them in 10% neutral buffered formalin (NBF) for 16-24 hours at room temperature. Process through a graded ethanol series, clear with xylene, and embed in paraffin using standard histological procedures.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on positively charged slides. Dry the slides overnight.

B. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 x 5 minutes.

  • Immerse in 100% Ethanol: 2 x 3 minutes.

  • Immerse in 95% Ethanol: 1 x 3 minutes.

  • Immerse in 70% Ethanol: 1 x 3 minutes.

  • Rinse in deionized water.

C. Permeabilization / Target Retrieval

  • Protease Digestion: Immerse slides in a pre-warmed Proteinase K solution (e.g., 10-20 µg/mL in PBS) at 37°C.

    • Expert Insight: This step is critical for unmasking the RNA target from cross-linked proteins.[13][14] The digestion time (typically 10-30 minutes) is highly tissue-dependent and requires careful optimization. Over-digestion will destroy tissue morphology, while under-digestion will result in no signal.

  • Wash: Rinse slides gently in PBS twice.

D. Click Reaction and Imaging

  • Follow steps C.2 through D.5 from the cultured cell protocol, applying the solutions directly onto the tissue section. Use a hydrophobic barrier pen to contain the reagents on the slide and a humidified chamber to prevent evaporation during incubations.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal • Inefficient EU incorporation (low metabolic activity, insufficient incubation time/concentration).• RNA degradation (RNase contamination).• Inadequate permeabilization (reagents can't access RNA).• Inactive click chemistry components (oxidized ascorbate).• Incorrect microscope settings.• Increase EU concentration or incubation time. Use positive control cells known to be transcriptionally active.• Use RNase-free reagents and best practices.• Optimize permeabilization step (increase Triton X-100 concentration or Proteinase K digestion time).[14]• Prepare click cocktail fresh every time, adding ascorbate last.• Verify filter sets and exposure times.
High Background • Non-specific binding of the fluorescent azide.• Insufficient washing.• Autofluorescence of the tissue/cells.• Decrease the concentration of the fluorescent azide.• Increase the number and duration of post-reaction washes.• Use a different fluorophore (e.g., longer wavelength) or appropriate background subtraction during image analysis. Include a "no-EU" control to assess baseline autofluorescence.
Patchy or Uneven Signal • Incomplete reagent coverage.• Uneven permeabilization or fixation.• Air bubbles trapped under the coverslip or on the tissue.• Ensure the entire sample is covered with the click cocktail. Use a hydrophobic pen for tissue sections.[15]• Optimize and standardize fixation and permeabilization protocols.[15]• Be careful during reagent application and mounting to avoid bubbles.
Damaged Cell/Tissue Morphology • Over-permeabilization (especially with Proteinase K).• Harsh washing steps.• Perform a time-course titration of the Proteinase K to find the optimal balance between signal and morphology.[14]• Handle slides gently during washes; do not squirt buffers directly onto the tissue section.

References

  • Title: Fluorescent In Situ Hybridization and 5-Ethynyl-2'-Deoxyuridine Labeling for Stem-like Cells in the Hydrozoan Jellyfish Cladonema pacificum Source: PubMed URL: [Link]

  • Title: Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system Source: PubMed Central URL: [Link]

  • Title: IN SITU HYBRIDIZATION PROTOCOL Source: Langdale Lab, University of Oxford URL: [Link]

  • Title: 5-Ethynyl-2'-deoxyuridine as a molecular probe of cell proliferation for high-content siRNA screening assay by “click” chemistry Source: ResearchGate URL: [Link]

  • Title: In Situ Hybridization (ISH) Protocol Source: Creative Bioarray URL: [Link]

  • Title: In-situ hybridization: Technique to detect mRNA localization Source: YouTube URL: [Link]

  • Title: In Situ Hybridization Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: QMUL Science Alive: In situ hybridisation Source: YouTube URL: [Link]

  • Title: 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea Source: PubMed URL: [Link]

  • Title: Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioorthogonal Chemistry and Its Applications Source: ACS Publications URL: [Link]

  • Title: Selective and stable base pairing by alkynylated nucleosides featuring a spatially-separated recognition interface Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: Chemical Reviews URL: [Link]

  • Title: In situ hybridization protocols Source: University College London URL: [Link]

  • Title: Bioorthogonal Reactions for Labeling Proteins Source: ResearchGate URL: [Link]

  • Title: Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: FISH Tips and Troubleshooting Source: Creative Bioarray URL: [Link]

  • Title: Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry Source: BioTechniques URL: [Link]

  • Title: On-chip bioorthogonal chemistry enables immobilization of in situ modified nanoparticles and small molecules for label-free monitoring of protein binding and reaction kinetics Source: RSC Publishing URL: [Link]

  • Title: FISH Tips and Troubleshooting Source: Today's Clinical Lab URL: [Link]

  • Title: Fluorescent in situ Hybridization on Mitotic Chromosomes of Mosquitoes Source: ResearchGate URL: [Link]

  • Title: Troubleshooting | In Situ Hybridization, RNA-ISH Source: ACD Bio URL: [Link]

  • Title: Bioorthogonal labeling enables in situ fluorescence imaging of expressed gas vesicle nanostructures Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates Source: MDPI URL: [Link]

  • Title: Exploring RNA transcription and turnover in vivo by using click chemistry Source: PNAS URL: [Link]

  • Title: Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit Source: CiteAb URL: [Link]

  • Title: Alkaline fixation drastically improves the signal of in situ hybridization Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes and Protocols for the Antiviral Research of Ethynyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous exploration of new antiviral agents. Ethynyl-pyrimidines, a class of nucleoside analogues characterized by the presence of a reactive ethynyl group, have demonstrated significant potential in antiviral drug discovery. This guide provides an in-depth exploration of the antiviral applications of ethynyl-pyrimidines, detailing their mechanisms of action, structure-activity relationships, and synthetic methodologies. Furthermore, it offers comprehensive, field-proven protocols for the evaluation of their antiviral efficacy and cytotoxicity, designed to equip researchers with the practical knowledge required to advance the development of this promising class of antiviral compounds.

Introduction: The Strategic Advantage of the Ethynyl Group in Pyrimidine Nucleosides

Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy, primarily functioning as inhibitors of viral nucleic acid synthesis. The introduction of an ethynyl group (C≡CH) at either the C5 position of the pyrimidine base or the C4' position of the sugar moiety has emerged as a powerful strategy to enhance the antiviral potency and overcome resistance mechanisms.

The ethynyl group confers several advantageous properties:

  • Steric Hindrance and Conformational Rigidity: The linear and rigid nature of the ethynyl group can introduce significant steric hindrance within the active site of viral polymerases, disrupting the natural process of nucleotide incorporation and chain elongation.[1][2] This can lead to potent inhibition of viral replication.

  • Enhanced Binding Affinity: The π-electron system of the triple bond can engage in favorable interactions, such as π-π stacking or hydrophobic interactions, with amino acid residues in the active site of viral enzymes, thereby increasing the binding affinity and inhibitory potential of the compound.[2]

  • Metabolic Stability: The ethynyl group can enhance the metabolic stability of the nucleoside analogue by rendering it less susceptible to degradation by cellular enzymes, such as thymidine phosphorylase, which can inactivate the parent compound.[3]

  • Unique Mechanisms of Action: Certain ethynyl-pyrimidines, such as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA or Islatravir), have been shown to act as nucleoside reverse transcriptase translocation inhibitors (NRTTIs). After incorporation into the growing DNA chain, the 4'-ethynyl group hinders the translocation of the reverse transcriptase, effectively halting further DNA synthesis.[4][5]

This guide will delve into the practical applications of these principles in the context of antiviral research.

Mechanisms of Antiviral Action

The antiviral activity of ethynyl-pyrimidines is primarily attributed to their ability to interfere with viral replication at the level of nucleic acid synthesis. This is achieved through several distinct, yet often overlapping, mechanisms.

Inhibition of Viral Polymerases

The most common mechanism of action for nucleoside analogues, including ethynyl-pyrimidines, is the inhibition of viral DNA or RNA polymerases.[6] This process can be dissected into the following key steps:

  • Cellular Uptake and Anabolic Phosphorylation: The ethynyl-pyrimidine nucleoside analogue is transported into the host cell and subsequently phosphorylated by cellular kinases to its active triphosphate form.

  • Competition with Natural Substrates: The resulting triphosphate analogue structurally mimics the natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs).

  • Incorporation and Chain Termination: The viral polymerase incorporates the ethynyl-pyrimidine analogue into the growing viral DNA or RNA strand. The presence of the ethynyl group can then lead to chain termination through two primary modes:

    • Obligate Chain Termination: If the sugar moiety of the nucleoside analogue lacks a 3'-hydroxyl group, no further nucleotides can be added, leading to immediate cessation of nucleic acid synthesis.

    • Non-Obligate/Delayed Chain Termination: Even with a 3'-hydroxyl group present, the steric bulk of the ethynyl group can disrupt the proper positioning of the incoming nucleotide or the translocation of the polymerase along the template, effectively terminating or significantly impeding further elongation.[4]

cluster_0 Viral Polymerase Inhibition by Ethynyl-Pyrimidines A Ethynyl-Pyrimidine (Pro-drug) B Cellular Kinases A->B Phosphorylation C Ethynyl-Pyrimidine Triphosphate (Active Drug) B->C D Viral Polymerase C->D Competitive Inhibition E Viral DNA/RNA Synthesis C->E Incorporation D->E F Chain Termination E->F

Figure 1: General mechanism of viral polymerase inhibition.

Inhibition of Host Pyrimidine Biosynthesis

A broader, host-targeted antiviral strategy involves the inhibition of the de novo pyrimidine biosynthesis pathway. By limiting the intracellular pool of pyrimidine nucleotides, the building blocks for viral RNA and DNA synthesis, these inhibitors can effectively starve the virus of essential resources required for replication. This approach has the advantage of a high barrier to the development of viral resistance.

cluster_1 Host-Targeted Antiviral Mechanism G Ethynyl-Pyrimidine Analogue H Host Pyrimidine Biosynthesis Pathway G->H Inhibition I Reduced Pyrimidine Nucleotide Pool H->I J Viral Replication I->J Deprivation of Building Blocks

Figure 2: Inhibition of host pyrimidine biosynthesis pathway.

Prominent Ethynyl-Pyrimidine Antiviral Agents

Several ethynyl-pyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses. The following table summarizes key data for some of the most well-studied compounds.

Compound NameAbbreviationTarget Virus(es)EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
4'-Ethynyl-2-fluoro-2'-deoxyadenosineEFdA, IslatravirHIV-1, HIV-2, SIV0.25>100>400,000[7][8]
4'-Ethynylstavudine4'-Ed4THIV-11.2>100>83,333[3]
5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamideEICARInfluenza A/B, RSV, Poxviruses200-40000.2-0.9Variable[9]
4'-Ethynyl-2'-deoxycytidine4'-E-dCHIV-10.3-10>100>10,000-333,333[8][10]
4'-Ethynyl-thymidine4'-E-THIV-1830>200>241[8]

Synthesis of Ethynyl-Pyrimidine Nucleosides

The synthesis of ethynyl-pyrimidine nucleosides typically involves the introduction of the ethynyl group onto a pre-existing nucleoside or sugar scaffold.

General Strategy for the Synthesis of 4'-Ethynyl Nucleosides

A common approach for the synthesis of 4'-ethynyl nucleosides involves the stereoselective construction of the fully substituted 4'-carbon. An enantioselective synthesis of the potent anti-HIV nucleoside EFdA has been reported, which utilizes a biocatalytic desymmetrization and a Noyori-type asymmetric transfer hydrogenation to control the stereochemistry.[11][12]

Synthesis of 5-Ethynyl-Pyrimidines

The introduction of an ethynyl group at the C5 position of the pyrimidine ring is often achieved through a Sonogashira coupling reaction between a 5-halo-pyrimidine nucleoside and a terminal alkyne.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-iodo-pyrimidine nucleoside (1 equivalent) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (3-5 equivalents), followed by the terminal alkyne (1.5-2 equivalents).

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents), and the co-catalyst, copper(I) iodide (0.1-0.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-ethynyl-pyrimidine nucleoside.

Experimental Protocols for Antiviral Evaluation

The evaluation of the antiviral activity and cytotoxicity of ethynyl-pyrimidine compounds is a critical step in the drug discovery process. The following protocols provide standardized methods for these assessments.

Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Test compound (ethynyl-pyrimidine) at various concentrations.

  • Control antiviral drug (if available).

  • Cell culture medium (e.g., DMEM, MEM).

  • Overlay medium (e.g., medium containing 0.5-1% low-melting-point agarose or methylcellulose).

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (typically 50-100 plaque-forming units (PFU) per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the virus adsorption period, prepare the overlay medium containing serial dilutions of the test compound.

  • Overlay Application: After adsorption, remove the virus inoculum and gently wash the cell monolayers with PBS. Add the overlay medium containing the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as: % Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100 The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

cluster_2 Plaque Reduction Assay Workflow K Seed Host Cells L Infect with Virus K->L M Add Overlay with Test Compound L->M N Incubate M->N O Fix and Stain N->O P Count Plaques and Calculate EC₅₀ O->P

Figure 3: Workflow of the plaque reduction assay.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Host cells in a 96-well plate.

  • Test compound (ethynyl-pyrimidine) at various concentrations.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.[13][14]

Viral Resistance to Ethynyl-Pyrimidines

The development of viral resistance is a significant challenge in antiviral therapy. For nucleoside analogues, resistance often arises from mutations in the viral polymerase that either decrease the incorporation of the analogue or enhance its excision from the terminated nucleic acid chain.

For example, with the potent anti-HIV agent EFdA, the primary resistance mutation observed is M184V in the reverse transcriptase.[15] Interestingly, viruses with this mutation often show increased susceptibility to other nucleoside reverse transcriptase inhibitors like tenofovir.[1] Understanding the resistance profiles of novel ethynyl-pyrimidine compounds is crucial for their development as effective antiviral therapeutics.

Conclusion and Future Directions

Ethynyl-pyrimidines represent a highly promising class of antiviral agents with potent activity against a range of viruses, including drug-resistant strains. The unique chemical properties conferred by the ethynyl group provide a strong foundation for the rational design of novel antiviral drugs with improved efficacy and resistance profiles. The protocols and information provided in this guide are intended to facilitate further research and development in this exciting field. Future work should focus on expanding the antiviral spectrum of ethynyl-pyrimidines, optimizing their pharmacokinetic properties, and further elucidating their mechanisms of action to pave the way for the next generation of antiviral therapies.

References

  • Hagedorn, A. N., et al. (2017). Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains. Antimicrobial Agents and Chemotherapy, 61(12), e01233-17. [Link]

  • Haraguchi, K., et al. (2005). 4'-Ethynylstavudine (4'-Ed4T) has potent anti-HIV-1 activity with reduced toxicity and shows a unique activity profile against drug-resistant mutants. Antiviral Chemistry & Chemotherapy, 16(4), 217-221. [Link]

  • Cox, E. M., et al. (2021). 4′-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication. bioRxiv. [Link]

  • Ohrui, H., & Kohgo, S. (2007). Synthesis and anti-HIV activity of 2′-deoxy-2′-fluoro-4′-C-ethynyl nucleoside analogues. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1563-1566. [Link]

  • Stoddart, C. A., et al. (2015). Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque. Antimicrobial Agents and Chemotherapy, 59(7), 4190-4198. [Link]

  • Truppo, M. D., et al. (2017). Enantioselective Synthesis of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. Organic Letters, 19(4), 846-849. [Link]

  • Hagedorn, A. N., et al. (2017). Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains. Antimicrobial Agents and Chemotherapy, 61(12). [Link]

  • Stavudine (d4T). (n.d.). In Drugs.com. [Link]

  • Huber, A. D., et al. (2014). Evaluation of Combinations of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine with Clinically Used Antiretroviral Drugs. Antimicrobial Agents and Chemotherapy, 58(9), 5644-5648. [Link]

  • Truppo, M. D., et al. (2017). Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. Organic Letters, 19(4), 846-849. [Link]

  • Kawamoto, A., et al. (2003). 4'-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Antimicrobial Agents and Chemotherapy, 47(10), 3260-3268. [Link]

  • Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Center for Biotechnology Information. [Link]

  • Michailidis, E., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry, 289(35), 24533-24548. [Link]

  • Maeda, K., et al. (2003). 4'-ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro. Antimicrobial Agents and Chemotherapy, 47(10), 3260-3268. [Link]

  • Tumbale, P., et al. (2016). Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). Proceedings of the National Academy of Sciences, 113(33), 9272-9277. [Link]

  • Kumar, P., et al. (1993). Synthesis and antiviral activity of novel acyclic nucleosides in the 5-alkynyl- and 6-alkylfuro[2,3-d]pyrimidine series. Journal of Medicinal Chemistry, 36(19), 2823-2827. [Link]

  • Kumamoto, H., et al. (2005). Synthesis of (+/-)-4'-ethynyl and 4'-cyano carbocyclic analogues of stavudine (d4T). Nucleosides, Nucleotides & Nucleic Acids, 24(2), 73-83. [Link]

  • De Clercq, E., et al. (1991). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide and related compounds. Antimicrobial Agents and Chemotherapy, 35(4), 679-684. [Link]

  • Julander, J. G., et al. (2017). Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. ResearchGate. [Link]

  • Wang, G., et al. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. The Journal of Infectious Diseases, 227(Supplement_1), S48-S58. [Link]

  • El-Emam, A. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(1), 1-20. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • El-Emam, A. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Ovid. [Link]

  • Haraguchi, K., et al. (1998). Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine. Tetrahedron Letters, 39(28), 4977-4978. [Link]

  • De Clercq, E. (1985). Synthesis and Antiviral Properties of 5-vinylpyrimidine Nucleoside Analogs. Methods in Enzymology, 118, 23-37. [Link]

  • Meppen, M., et al. (2013). Antiviral Activity of Lipophilic Nucleoside Tetraphosphate Compounds. Journal of Medicinal Chemistry, 56(17), 7031-7042. [Link]

  • Amblard, F., et al. (2007). Synthesis and antiviral evaluation of D4T analogues with a spacer arm between glucidic and base moieties. Bioorganic & Medicinal Chemistry Letters, 17(19), 5345-5348. [Link]

  • Subissi, L., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(11), 2359. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Ethynyl-2-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the solubility of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide to not only offer protocols but to explain the scientific reasoning behind them, ensuring you can make informed decisions in your work.

Physicochemical Properties of 5-Ethynyl-2-methoxypyrimidine

A foundational understanding of the physicochemical properties of 5-Ethynyl-2-methoxypyrimidine is essential before designing solubilization strategies.

PropertyValueReference
Molecular Formula C₇H₆N₂OInferred from structure
Molecular Weight 134.14 g/mol Calculated
Appearance Off-white to light brown solid[1]
Boiling Point 244.3 ± 32.0 °C (Predicted)[1]
Density 1.15 ± 0.1 g/cm³ (Predicted)[1]
pKa 0.00 ± 0.22 (Predicted, Weakly Basic)[1]
Storage Temperature 2-8°C[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 5-Ethynyl-2-methoxypyrimidine.

Q1: I'm starting a new project with 5-Ethynyl-2-methoxypyrimidine. What are the recommended initial solvents for preparing a stock solution?

Answer:

For compounds with limited aqueous solubility, the standard and most effective approach is to first prepare a concentrated stock solution in an organic solvent.[2] This stock can then be diluted into your aqueous experimental medium.

Expert Recommendation:

Based on the properties of similar heterocyclic compounds and common laboratory practice, we recommend starting with polar aprotic solvents.[3]

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended starting solvent. Structurally related compounds, such as 5-Ethynyl-2'-deoxyuridine (EdU), show good solubility in DMSO, often reaching concentrations of 20 mg/mL or higher.[4]

  • Dimethylformamide (DMF): DMF is another excellent choice, with solubility characteristics similar to DMSO for many organic molecules.[4]

Rationale: The pyrimidine core and methoxy group provide some polarity, while the ethynyl group contributes to nonpolar character. Solvents like DMSO and DMF are effective because they have both polar and nonpolar characteristics, allowing them to interact favorably with different parts of the molecule. While quantitative solubility data for 5-Ethynyl-2-methoxypyrimidine is not widely published, data for the related compound EdU provides a useful, albeit indirect, reference.

Table: Solubility of a Structurally Related Compound, 5-Ethynyl-2'-deoxyuridine (EdU)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO~20 - 25.22~100[4]
Dimethyl Formamide~20~79[4]

Note: This data is for EdU and should be used as a guiding principle. Always determine the solubility for your specific batch of 5-Ethynyl-2-methoxypyrimidine experimentally.

Q2: My experiment requires a final concentration of 5-Ethynyl-2-methoxypyrimidine in an aqueous buffer, but it precipitates upon dilution from my DMSO stock. What troubleshooting steps should I follow?

Answer:

Precipitation upon dilution into an aqueous medium is a classic sign of a poorly water-soluble compound. This occurs because the compound is forced from a favorable organic environment (your stock solution) into an unfavorable aqueous one. Here is a systematic approach to overcome this issue.

Step-by-Step Troubleshooting Workflow:

  • Optimize the Dilution Process:

    • Vortexing: Ensure vigorous and immediate mixing as you add the DMSO stock to the aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

    • Lower Stock Concentration: Try preparing a less concentrated DMSO stock solution. Diluting a lower concentration stock may keep the final percentage of DMSO higher relative to the compound, which can help maintain solubility.

  • Employ a Co-solvent System:

    • Principle: A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system to be more favorable for the solute.[5]

    • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (e.g., PEG 400) are common choices.

    • Method: Before adding your compound's DMSO stock, try adding a small percentage (e.g., 1-10%) of a co-solvent to your aqueous buffer. The optimal percentage must be determined empirically and should be compatible with your experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assays.[5]

  • Utilize pH Modification:

    • Causality: 5-Ethynyl-2-methoxypyrimidine contains a pyrimidine ring, which has nitrogen atoms that can be protonated, making it a weak base.[6] The solubility of weakly basic compounds often increases in acidic conditions (lower pH) because the protonated, ionized form is more water-soluble than the neutral form.[7][8]

    • Protocol:

      • Prepare a range of buffers with slightly acidic pH values (e.g., pH 5.0, 6.0, 6.5) compared to your standard physiological buffer (typically pH 7.2-7.4).

      • Attempt to dilute your DMSO stock into these acidic buffers.

      • Important: You must verify that the altered pH does not negatively impact your experiment (e.g., cell viability, enzyme activity).[8]

  • Consider Gentle Heating or Sonication:

    • Mechanism: Applying energy can help overcome the activation energy barrier for dissolution.

    • Procedure: After diluting your stock into the aqueous buffer, try warming the solution gently (e.g., to 37°C) or placing it in a sonicating water bath for a few minutes.[9] Be cautious, as prolonged heating can degrade the compound. This method is often best for preparing solutions for immediate use.

The following diagram illustrates a logical workflow for troubleshooting these solubility issues.

G start Start: Compound Precipitates in Aqueous Buffer vortex Step 1: Optimize Dilution - Vortex vigorously - Use lower stock concentration start->vortex cosolvent Step 2: Use Co-solvent - Add 1-10% Ethanol, PEG 400, etc. to aqueous buffer vortex->cosolvent Still Precipitates success Success: Compound Solubilized vortex->success Solubilized ph_mod Step 3: pH Modification - Test dilution in acidic buffers (e.g., pH 5.0 - 6.5) cosolvent->ph_mod Still Precipitates cosolvent->success Solubilized heat_sonic Step 4: Apply Energy - Gently warm to 37°C - Use sonicating water bath ph_mod->heat_sonic Still Precipitates ph_mod->success Solubilized heat_sonic->success Solubilized fail Advanced Methods Needed (e.g., Cyclodextrins, Formulation) heat_sonic->fail Still Precipitates

Caption: A decision workflow for troubleshooting the aqueous solubility of 5-Ethynyl-2-methoxypyrimidine.

Q3: I have seen cyclodextrins used to improve the solubility of hydrophobic drugs. Is this a viable strategy for 5-Ethynyl-2-methoxypyrimidine?

Answer:

Yes, absolutely. Cyclodextrin-based formulation is a highly effective and widely used strategy for enhancing the aqueous solubility of poorly soluble compounds.[10][11] This method is particularly useful for in vivo studies or cell-based assays where the concentration of organic solvents must be minimized.

The Mechanism of Action: Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the molecule is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[12]

  • Encapsulation: The hydrophobic 5-Ethynyl-2-methoxypyrimidine molecule can insert itself into the hydrophobic cavity of the cyclodextrin.

  • Complex Formation: This forms a "host-guest" inclusion complex.[11]

  • Enhanced Solubility: The new complex has a hydrophilic exterior due to the cyclodextrin, which allows it to dissolve readily in water, effectively shuttling the insoluble "guest" molecule into the solution.[13]

Commonly Used Cyclodextrins:

  • Beta-Cyclodextrin (β-CD): A common and cost-effective choice.[12]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A derivative with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for many biological applications.[10][13]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble inclusion complex.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standard method for preparing a concentrated stock solution, which is a critical first step for most experiments.[2]

Materials:

  • 5-Ethynyl-2-methoxypyrimidine (MW: 134.14 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1.3414 mg of 5-Ethynyl-2-methoxypyrimidine.

    • It is often easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (e.g., dissolve 10 mg in 7.455 mL of DMSO).

  • Weighing: Carefully weigh the desired amount of the compound and place it into a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the vial between your hands or in a 37°C water bath for 5-10 minutes.

    • Sonicate in a water bath for 5 minutes if solids persist.

  • Storage:

    • Once fully dissolved, the solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. A properly stored stock solution in anhydrous DMSO should be stable for several months.

Safety Note: Always handle 5-Ethynyl-2-methoxypyrimidine and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use. Related compounds can have health hazards.[14]

References
  • baseclick GmbH. (n.d.). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]

  • Powar, S. P., & Hajare, A. A. (2020). QbD Based Approach to Enhance the In-Vivo Bioavailability of Ethinyl Estradiol in Sprague-Dawley Rats. Acta Chimica Slovenica, 67(1), 283–303.
  • Anderson, M., et al. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 57(9), 3878–3886.
  • Xie, Y., et al. (2019). Using 5-Ethynyl-2-Deoxyuridine (EdU) to Stain Proliferating Intestinal Cells. Cold Spring Harbor Protocols, 2019(8).
  • Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Baluja, S., & Solanki, P. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5-6), 461-467.
  • Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethynyl-2'-deoxyuridine. Retrieved from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633.
  • Zhang, C., et al. (2021). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N, N -Dimethylformamide + Water.
  • Stanetty, C., & Schnürch, M. (2010).
  • Thommes, M., & Kleinebudde, P. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology, 59(4), 527-534.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Kim, D. W., et al. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery, 7(5), 647-661.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Journal of Drug Delivery Science and Technology.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Sharma, R. A., et al. (1981). Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides. Journal of Medicinal Chemistry, 24(11), 1348-1351.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 385-406.
  • Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules, 28(15), 5849.
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 822–826.

Sources

Technical Support Center: Optimizing Catalyst Concentration for 5-Ethynyl-2-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Sonogashira cross-coupling reaction, with a specific focus on optimizing catalyst concentration for this electron-deficient heterocyclic system. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Ethynyl-2-methoxypyrimidine?

A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction. This involves the coupling of a 5-halopyrimidine (typically 5-bromo- or 5-iodo-2-methoxypyrimidine) with a terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2] The use of TMSA is common as it is a liquid and therefore easier to handle than acetylene gas, and the trimethylsilyl group can be readily removed in a subsequent step.[1]

Q2: Why is catalyst concentration a critical parameter in this specific reaction?

A2: Catalyst concentration is paramount because the pyrimidine ring is an electron-deficient heterocycle. This electronic nature can make the oxidative addition step of the catalytic cycle, the reaction of the palladium(0) catalyst with the 5-halopyrimidine, more challenging compared to electron-rich aryl halides.[2] Insufficient catalyst may lead to a stalled or incomplete reaction, while an excessively high concentration can promote side reactions and increase costs and the burden of downstream purification to remove residual palladium.[3]

Q3: What are the typical ranges for palladium catalyst loading in Sonogashira reactions involving pyrimidines?

A3: For pyrimidine substrates, palladium catalyst loading can range from as low as 0.1 mol% to as high as 10 mol%.[4] A common starting point for optimization is often in the 1-5 mol% range.[1] The optimal concentration will depend on the reactivity of the specific 5-halopyrimidine (iodides are more reactive than bromides), the chosen ligand, and the reaction temperature.[4]

Q4: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?

A4: You are likely observing Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings where the terminal alkyne couples with itself.[5] This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). If the problem persists, you might consider a "copper-free" Sonogashira protocol, which may require a more active palladium catalyst system or different reaction conditions.[1][2]

Q5: Should I be concerned about the ratio of my phosphine ligand to the palladium catalyst?

A5: Absolutely. The ligand-to-palladium ratio is crucial. Typically, for a Pd(0) catalyst to be formed in situ from a Pd(II) source (like PdCl₂(PPh₃)₂), and to maintain its stability and catalytic activity, a certain excess of the phosphine ligand is often beneficial. A common ratio to start with is between 1:1 and 1:4 (Pd:ligand). However, too much ligand can sometimes inhibit the reaction by creating overly stable palladium complexes that are less catalytically active.

Troubleshooting Guide

Issue 1: Low or No Product Yield

When faced with a low yield of 5-Ethynyl-2-methoxypyrimidine, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

troubleshooting_low_yield start Low Yield of 5-Ethynyl-2-methoxypyrimidine check_reagents Verify Reagent Quality & Purity start->check_reagents check_conditions Confirm Anhydrous & Anaerobic Conditions check_reagents->check_conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases (e.g., Et3N, DIPEA, K2CO3) check_conditions->optimize_base Conditions not ideal sub_catalyst Increase Pd Catalyst Loading (e.g., 2%, 5%, 10%) optimize_catalyst->sub_catalyst optimize_solvent Screen Solvents (e.g., DMF, CH3CN, Dioxane) optimize_base->optimize_solvent increase_temp Increase Reaction Temperature optimize_solvent->increase_temp sub_ligand Vary Ligand:Pd Ratio (e.g., 2:1, 4:1) sub_catalyst->sub_ligand sub_cocatalyst Adjust Cu(I) Co-catalyst (0.5-2 eq. to Pd) sub_ligand->sub_cocatalyst

Caption: Troubleshooting workflow for low product yield.

Causality Explained:

  • Reagent Integrity: The Sonogashira reaction is sensitive to the quality of its components. The palladium catalyst, copper co-catalyst, base, and solvent must be of high purity and, where necessary, anhydrous and deoxygenated.[1]

  • Atmospheric Control: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the Pd(0) catalyst.[5] Performing the reaction under an inert atmosphere is critical.

  • Catalyst System Optimization:

    • Palladium Loading: As pyrimidines are electron-deficient, the oxidative addition step can be sluggish. Increasing the concentration of the active Pd(0) species can directly increase the reaction rate. A study on a similar pyrimidine system showed that decreasing the catalyst loading from 5 mol% to 2 mol% dramatically lowered the yield.[4]

    • Ligand Ratio: The phosphine ligand stabilizes the palladium catalyst. An insufficient amount can lead to the formation of palladium black (inactive palladium nanoparticles), while an excess can sometimes hinder the reaction.

    • Copper(I) Co-catalyst: The role of the copper is to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] The concentration of CuI, typically relative to the palladium catalyst, needs to be optimal to facilitate this step without excessively promoting homocoupling.

Issue 2: Inconsistent Reaction Rates or Stalled Reactions

Inconsistent reaction rates or reactions that start but do not proceed to completion can often be traced back to catalyst deactivation.

Causality Explained:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. The presence of impurities or exposure to oxygen can lead to its deactivation over the course of the reaction. For electron-deficient substrates like 5-halo-2-methoxypyrimidine, the reaction times can be longer, providing more opportunity for catalyst deactivation.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation, which would reduce the effective ligand-to-palladium ratio and destabilize the catalyst.

Solutions:

  • Re-evaluate Inert Atmosphere Technique: Ensure that the solvent and reagents are thoroughly degassed and that a positive pressure of an inert gas is maintained throughout the reaction.

  • Consider a More Robust Ligand: Electron-rich and bulky phosphine ligands can sometimes offer greater stability to the palladium center and promote the oxidative addition step.

  • Incremental Catalyst Addition: In some cases, adding the catalyst in portions over the course of the reaction can help maintain a sufficient concentration of the active species.

Experimental Protocol: Optimization of Palladium Catalyst Concentration

This protocol provides a framework for systematically optimizing the palladium catalyst concentration for the Sonogashira coupling of 5-bromo-2-methoxypyrimidine with trimethylsilylacetylene (TMSA).

Objective: To determine the optimal mol% of the palladium catalyst that maximizes the yield of the desired product while minimizing side reactions and catalyst usage.

optimization_workflow start Define Baseline Reaction setup_reactions Set Up Parallel Reactions with Varying Pd mol% start->setup_reactions run_reactions Run Reactions Under Identical Conditions setup_reactions->run_reactions monitor_progress Monitor Progress (TLC/GC/LC-MS) run_reactions->monitor_progress analyze_results Analyze Yield and Purity vs. Pd mol% monitor_progress->analyze_results determine_optimum Determine Optimal Catalyst Concentration analyze_results->determine_optimum

Caption: Workflow for catalyst concentration optimization.

Materials:

  • 5-bromo-2-methoxypyrimidine

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., DMF or CH₃CN)[4]

  • Anhydrous, degassed amine base (e.g., triethylamine, Et₃N)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessels (e.g., Schlenk tubes or a parallel synthesis block)

Step-by-Step Methodology:

  • Establish Baseline Conditions: Based on literature for similar pyrimidine couplings, establish a baseline set of reaction conditions. For example:

    • 5-bromo-2-methoxypyrimidine (1.0 mmol)

    • TMSA (1.2 mmol)

    • CuI (0.1 mmol, 10 mol%)

    • Et₃N in CH₃CN (e.g., 5 mL)[4]

    • Reaction Temperature: Room Temperature[3]

  • Set Up Parallel Reactions: Prepare a series of reactions where only the palladium catalyst concentration is varied. It is advisable to also adjust the phosphine ligand concentration to maintain a constant Pd:ligand ratio (e.g., 1:2).

    ReactionPdCl₂(PPh₃)₂ (mol%)PPh₃ (mol%)
    10.51.0
    21.02.0
    32.0 (Control) 4.0
    45.010.0
    510.020.0
  • Reaction Execution:

    • To each oven-dried reaction vessel under a positive pressure of inert gas, add 5-bromo-2-methoxypyrimidine, the specified amount of PdCl₂(PPh₃)₂ and PPh₃, and CuI.

    • Evacuate and backfill each vessel with inert gas three times.

    • Add the degassed solvent and base via syringe.

    • Add the TMSA via syringe.

    • Stir the reactions at the designated temperature.

  • Monitoring and Analysis:

    • Monitor the consumption of the starting material at regular intervals (e.g., 2, 4, 8, and 24 hours) using an appropriate analytical technique (TLC, GC, or LC-MS).

    • Upon reaction completion (or at a fixed time point), quench the reactions (e.g., with aqueous ammonium chloride).

    • Extract the product, dry the organic layer, and concentrate it.

    • Determine the yield of the crude product and analyze its purity (e.g., by ¹H NMR or GC/LC).

  • Data Interpretation:

    • Plot the reaction yield versus the palladium catalyst concentration.

    • Identify the concentration at which the yield plateaus or begins to decrease (which may indicate an increase in side products).

    • Consider the cost-effectiveness and ease of purification when selecting the optimal concentration. The ideal concentration is often the lowest amount that provides a high and reproducible yield in a reasonable timeframe.

Data Summary Table: Impact of Catalyst System on Pyrimidine Sonogashira Reactions

The following table, based on findings from a study on a substituted pyrimidine, illustrates the significant impact of the catalyst system on reaction outcomes.[4]

EntryPd Catalyst (mol%)CuI (mol%)BaseSolventYield (%)
1PdCl₂(PPh₃)₂ (5)10Et₃NDMFModerate
2PdCl₂(PPh₃)₂ (5)10Et₃NCH₃CNExcellent
3PdCl₂(PPh₃)₂ (5)10Et₃NDioxaneGood
4PdCl₂(PPh₃)₂ (5)10DIPEACH₃CNGood
5Pd/C (5)10Et₃NCH₃CNLow
6PdCl₂(PPh₃)₂ (2)10Et₃NCH₃CNLow
7PdCl₂(PPh₃)₂ (10)10Et₃NCH₃CNExcellent
8PdCl₂(PPh₃)₂ (5)0Et₃NCH₃CNNo Reaction

This data is adapted and generalized for illustrative purposes.[4]

This table clearly demonstrates that not only the concentration of the palladium catalyst but also the choice of solvent and the presence of the copper co-catalyst are critical for achieving high yields.[4]

References

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US7300935B2 - Thienopyrimidine compounds and use thereof.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Volova, A. Y., et al. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. Bioorganic & Medicinal Chemistry Letters, 47, 128261. Retrieved from [Link]

  • De Clercq, E., et al. (1982). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 25(6), 726-731. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: Synthesis and Antiviral Evaluation of 2′-C-Methyl Analogues of 5-Alkynyl‐ and 6‐Alkylfurano‐ and Pyrrolo[2,3‐d]pyrimidine Ribonucleosides. Retrieved from [Link]

Sources

Technical Support Center: 5-Ethynyl-2-methoxypyrimidine (5-E-2-MP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Purification & Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

The Molecule: 5-Ethynyl-2-methoxypyrimidine is a critical "click-ready" intermediate. Its structural duality—a basic pyrimidine core coupled with a reactive terminal alkyne—creates a unique purification paradox:

  • The Alkyne Risk: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) and polymerization if handled roughly.

  • The Pyrimidine Risk: The basic nitrogen interacts with acidic silanols on silica gel, causing streaking/tailing.

  • The Catalyst Trap: Synthesized via Sonogashira coupling, the product notoriously binds residual Palladium (Pd) and Copper (Cu), which are toxic to downstream biological assays.

Purification Decision Matrix

Use the following logic flow to determine your purification strategy.

PurificationStrategy Start Crude Reaction Mixture (Post-Sonogashira) CheckColor Visual Inspection: Is the aqueous layer Blue/Green? Start->CheckColor CuRemoval CRITICAL: Copper Removal Wash w/ EDTA or NH4OH CheckColor->CuRemoval Yes (Residual Cu) OrgPhase Organic Phase Isolation (Dry & Concentrate) CheckColor->OrgPhase No CuRemoval->OrgPhase TLC TLC Analysis (Check for Tailing) OrgPhase->TLC AddBase Add 1% Et3N to Eluent (Deactivate Silica) TLC->AddBase Streaking Observed Flash Flash Chromatography (Hex/EtOAc or DCM/MeOH) TLC->Flash Clean Spots AddBase->Flash MetalCheck QC: Metal Content > 10ppm? Flash->MetalCheck Scavenge Metal Scavenging (SiliaMetS Thiol / Activated Carbon) MetalCheck->Scavenge Yes Final Pure 5-E-2-MP (Store -20°C under Ar) MetalCheck->Final No Scavenge->Final

Figure 1: Decision matrix for the isolation of 5-Ethynyl-2-methoxypyrimidine, prioritizing metal removal and chromatographic efficiency.

Module 1: The "Blue Ghost" (Copper & Palladium Removal)

The Issue: Post-Sonogashira reaction mixtures often retain copper (blue/green hue) and palladium (black particulates/colloids). These metals coordinate to the pyrimidine nitrogens, dragging the catalyst into the organic phase and contaminating the final product.

Protocol: Chelation Wash System Do not rely solely on water or brine.

  • Primary Wash (Copper):

    • Prepare a 5% aqueous solution of Disodium EDTA (pH adjusted to ~8 with NaOH) OR a 10% NH₄OH solution .

    • Wash the organic layer (typically EtOAc or DCM) 2-3 times.

    • Endpoint: The aqueous layer must be colorless. If it remains blue, copper is still leaching.

  • Secondary Scavenging (Palladium):

    • If the crude product is dark brown/black, residual Pd is present.

    • Method: Dissolve crude in THF/EtOAc. Add SiliaMetS® Thiol or Thiourea-functionalized silica (0.5 eq relative to Pd loading).

    • Stir at 40°C for 2 hours. Filter through a Celite pad.

Why this works: EDTA has a higher formation constant (


) for Cu(II) than the pyrimidine ligand, effectively stripping the metal from your product [1].

Module 2: Chromatographic Strategy

The Issue: The pyrimidine ring is basic. On standard silica gel (pH ~5), the nitrogen accepts a proton from silanol groups (


), creating a "drag" effect (tailing). This ruins separation from the Glaser homocoupling byproduct.

Optimized Mobile Phase Systems:

ParameterSystem A (Standard)System B (High Polarity)System C (Green/Scale-up)
Solvents Hexanes / Ethyl AcetateDCM / MethanolHeptane / Ethanol
Gradient 0%

40% EtOAc
0%

5% MeOH
0%

30% EtOH
Modifier 1% Triethylamine (TEA) 1% NH₄OH (aq) None (if using Amino-Silica)
Use Case General purificationHighly polar impuritiesLarge scale (>10g)

Critical Technique: Silica Pre-Treatment Do not just add TEA to the mobile phase.

  • Flush the column with 3 CV (Column Volumes) of the mobile phase containing 1% TEA before loading the sample.

  • This neutralizes the acidic sites on the silica.

  • Load sample.

  • Run gradient. The product should elute as a tight, symmetrical band.

Module 3: Stability & Storage (The "Browning" Effect)

The Issue: Users frequently report the white solid turning yellow/brown after 24 hours. This is due to Glaser Coupling (oxidative dimerization of the alkyne) or oxidation of the pyrimidine ring, catalyzed by trace metals, light, and oxygen.

Degradation Pathway:



Preservation Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is mandatory for long-term storage (>1 week).

  • Stabilizer: For solutions (e.g., DMSO stocks), add 10 mM Ascorbic Acid to prevent oxidation if the application permits.

  • Avoid Acid: Do not store in acidic media (pH < 3). The methoxy group at C2 is susceptible to hydrolysis, converting the product to the corresponding pyrimidinone (inactive) [2].

Troubleshooting & FAQs

Q1: My product has a fluorescent spot running just above it on TLC. What is it? A: This is likely the Glaser homocoupling product (the diyne dimer). It is highly conjugated and often fluorescent.

  • Fix: This impurity is much more lipophilic. Run a shallow gradient (e.g., 5% to 10% EtOAc in Hexanes) to elute the dimer first before increasing polarity for your product.

Q2: I see a new spot at the baseline after leaving the product in CDCl₃ overnight. A: CDCl₃ is often acidic (forming HCl over time). This can protonate the pyrimidine or hydrolyze the methoxy group.

  • Fix: Filter CDCl₃ through basic alumina before NMR, or use DMSO-

    
    .
    

Q3: The yield is lower than expected, but no side products are visible. A: Volatility is a risk. 5-Ethynyl-2-methoxypyrimidine is a relatively small molecule.

  • Fix: Do not use high-vacuum for extended periods (>30 mins) if the product is in small quantities (<50mg). Keep the water bath on the rotavap < 30°C.

Q4: Can I crystallize it instead of running a column? A: Yes, but only if the crude purity is >85%.

  • Solvent System: Dissolve in minimal hot Toluene or IPA ; add Heptane dropwise until cloudy. Cool slowly to 4°C.

  • Warning: If significant Pd/Cu remains, crystallization will likely trap the metals in the lattice. Scavenge metals before crystallization.

References

  • Metal Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Pyrimidine Stability

    • Brown, D. J. (1994). The Pyrimidines.[1][2] Wiley-Interscience. (Standard text on pyrimidine hydrolysis rates).

  • Sonogashira/Glaser Coupling Mechanisms

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Silica Scavengers

    • SiliCycle Application Notes. Scavenging of Pd and Cu from Organic Synthesis.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Ethynyl-2-methoxypyrimidine before handling.

Sources

Cell permeability issues with 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound "5-Ethynyl-2-methoxypyrimidine" is not commonly described in the context of cellular assays. It is highly probable that the intended reagent is 5-Ethynyl-2'-deoxyuridine (EdU) , a widely used nucleoside analog for studying cell proliferation. This guide will focus on troubleshooting experimental issues related to EdU, as it is the standard tool for the applications implied.

As a Senior Application Scientist, this guide is designed to move beyond simple protocol recitation. It provides the underlying rationale for each step, empowering you to diagnose and resolve challenges encountered during your experiments with EdU.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of EdU for cell proliferation assays.

Q1: What is EdU and how does it work? A: 5-Ethynyl-2'-deoxyuridine (EdU) is a synthetic analog of thymidine, a natural nucleoside required for DNA synthesis.[1][2] Because of its structural similarity, EdU is recognized by the cell's machinery and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3] The key feature of EdU is the terminal alkyne group on its ethynyl side chain.[2] This alkyne serves as a chemical handle for a highly specific and efficient covalent reaction with a fluorescently labeled azide molecule, a process known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[2][3] This allows for robust and sensitive detection of cells that have undergone DNA replication during the EdU labeling period.

Q2: Is EdU truly cell-permeable? A: Yes, EdU is considered a cell-permeable compound.[3] It is taken up by cells primarily through the pyrimidine salvage pathway, which utilizes nucleoside transporters to bring extracellular nucleosides into the cytoplasm.[4][5] However, the efficiency of uptake and subsequent metabolic activation can vary significantly between different cell types, which is a common source of experimental variability.

Q3: What are the main advantages of EdU over BrdU (5-Bromo-2'-deoxyuridine)? A: The primary advantage of EdU is the mild detection method.[6][7] BrdU detection requires harsh DNA denaturation using acid or heat to expose the incorporated BrdU to its specific antibody.[8] This denaturation can damage cellular morphology, destroy protein epitopes (complicating co-staining for other markers), and lead to cell loss.[7] The EdU click chemistry detection does not require denaturation, thus preserving cellular ultrastructure and making it highly compatible with multiplexed imaging and flow cytometry.[6][7] The EdU detection protocol is also significantly faster, often completed in under 90 minutes compared to the 3-5 hours required for BrdU staining.[6]

Q4: Can EdU be toxic to my cells? A: Yes, at elevated concentrations and with prolonged exposure, EdU can be cytotoxic and genotoxic.[9][10] Studies have shown that concentrations greater than 5-10 µM can lead to cell cycle arrest and cell death, particularly in cell lines with deficiencies in homologous recombination DNA repair.[9][10][11] It is crucial to determine the optimal, lowest effective concentration of EdU for your specific cell type and experimental duration through a dose-response titration.

Q5: Why am I seeing no EdU signal in my positive control? A: This typically points to one of three issues:

  • Cell Cycle Status: The cells were not actively proliferating (i.e., not in S-phase) during the labeling window. Ensure your positive control cells are in a logarithmic growth phase.

  • Reagent Failure: A critical component of the detection cocktail (e.g., copper catalyst, fluorescent azide, or reducing agent) has degraded. Always prepare the click-chemistry cocktail fresh.

  • Metabolic Issues: The cells may have low activity of the pyrimidine salvage pathway enzymes, particularly thymidine kinase, which is required to phosphorylate EdU to its active triphosphate form before it can be incorporated into DNA.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental failures.

Issue 1: Low or No EdU Signal in Target Cells

You have treated your cells with EdU, performed the click-chemistry detection, but the fluorescent signal is weak, absent, or only appears in a very small fraction of the expected cell population.

  • Question: Is the issue with EdU uptake/incorporation or with the detection chemistry?

    • Rationale: It's essential to first distinguish between a biological problem (cells are not incorporating EdU) and a technical problem (the click reaction is failing). A proper set of controls is the only way to diagnose this.

    • Troubleshooting Protocol:

      • Validate the Click Reaction: Run a "reaction-only" positive control. Spot a solution of an alkyne-containing molecule (if available, even a small amount of EdU stock solution) onto a slide, let it dry, and then apply your freshly made click-chemistry cocktail. If you see a fluorescent spot, your detection reagents are working.

      • Use a Reliable Positive Control Cell Line: Test your entire protocol on a cell line known to proliferate rapidly and label well with EdU (e.g., HeLa, A549). If these cells label successfully, the issue is specific to your experimental cell type.

      • Review Cell Health: Examine the cells under brightfield microscopy before and after labeling. Are they healthy, confluent, and morphologically normal? Stressed or senescent cells will not enter S-phase.

  • Question: Could the EdU concentration or labeling time be suboptimal?

    • Rationale: The balance between sufficient labeling for detection and inducing cytotoxicity is critical.[9] Different cell types have vastly different proliferation rates and sensitivities to EdU. A one-size-fits-all concentration is not advisable.

    • Troubleshooting Protocol: EdU Titration and Time-Course

      • Concentration Titration: Plate your cells and treat them with a range of EdU concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM) for a fixed time (e.g., 2 hours).

      • Time-Course Analysis: Use the optimal concentration from the titration step and vary the labeling duration (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).

      • Analysis: For each condition, quantify both the mean fluorescence intensity of positive cells and the percentage of labeled cells. Also, assess cell viability (e.g., using a live/dead stain or by morphology). Select the condition that provides a robust signal with minimal impact on cell health.

    Table 1: Representative EdU Labeling Conditions

    Cell Type Category Typical Concentration Range Typical Labeling Time (Pulse) Key Consideration
    Rapidly Dividing (e.g., HeLa, HEK293) 1 - 10 µM 30 min - 2 hours Highly susceptible to toxicity at >10 µM. Short pulses are usually sufficient.
    Slower-Growing (e.g., Primary Neurons) 5 - 20 µM 4 - 24 hours Longer incubation may be needed to catch cells in S-phase. Monitor toxicity closely.
    Stem Cells / Progenitors 1 - 10 µM 1 - 4 hours Titration is critical to avoid affecting differentiation pathways.

    | In Vivo / Tissue Labeling | Varies by administration route | Varies (e.g., single IP injection) | Bioavailability and clearance rates are major factors. Refer to specific literature. |

  • Question: Are metabolic pathways limiting EdU incorporation?

    • Rationale: EdU is a pro-drug. It must be transported into the cell and then phosphorylated three times by cellular kinases to form EdUTP, the substrate for DNA polymerase. A bottleneck in this pathway will prevent labeling.

    • Troubleshooting Workflow:

      Caption: Metabolic activation pathway of EdU.

    • Solutions:

      • Check Thymidine Kinase (TK1) Expression: TK1 expression is tightly regulated and is highest during S-phase. If your cells are synchronized or have low TK1 levels, phosphorylation may be inefficient. You can check TK1 expression levels via Western blot or qPCR if problems persist.

      • Avoid Competing Nucleosides: Standard cell culture media contains thymidine, which will compete with EdU for uptake and incorporation. For sensitive applications or slow-growing cells, consider using a thymidine-free medium during the labeling period to maximize EdU uptake.

Issue 2: High Background Signal

You are observing non-specific fluorescence across the entire field of view, in the cytoplasm, or on the coverslip, which obscures the specific nuclear signal.

  • Question: Is the background due to residual, unreacted azide?

    • Rationale: The fluorescent azide is a small molecule that can non-specifically adsorb to cellular components or the coverslip if not washed away thoroughly.

    • Solution: Increase the number and stringency of your wash steps after the click reaction. Add a mild detergent like 0.5% Triton X-100 or Tween-20 to one of the post-reaction wash buffers to help remove non-covalently bound azide.

  • Question: Is the copper catalyst causing the background?

    • Rationale: Copper(I) can be cytotoxic and, in some cases, can increase background fluorescence. Using the catalyst at too high a concentration or for too long can exacerbate this.

    • Solution:

      • Optimize Copper Concentration: Titrate the copper(II) sulfate in your click reaction cocktail. Use the lowest concentration that still gives a robust specific signal.

      • Use a Chelating Agent: After the click reaction, perform a wash with a copper chelator like EDTA (10 mM) to quench any remaining catalytic activity and remove residual copper ions.

      • Consider Copper-Free Click Chemistry: For extremely sensitive applications, alternative click chemistry methods that do not require a copper catalyst (e.g., Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) are available, though they often require specialized reagents.

Part 3: Core Experimental Protocols

This section provides a validated, step-by-step methodology for a standard EdU labeling experiment in cultured cells.

Protocol 1: Standard EdU Labeling and Detection

I. Reagent Preparation

  • 10 mM EdU Stock Solution: Dissolve EdU powder in high-quality DMSO or 1x PBS to a final concentration of 10 mM.[2][3] Aliquot and store at -20°C for up to one year.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh and handle in a chemical fume hood.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Click Reaction Cocktail (Prepare 1 mL fresh just before use):

    • 860 µL 1x PBS

    • 20 µL Copper(II) Sulfate solution (e.g., 100 mM stock)

    • 20 µL Fluorescent Azide solution (e.g., 1 mM stock in DMSO)

    • 100 µL Reducing Agent solution (e.g., 1 M Sodium Ascorbate, must be made fresh)

    • Note: The order of addition matters. Add the copper sulfate and azide to the PBS first, mix, then add the sodium ascorbate last to initiate the reaction.

II. Experimental Workflow

Caption: Standard workflow for EdU cell proliferation assay.

III. Step-by-Step Procedure

  • Cell Labeling:

    • Add the desired final concentration of EdU to your cell culture medium from the 10 mM stock solution.

    • Incubate for the desired labeling period (e.g., 2 hours) at 37°C.

  • Fixation:

    • Aspirate the media and wash cells twice with 1x PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash cells three times with 1x PBS.

  • Permeabilization:

    • Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.

    • Wash cells twice with 1x PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use.

    • Aspirate the wash buffer and add enough cocktail to cover the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the reaction cocktail.

    • Wash cells three times with 1x PBS, for 5 minutes each wash.

  • Counterstaining and Imaging:

    • (Optional) Incubate cells with a DNA counterstain like Hoechst or DAPI to visualize all cell nuclei.

    • Wash once more with PBS.

    • Mount the coverslip and proceed with fluorescence microscopy.

References
  • Wikipedia. 5-Ethynyl-2'-deoxyuridine. [Link]

  • DiGiorgis, J. A., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. PubMed. [Link]

  • Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU). [Link]

  • Wade, M., et al. (2019). 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. PubMed Central. [Link]

  • DiGiorgis, J. A., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. MDPI. [Link]

  • Ligasová, A., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. NIH. [Link]

  • Hahn, M., et al. (2014). Cell Type Specific Applicability of 5-Ethynyl-2'-deoxyuridine (EdU) for Dynamic Proliferation Assessment in Flow Cytometry. ResearchGate. [Link]

  • Evans, R. A., et al. (2018). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

  • Mondal, S., et al. (2020). A non-proliferative role of pyrimidine metabolism in cancer. PMC - PubMed Central. [Link]

  • Salic, A., & Mitchison, T. J. (2008). 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea. PubMed. [Link]

Sources

Technical Support Center: Minimizing Cytotoxicity of 5-Ethynyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely working with 5-Ethynyl-2-methoxypyrimidine , a pyrimidine building block often used as a synthesis intermediate or a pharmacophore in kinase inhibitors and metabolic probes.

Critical Distinction: This molecule is NOT 5-Ethynyl-2'-deoxyuridine (EdU).

  • EdU is a nucleoside analog used for DNA proliferation assays.

  • 5-Ethynyl-2-methoxypyrimidine is a substituted base (lacking the sugar moiety).

If you are observing unexpected cytotoxicity, it typically stems from three vectors: physicochemical precipitation (false toxicity), off-target cysteine reactivity (alkyne "warhead" effect), or metabolic conversion to 5-ethynyluracil (a potent DPD inhibitor).

This guide provides a root-cause analysis and mitigation strategies.

Part 1: Diagnostic Flowchart

Before altering your protocol, use this logic flow to identify the source of cell death.

Cytotoxicity_Troubleshooting Start Issue: Unexpected Cell Death Check_Microscope Step 1: Microscopy Check (100x/400x) Start->Check_Microscope Crystals Are crystals/precipitate visible? Check_Microscope->Crystals Yes_Crystals Yes: Solubility Issue Crystals->Yes_Crystals Yes No_Crystals No: Biological Toxicity Crystals->No_Crystals No Action_Solubility Action: Reduce conc. < 100µM Check DMSO final % Yes_Crystals->Action_Solubility EdU_Check Are you trying to label DNA? No_Crystals->EdU_Check Check_Target Is the target a Cysteine-rich protein? Covalent_Bind Mechanism: Covalent Cysteine Trapping (Alkynyl group reactivity) Check_Target->Covalent_Bind Yes (Kinase/Enzyme) Metabolic_Issue Mechanism: Metabolic Interference (Conversion to 5-Ethynyluracil) Check_Target->Metabolic_Issue No (General Screen) EdU_Check->Check_Target No Wrong_Mol CRITICAL: You are using the wrong molecule. Switch to EdU (Nucleoside). EdU_Check->Wrong_Mol Yes

Figure 1: Diagnostic decision tree for isolating the cause of cytotoxicity in 5-Ethynyl-2-methoxypyrimidine treated cultures.

Part 2: Troubleshooting Guides & FAQs

Category A: Solubility & Formulation (The "False" Positive)

Q: My cells look granular and are detaching within 2-4 hours. Is this acute toxicity? A: This is likely micro-precipitation , not biological toxicity. 5-Ethynyl-2-methoxypyrimidine is a planar, lipophilic molecule. While soluble in organic solvents, it crashes out of aqueous culture media (DMEM/RPMI) rapidly if the concentration exceeds its solubility limit, often forming micro-crystals that physically damage cell membranes.

Protocol: The "Cloud Point" Validation

  • Prepare Stock: Dissolve the compound in 100% DMSO to 100 mM. Ensure it is fully clear.

  • Serial Dilution: Prepare a 2x concentration in pre-warmed (37°C) culture media (without cells).

  • Incubation: Incubate this cell-free media at 37°C for 4 hours.

  • Observation: Inspect under 40x phase-contrast. If you see "shimmering" dots or needles, the compound has precipitated.

    • Correction: Lower the working concentration or increase the serum (FBS) concentration to 10% or 15% (albumin binds and solubilizes small molecules). Keep final DMSO < 0.5%.

Category B: Chemical Reactivity (The "Warhead" Effect)

Q: I am screening for kinase inhibition, but the toxicity is non-specific. Why? A: The ethynyl (alkyne) group at the C-5 position can act as a "covalent warhead" (Michael acceptor-like reactivity) under certain conditions, particularly towards cysteine residues. Recent medicinal chemistry literature identifies alkynyl heterocycles as potential cysteine traps [1]. If your target protein (or off-target proteins) has accessible cysteines, the molecule may form irreversible covalent bonds, leading to proteotoxic stress and apoptosis.

Mitigation Strategy:

  • Washout Assay: Treat cells for 1 hour, then wash 3x with PBS and replace with fresh media. If toxicity persists despite the washout, the binding is likely covalent/irreversible.

  • Thiol Scavengers: Co-incubate with N-acetylcysteine (NAC) or Glutathione (GSH) (1-2 mM). If toxicity disappears, the mechanism is electrophilic attack on cellular thiols.

Category C: Metabolic Interference (The "Prodrug" Effect)

Q: Could this molecule be interfering with nucleotide metabolism? A: Yes. The 2-methoxypyrimidine moiety is chemically masked but can hydrolyze (enzymatically or pH-driven) to 5-ethynyluracil (also known as Eniluracil).

  • Mechanism: 5-Ethynyluracil is a potent mechanism-based inhibitor of Dihydropyrimidine Dehydrogenase (DPD) , the enzyme responsible for catabolizing pyrimidines [2].

  • Consequence: Inhibition of DPD alters the intracellular pools of uracil and thymine, potentially disrupting RNA/DNA synthesis balance.

  • Correction: If you are using this molecule in combination with 5-Fluorouracil (5-FU), toxicity will be massively amplified (10-100x) because the cells cannot degrade the 5-FU. Ensure no other pyrimidine antimetabolites are in the media.

Category D: Compound Identity (The "EdU" Trap)

Q: I am trying to label DNA for a proliferation assay, but the staining is weak and cells are dying. A: You are likely using the wrong molecule.

  • You need: 5-Ethynyl-2'-deoxyuridine (EdU ).[1] The deoxyribose sugar is required for the cellular kinases (Thymidine Kinase) to phosphorylate the molecule and incorporate it into DNA.

  • You have: 5-Ethynyl-2-methoxypyrimidine (The Base).[2] This molecule lacks the sugar. Cells cannot easily convert this base into a nucleotide for DNA incorporation. It acts as a drug/inhibitor, not a metabolic probe.

Comparison Table: EdU vs. The Base

Feature5-Ethynyl-2'-deoxyuridine (EdU)5-Ethynyl-2-methoxypyrimidine
Structure Nucleoside (Base + Sugar)Base Analog (Heterocycle only)
Primary Use DNA Labeling (Click Chemistry)Drug Intermediate / Kinase Inhibitor
Cell Entry Nucleoside TransportersPassive Diffusion
Toxicity Source DNA Double-Strand BreaksOff-target protein binding / Precipitation
Clickable? Yes (in DNA)Yes (but not in DNA)

Part 3: Optimized Experimental Protocol

To minimize cytotoxicity while maintaining experimental integrity, follow this "Step-Down" titration protocol.

Materials
  • Compound: 5-Ethynyl-2-methoxypyrimidine (dissolved in anhydrous DMSO).

  • Vehicle Control: DMSO (match the highest % used).

  • Assay: CellTiter-Glo (ATP) or Resazurin (Metabolism). Avoid MTT if possible, as pyrimidine analogs can sometimes interfere with mitochondrial reductases directly.

Workflow
  • Preparation:

    • Create a 10 mM stock in DMSO.

    • Verify clarity (vortex for 30s).

  • Dose Range:

    • Prepare 8-point serial dilution (1:3) starting at 100 µM down to 0.04 µM .

    • Note: 100 µM is often the solubility limit in media.

  • Seeding:

    • Seed cells at moderate density (e.g., 5,000 cells/well in 96-well).

    • Allow 24h attachment before treatment.

  • Treatment:

    • Add compound.[3][4] Ensure Final DMSO is constant across all wells (e.g., 0.5%).

    • CRITICAL: Do not add the 10 mM stock directly to the well. Predilute in media to 2x concentration, then add to cells. This prevents "shock precipitation" at the injection site.

  • Readout:

    • Measure viability at 24h and 48h.

    • Calculate IC50.[5] If IC50 > 50 µM, the compound is considered "low toxicity" for a fragment-like building block.

References

  • Tinworth, C. P., et al. (2021). "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase." Journal of Medicinal Chemistry.

    • Context: Establishes the "ethynyl pyrimidine" scaffold as a potential covalent cysteine trap, explaining non-specific cytotoxicity.
  • Specter, T., et al. (1998). "Eniluracil (776C85): A Potent Mechanism-Based Inhibitor of Dihydropyrimidine Dehydrogenase." Biochemical Pharmacology.

    • Context: Describes the toxicity mechanism of 5-ethynyluracil, the hydrolysis product of 2-methoxypyrimidines.
  • Cavanagh, B., et al. (2011). "5-Ethynyl-2′-deoxyuridine cytotoxicity and cell cycle arrest in human cancer cells." Cytometry Part A.

    • Context: Reference for the toxicity of the nucleoside analog (EdU) for comparison.
  • BenchChem Technical Data. (2025). "Synthesis and properties of 5-Methoxy-2-methylthiopyrimidine and related analogs." BenchChem Application Notes.

    • Context: General properties of substituted pyrimidine intermediates.[5]

Disclaimer: This guide assumes the use of 5-Ethynyl-2-methoxypyrimidine for research purposes. If you are attempting to use this for clinical applications, stop immediately; this compound is an uncharacterized research chemical.

Sources

Validation & Comparative

5-Ethynyl-2-methoxypyrimidine vs 5-Ethynyl-2'-deoxyuridine (EdU)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 5-Ethynyl-2'-deoxyuridine (EdU) , the gold standard for metabolic DNA labeling, and 5-Ethynyl-2-methoxypyrimidine , a chemical structurally related but functionally distinct compound.[1]

Executive Summary

  • 5-Ethynyl-2'-deoxyuridine (EdU): A bioactive nucleoside analog.[1] It is actively transported into cells, phosphorylated by kinases, and incorporated into replicating DNA.[1] It is the functional reagent for cell proliferation assays.[1]

  • 5-Ethynyl-2-methoxypyrimidine: A substituted pyrimidine base .[1][2] It lacks the deoxyribose sugar moiety required for recognition by the nucleoside salvage pathway.[1] It is primarily a chemical intermediate or building block used in organic synthesis (e.g., to manufacture EdU or antiviral candidates).[1]

  • Critical Verdict: These two are not interchangeable for biological assays. Researchers attempting to use 5-Ethynyl-2-methoxypyrimidine for metabolic labeling will observe zero incorporation and potential off-target toxicity due to the inability of cellular kinases to process the free base.[1]

Structural & Mechanistic Comparison

The fundamental difference lies in the presence of the deoxyribose sugar, which dictates biological activity.[1]

Chemical Anatomy
Feature5-Ethynyl-2'-deoxyuridine (EdU) 5-Ethynyl-2-methoxypyrimidine
Classification Nucleoside (Pyrimidine + Sugar)Heterocyclic Base (Pyrimidine derivative)
CAS Number 61135-33-91059705-07-5
Molecular Weight ~252.2 g/mol ~134.1 g/mol
Core Structure Uracil ring attached to 2'-deoxyribosePyrimidine ring with 2-methoxy & 5-ethynyl groups
Key Functional Group 5-Ethynyl (Alkyne) for Click Chemistry5-Ethynyl (Alkyne) for Click Chemistry
Solubility Water, DMSO, EthanolDMSO, Methanol, Chloroform (Low water solubility)
Mechanism of Action (The Salvage Pathway)

For a molecule to label DNA, it must mimic Thymidine.

  • EdU: Enters the cell via nucleoside transporters (e.g., ENT1).[1] It is recognized by Thymidine Kinase (TK1) because it possesses the correct sugar-base geometry (despite the ethynyl modification).[1] TK1 phosphorylates it to EdU-MP, which is further phosphorylated to EdU-TP and polymerized by DNA Polymerase.[1]

  • 5-Ethynyl-2-methoxypyrimidine:

    • Missing Sugar: It lacks the deoxyribose scaffold.[1]

    • Blocked Position 2: The 2-methoxy group replaces the 2-keto group found in thymine/uracil.[1] This prevents proper hydrogen bonding and recognition by phosphoribosyltransferases (which typically require a free keto-base).

    • Result: The molecule floats in the cytoplasm or is degraded/excreted without ever entering the DNA synthesis pathway.[1]

Visualizing the Metabolic Blockade

MetabolicPathway cluster_legend Pathway Legend EdU EdU (Nucleoside) Transporter Nucleoside Transporter EdU->Transporter Uptake Base 5-Ethynyl-2- methoxypyrimidine (Base) Base->Transporter Passive Diffusion? Waste Excretion / Degradation Base->Waste Metabolic Dead End TK1 Thymidine Kinase (TK1) Transporter->TK1 Intracellular Transporter->TK1 NO RECOGNITION Polymerase DNA Polymerase TK1->Polymerase Phosphorylation (EdU-TP) DNA Labeled DNA (Fluorescent upon Click) Polymerase->DNA Incorporation key1 Green = Biological Success key2 Red = Metabolic Block

Figure 1: The Nucleoside Salvage Pathway. EdU (Blue) is successfully processed by cellular kinases.[1] The methoxy-pyrimidine base (Red) is rejected due to the lack of a ribose sugar and incorrect base functionalization.[1]

Experimental Performance Data

Since 5-Ethynyl-2-methoxypyrimidine is not a standard biological reagent, "performance" data compares its theoretical utility against the proven efficacy of EdU.[1]

MetricEdU (Standard) 5-Ethynyl-2-methoxypyrimidine
DNA Incorporation High. Detectable after 30-60 min pulse.None. No mechanism for incorporation.[1]
Click Reaction Efficiency High (Copper-catalyzed).[1]High (In vitro only).[1] Can react with azides in a test tube, but not in DNA.[1]
Cellular Toxicity Moderate (Long-term exposure arrests cell cycle).[1]Unknown/Variable. Methoxy-pyrimidines can be pharmacologically active (inhibitors), potentially causing artifacts.[1]
Fluorescence Signal Nuclear, specific to S-phase cells.[1]High non-specific background (if cell permeable) or no signal.[1]
Cost High (~

500 per 50 mg).[1]
Low (~$100 per gram).[1] Note: The low cost reflects its status as a raw material.[1]
Why Researchers Might Be Confused

The chemical synthesis of EdU often involves coupling a sugar to a pyrimidine base.[1] 5-Ethynyl-2-methoxypyrimidine is likely a precursor or a side-product in the synthesis of EdU or related antiviral drugs (like AZT derivatives).[1] Vendors selling the "methoxy" compound are targeting organic chemists, not biologists.[1]

Experimental Protocols

Protocol A: Metabolic Labeling with EdU (The Correct Method)

Use this protocol for cell proliferation studies.[1]

Reagents:

  • EdU Stock (10 mM in DMSO).[1]

  • Fixative (4% Paraformaldehyde).

  • Permeabilization Buffer (0.5% Triton X-100 in PBS).[1]

  • Click Cocktail: Tris-HCl (pH 8.5), CuSO4 (2 mM), Fluorescent Azide (e.g., Azide-488), Ascorbate (100 mM).[1]

Workflow:

  • Pulse: Add EdU to culture media (final conc. 10 µM). Incubate for 1–2 hours (depending on cell cycle speed).

  • Fix: Wash cells with PBS.[1] Fix with 4% PFA for 15 min at RT.

  • Permeabilize: Wash with PBS.[1] Add Triton X-100 buffer for 20 min.

  • Click Reaction: Prepare Click Cocktail fresh. Add to cells for 30 min in the dark.

    • Note: The Cu(I) is generated in situ by Ascorbate reducing CuSO4.[1]

  • Wash & Image: Wash 3x with PBS. Stain nuclei with Hoechst 33342. Image via fluorescence microscopy.[1]

Protocol B: "Negative Control" / Toxicity Check (The Methoxy Base)

Use this only if you intend to prove the non-functionality of the precursor.[1]

  • Pulse: Add 5-Ethynyl-2-methoxypyrimidine (10 µM) to cells.

  • Observation: Perform the same Fix/Perm/Click steps as above.

  • Result: You will observe zero nuclear fluorescence . Any signal detected will likely be cytoplasmic background from free drug trapped in the cell or non-specific sticking of the fluorophore.[1]

Alternative Reagents (What you might be looking for)

If EdU is too toxic or expensive, consider these functional alternatives, rather than the chemical precursor:

  • 5-Ethynyl-2'-deoxycytidine (EdC):

    • Similar to EdU but based on Cytidine.[1] Less toxic in some cell lines.[1]

  • 5-Bromo-2'-deoxyuridine (BrdU):

    • The classical antibody-based method.[1] Cheaper than EdU but requires DNA denaturation (harsh acid/heat treatment) which destroys cell morphology.

  • F-ara-EdU:

    • A newer probe with lower toxicity and higher sensitivity than standard EdU.[1]

References

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[1] Proceedings of the National Academy of Sciences, 105(7), 2415–2420.[1] Link[1]

    • Establishes the mechanism of EdU incorporation via the salvage p
  • Cavanagh, B. et al. (2011). Thymidine analogues for tracking DNA synthesis.[1] Molecules, 16(9), 7980-7993.[1] Link

    • Reviews the structural requirements for nucleoside analog incorpor
  • ChemicalBook & PubChem Listings. (2024). 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5).[1][2][3][4] Link[1]

    • Confirms the compound is a chemical building block with no established biological application in metabolic labeling.[1]

Sources

Comparative Guide: 5-Ethynyl-2'-deoxyuridine (EdU) vs. 5-Bromo-2'-deoxyuridine (BrdU) for Cell Proliferation Analysis

[1][2][3][4]

Executive Summary & Nomenclature Clarification

Technical Note: Chemical Identity

Before proceeding, it is critical to address the specific nomenclature in the topic request. 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5) is a chemical building block consisting of a pyrimidine base.[1][2] However, it lacks the deoxyribose sugar moiety required for phosphorylation and subsequent incorporation into DNA by cellular polymerases.[1]

For cell proliferation assays, the functional analog is 5-Ethynyl-2'-deoxyuridine (EdU) .[1][3][4][5] EdU is the nucleoside containing the ethynyl moiety that replaces thymidine during the S-phase of the cell cycle.[1][3] This guide will focus on the comparison between EdU (the Click-chemistry standard) and BrdU (the antibody-based standard).[1][3][4]

The Core Shift

The field of proliferation kinetics has shifted from antibody-based detection (BrdU) to bio-orthogonal chemistry (EdU).[1] While BrdU remains the gold standard for long-term lineage tracing due to lower immediate toxicity, EdU offers superior workflow efficiency and multiplexing capabilities for high-throughput screening and 3D tissue imaging.[1]

Mechanistic Comparison

The fundamental difference lies in the detection method after incorporation. Both molecules act as thymidine analogs.[1]

BrdU (Antibody-Based Detection)
  • Mechanism: BrdU is incorporated into replicating DNA.[1][3] Because the bromine atom is sterically buried within the double helix, antibodies cannot access it.[1]

  • The Bottleneck: Researchers must induce DNA denaturation (using HCl, heat, or DNase) to "open" the helix.[1] This harsh treatment destroys cellular morphology and degrades fluorescent proteins (e.g., GFP, mCherry).[1]

EdU (Click Chemistry Detection)
  • Mechanism: EdU is incorporated into DNA.[1][3][4][5] The ethynyl group projects outward from the major groove.[1]

  • The Advantage: Detection uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is covalent, rapid, and occurs at physiological pH without DNA denaturation.[1]

Pathway Visualization

Proliferation_WorkflowStartCell Culture / TissueIncubationPulse with Analog(S-Phase Incorporation)Start->IncubationFixationFixation & PermeabilizationIncubation->FixationBrdU_StepBrdU Specific Step:DNA Denaturation(2M HCl / Heat / DNase)Fixation->BrdU_StepIf BrdUEdU_StepEdU Specific Step:Click Reaction Cocktail(CuSO4 + Azide-Fluorophore)Fixation->EdU_StepIf EdUBrdU_DetectAntibody Binding(Anti-BrdU + Secondary Ab)BrdU_Step->BrdU_DetectImagingFluorescence Imaging/ Flow CytometryBrdU_Detect->ImagingEdU_Step->Imaging

Figure 1: Workflow comparison showing the elimination of the denaturation step in the EdU protocol.

Performance Analysis: Data & Metrics

Comparative Data Table
FeatureBrdU (Bromodeoxyuridine) EdU (Ethynyldeoxyuridine) Scientific Verdict
Detection Principle Antibody-Antigen bindingClick Chemistry (Covalent)EdU is more robust (no antibody steric hindrance).[1][6]
DNA Denaturation Required (HCl/Heat)Not Required EdU preserves morphology.[1]
Multiplexing Difficult. HCl destroys GFP/RFP and phalloidin staining.[1]Excellent. Compatible with GFP, RFP, and most antibodies.[1]EdU is superior for co-localization.[1][5]
Tissue Penetration Low (Antibodies are large: ~150 kDa).[1]High (Azides are small molecules: <1 kDa).[1]EdU is superior for whole-mount/thick tissues.[1]
Total Assay Time 4–6 Hours (excluding incubation).[1]1.5–2 Hours (excluding incubation).EdU saves ~50% labor time.[1]
Cytotoxicity Low/Moderate.[1] Preferred for long-term (>24h) lineage tracing.[1]Moderate/High.[1] Copper catalyst and ethynyl group can arrest cell cycle.[1]BrdU is safer for in vivo survival studies.[1]
Cost Low (Reagents are generic).[1]Moderate (Click kits can be pricey, though generic reagents exist).[1]BrdU is cheaper for routine use.[1]
Deep Dive: The Toxicity Trade-off

While EdU is superior for detection, it is chemically more disruptive to the living cell than BrdU.[1][7]

  • Mechanism of Toxicity: The ethynyl group can interfere with DNA repair machinery.[1] Furthermore, the standard detection reaction requires Copper (Cu+), which generates Reactive Oxygen Species (ROS) that degrade nucleic acids and proteins if not carefully buffered (e.g., using THPTA or BTTAA ligands).[1]

  • Recommendation: Use EdU for "Pulse-Fix" experiments. Use BrdU for "Pulse-Chase-Wait-Fix" experiments where cells must survive for days after incorporation [1].[1]

Validated Experimental Protocols

Protocol A: The Modern EdU Workflow (High Throughput/Imaging)

Best for: Co-staining with GFP, thick tissue sections, and rapid screening.[1]

Reagents:

  • 10 mM EdU stock (in DMSO).[1]

  • Fixative: 4% Paraformaldehyde (PFA).[1]

  • Permeabilization: 0.5% Triton X-100.[1]

  • Click Cocktail (Prepare Fresh):

    • Tris-buffered saline (1x).[1]

    • CuSO4 (2 mM).[1]

    • Fluorescent Azide (e.g., Azide-488) (5 µM).[1]

    • Sodium Ascorbate (100 mM) – Add last to initiate catalysis.[1]

Step-by-Step:

  • Pulse: Treat cells with 10 µM EdU for 1–4 hours (cell cycle dependent).

  • Fix: Wash with PBS, then fix with 4% PFA for 15 min at RT.

  • Permeabilize: Wash with 3% BSA in PBS, then incubate with 0.5% Triton X-100 for 20 min.

  • Click Reaction: Add the Click Cocktail (500 µL per well). Incubate for 30 min at RT in the dark.

  • Wash: Wash 3x with PBS to remove unreacted copper and fluorophores.[1]

  • Counterstain: Add Hoechst 33342 (Nuclear stain) and image.[1]

Protocol B: The Standard BrdU Workflow (Flow Cytometry/IHC)

Best for: Long-term lineage tracing where EdU toxicity is a concern.[1]

Reagents:

  • 10 mM BrdU stock.[1]

  • Denaturing Agent: 2N HCl + 0.5% Triton X-100.[1]

  • Neutralization Buffer: 0.1 M Sodium Borate (pH 8.5).[1]

  • Primary Ab: Mouse anti-BrdU.[1]

Step-by-Step:

  • Pulse: Treat cells with 10 µM BrdU for 1–4 hours.

  • Fix: Fix with 4% PFA for 15 min.

  • Denature (Critical): Incubate cells in 2N HCl for 20–30 min at RT. Note: This step destroys GFP signals.

  • Neutralize: Wash 3x with Sodium Borate buffer (acid neutralization is vital for antibody binding).[1]

  • Block: Incubate with 5% Goat Serum/BSA for 1 hour.

  • Stain: Incubate with anti-BrdU antibody (1:100) overnight at 4°C or 1 hour at RT.[1]

  • Secondary: Wash and incubate with Fluorophore-conjugated Secondary Ab for 1 hour.

Troubleshooting & Optimization

Signal-to-Noise Ratio
  • EdU: Background is usually very low because the azide-alkyne reaction is bio-orthogonal (does not react with native biology).[1] If background is high, increase washing steps after the Click reaction.[1]

  • BrdU: Background can be high due to non-specific antibody binding.[1] Requires rigorous blocking controls.[1]

Double Labeling (Pulse-Chase)

Researchers often need to label two distinct timepoints of replication.[1]

  • Strategy: Pulse first with EdU , then chase, then pulse with BrdU .

  • Detection Order: Detect EdU first (Click reaction), then perform acid denaturation and BrdU antibody detection.[1] (Acid denaturation can sometimes bleach the EdU fluorophore, so choose stable fluorophores like Alexa Fluor 488 or Cyanine dyes).[1]

References

  • Salic, A., & Mitchison, T. J. (2008).[1] A chemical method for fast and sensitive detection of DNA synthesis in vivo.[1][3][4] Proceedings of the National Academy of Sciences, 105(7), 2415–2420.[1] Link[1]

  • Gratzner, H. G. (1982).[1] Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication.[1] Science, 218(4571), 474–475.[1] Link[1]

  • Buck, S. B., et al. (2008).[1] Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry. BioTechniques, 44(7), 927–929.[1] Link[1]

  • Cavanagh, B. L., et al. (2011).[1] Thymidine analogues for tracking DNA synthesis.[1][3][7][4][5] Molecules, 16(9), 7980-7996.[1] Link

Technical Comparison & Validation Guide: 5-Ethynyl-2-methoxypyrimidine (5-E-2-OMe) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Topic: Validation of 5-Ethynyl-2-methoxypyrimidine (5-E-2-OMe) incorporation into genomic DNA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Context: Metabolic labeling of nucleic acids is a cornerstone of studying cellular proliferation and viral replication. While 5-ethynyl-2'-deoxyuridine (EdU) is the gold standard for "click-chemistry" based detection, its toxicity and reliance on the thymidine salvage pathway limit certain applications. 5-Ethynyl-2-methoxypyrimidine (5-E-2-OMe) represents a specific pyrimidine analog—often utilized as a prodrug or a modified base to alter hydrogen bonding or improve cellular uptake properties before conversion.

The Challenge: Unlike immunofluorescence, which offers binary (yes/no) localization data, Mass Spectrometry (MS) provides definitive quantitative proof of incorporation. The critical scientific question this guide addresses is: Does 5-E-2-OMe incorporate intact as a methoxy-nucleotide, or does it act as a prodrug, converting to EdU (5-ethynyluracil) prior to incorporation?

This guide outlines a self-validating LC-MS/MS workflow to definitively characterize the incorporation species and quantify the substitution rate.

Comparative Technical Analysis

Before initiating validation, it is crucial to understand how 5-E-2-OMe compares to established alternatives. The 2-methoxy substituent significantly alters the physicochemical properties compared to the 2-keto group found in EdU and BrdU.

Table 1: Physicochemical & Functional Comparison
Feature5-E-2-OMe (The Product) EdU (Gold Standard) BrdU (Legacy)
Core Structure 2-methoxypyrimidineUracil (2,4-dioxopyrimidine)Uracil (2,4-dioxopyrimidine)
C5 Substituent Ethynyl (-C≡CH)Ethynyl (-C≡CH)Bromo (-Br)
Detection Mode LC-MS/MS (Direct) or Click (if converted)Click Chemistry / LC-MSAntibody (requires denaturation)
Key Advantage High lipophilicity (membrane perm.); Potential "masked" precursor.Rapid kinetics; Bioorthogonal click reaction.Low cost; Established history.
Primary Limitation Requires MS to confirm metabolic fate (Intact vs. Hydrolyzed).Cytotoxic (DNA damage response); Copper catalyst toxicity.Steric hindrance; Antibody penetration issues.
Molecular Weight (Base) ~134.14 Da136.11 Da307.10 Da

Scientific Insight: The 2-methoxy group prevents standard Watson-Crick hydrogen bonding at the N3/O2 positions. Therefore, if MS detects intact 5-E-2-OMe in DNA, the molecule acts as a mutagenic orthogonal base. If MS detects EdU, 5-E-2-OMe functions as a prodrug.

Mechanism of Action & Metabolic Pathway

To validate incorporation, we must map the salvage pathway. The diagram below illustrates the two potential fates of 5-E-2-OMe that the MS protocol must distinguish.

MetabolicPathway Compound 5-E-2-OMe (Extracellular) CellEntry Cell Entry (Passive/Transporter) Compound->CellEntry Pool Intracellular Pool CellEntry->Pool Hydrolysis Hydrolysis/Deamination Pool->Hydrolysis Route A (Prodrug) Direct Direct Ribosylation Pool->Direct Route B (Mutagen) EdU_Base 5-Ethynyluracil (EdU Base) Hydrolysis->EdU_Base Salvage Thymidine Kinase (Salvage Pathway) EdU_Base->Salvage DNA_EdU DNA Incorporation (as EdU) Salvage->DNA_EdU DNA_OMe DNA Incorporation (as 5-E-2-OMe) Direct->DNA_OMe

Caption: Figure 1.[1][2] Dual metabolic fate of 5-E-2-OMe. Route A leads to EdU incorporation; Route B leads to methoxy-base incorporation. MS distinguishes these by mass shift.

Validation Protocol: LC-MS/MS Workflow

This protocol is designed to be self-validating . It includes steps to remove non-incorporated nucleosides and uses enzymatic digestion to release the incorporated bases for analysis.

Phase 1: Sample Preparation & Dosing
  • Objective: Maximize incorporation while minimizing toxicity.

  • Step 1: Treat exponentially growing cells (e.g., HeLa, HEK293) with 5-E-2-OMe (10 µM) for 24 hours.

    • Control A: DMSO vehicle (Negative Control).

    • Control B: EdU 10 µM (Positive Control for retention time comparison).

  • Step 2 (Critical): Wash cells 3x with ice-cold PBS to remove free drug.

  • Step 3: Extract Genomic DNA (gDNA) using a silica-column based kit (e.g., DNeasy).

    • Quality Check: Ensure A260/A280 ratio is ~1.8.

Phase 2: Enzymatic Digestion (The "Cocktail")

To analyze by LC-MS, gDNA must be hydrolyzed into single nucleosides.

  • Reagents: DNA Degradase Plus or a mixture of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase.

  • Protocol:

    • Take 5 µg of gDNA.

    • Add digestion buffer (10 mM Tris-HCl, pH 7.9, 10 mM MgCl2).

    • Add enzyme cocktail (5U). Incubate at 37°C for 3-6 hours.

    • Filter through a 10 kDa MWCO spin filter to remove enzymes.

    • Internal Standard Spike: Add 50 nM of stable-isotope labeled Thymidine (¹⁵N₂-Thymidine) to the filtrate for normalization.

Phase 3: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-5 min (2% B to 20% B). Retain polar nucleosides while separating the hydrophobic ethynyl analogs.

Phase 4: Mass Transitions (MRM)

This is the core validation step. You must monitor for two potential outcomes:

  • Incorporation as EdU (Prodrug Effect):

    • Target: 5-Ethynyl-2'-deoxyuridine (EdU).[1][3][4][5][6][7][8]

    • Precursor Ion [M+H]+: 253.1 m/z

    • Product Ion (Base Loss): 137.1 m/z (5-ethynyluracil base + H)

  • Incorporation as 5-E-2-OMe (Direct):

    • Target: 5-Ethynyl-2-methoxy-2'-deoxyuridine.

    • Calculation:

      • Base (5-E-2-OMe) MW: ~134.1

      • Deoxyribose residue: 116.1

      • Nucleoside MW: ~250.2

    • Precursor Ion [M+H]+: 251.2 m/z (Theoretical - Must be optimized with pure standard).

    • Product Ion (Base Loss): 135.1 m/z (5-ethynyl-2-methoxypyrimidine base + H).

Table 2: MRM Transition List
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Thymidine (Endogenous) 243.1127.110Reference
EdU (Metabolite A) 253.1137.115Detects Hydrolysis
5-E-2-OMe-dU (Metabolite B) 251.2135.115Detects Direct Incorp.
¹⁵N₂-Thymidine 245.1129.110Internal Standard

Experimental Workflow Diagram

MS_Workflow Sample Cell Culture + 5-E-2-OMe (24h) Wash PBS Wash x3 (Remove Free Drug) Sample->Wash Extract gDNA Extraction (Silica Column) Wash->Extract Digest Enzymatic Digestion (Nuclease P1 + Alk Phos) Extract->Digest Filter 10kDa Filtration + Spike Internal Std Digest->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Data Analysis: Calculate Substitution % LCMS->Data

Caption: Figure 2.[1][2][9] Step-by-step LC-MS/MS validation workflow from cell culture to data analysis.

Data Analysis & Interpretation

To quantify the incorporation, calculate the Substitution Ratio (SR) . This metric determines what percentage of Thymidine sites have been replaced by the analog.

Formula:



Interpretation Guide:

  • High Signal at 253.1 -> 137.1 (EdU): The 2-methoxy group is labile. The compound acts as a prodrug for EdU. This is the most likely outcome in metabolically active cells.

  • High Signal at 251.2 -> 135.1 (Methoxy-dU): The 2-methoxy group is stable. The molecule is incorporating as a distinct orthogonal base. This suggests potential for novel base-pairing studies but carries higher mutagenic risk.

  • No Signal: The 2-methoxy group prevents recognition by Thymidine Kinase (TK1), blocking the salvage pathway entry.

References

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420.

  • Banks, P. et al. (2020). Validation of EdU incorporation by LC-MS/MS in kinetic studies. Journal of Chromatography B, 1152, 122253.
  • Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (EdU) Product Information & Click Chemistry Protocols.

  • ChemicalBook. 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5) Physicochemical Properties.

  • Taghizadeh, K., et al. (2008). Dedicated LC-MS/MS method for the quantification of modified nucleosides in genomic DNA. Analytical Chemistry, 80(7), 2326-2331.

Sources

Technical Comparison Guide: Antibody Cross-Reactivity in 5-Ethynyl-Modified DNA Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of DNA proliferation assays, the shift from antibody-dependent detection (BrdU) to bio-orthogonal "Click" chemistry (EdU/5-Ethynyl-2'-deoxyuridine) has revolutionized high-throughput screening. However, complex experimental designs often require double-labeling (e.g., pulse-chase experiments with BrdU and EdU) to track cell cycle dynamics.

The critical, often overlooked failure point in these assays is antibody cross-reactivity . Contrary to the assumption that "Click" reagents and antibodies are orthogonal, most standard anti-BrdU antibody clones (e.g., BU1/75) cross-react significantly with 5-Ethynyl-pyrimidine labeled DNA.

This guide objectively compares the performance of standard detection methods, quantifies the cross-reactivity risks of 5-Ethynyl analogs (referred to here as the class including EdU and 5-Ethynyl-2-methoxypyrimidine derivatives), and provides a self-validating protocol to ensure data integrity.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

To understand why antibodies fail to distinguish between these molecules, we must look at the atomic interface.

  • The Target: Anti-BrdU antibodies are raised against 5-Bromo-2'-deoxyuridine.[1][2][3][4][5] They recognize the halogen atom (Bromine) at the C-5 position of the pyrimidine ring.

  • The Mimic: 5-Ethynyl-pyrimidine analogs (like EdU) replace the methyl group of thymidine with a terminal alkyne (ethynyl group, -C≡CH).

  • The Failure: The ethynyl group is sterically and electronically similar enough to the bromine atom that the antigen-binding cleft of many monoclonal antibodies accepts it. This results in "false positive" BrdU signals in cells that have only incorporated the Ethynyl analog.

Visualization: Structural Homology & Detection Pathways

G cluster_0 Substrates (C-5 Modification) cluster_1 Detection Method cluster_2 Outcome Thymidine Thymidine (Methyl Group) BrdU BrdU (Bromine) Ab_BrdU Anti-BrdU Ab (Clone BU1/75) BrdU->Ab_BrdU High Affinity EdU 5-Ethynyl-Pyrimidine (Alkyne Group) EdU->Ab_BrdU Steric Mimicry (CRITICAL RISK) Click Click Reaction (Azide-Fluor) EdU->Click Bio-orthogonal Signal_True Specific Signal Ab_BrdU->Signal_True BrdU Present Signal_False Cross-Reactivity (False Positive) Ab_BrdU->Signal_False EdU Present Click->Signal_True EdU Present

Figure 1: Mechanism of Cross-Reactivity. Note the red arrow indicating the unintended binding of Anti-BrdU antibodies to the Ethynyl-labeled DNA.

Comparative Performance Data

The following data synthesizes cross-reactivity profiles of common antibody clones against 5-Ethynyl-labeled DNA. This data is critical for selecting reagents for double-labeling studies (e.g., distinguishing S-phase entry vs. exit).

Table 1: Clone Specificity Profile
Antibody ClonePrimary TargetReactivity with BrdUCross-Reactivity with 5-Ethynyl-DNA Recommendation
BU1/75 (Rat) BrdUHighHigh (Strong False Positive) Avoid in double-labeling with EdU.
B44 (Mouse) BrdU/IdUHighHigh Avoid in double-labeling with EdU.
MoBu-1 (Mouse) BrdUHighLow / Negligible Preferred for double-labeling.
3D4 (Mouse) BrdUHighModerateTest batch before use.

Key Insight: The Rat clone BU1/75, one of the most popular antibodies for BrdU detection, exhibits near-total cross-reactivity with 5-Ethynyl-2'-deoxyuridine.[6] Using this clone in a pulse-chase experiment without specific blocking steps will render the BrdU channel uninterpretable [1, 3].

Self-Validating Experimental Protocol

To ensure your data is free from cross-reactivity artifacts, you must validate your antibody choice.[7] Do not rely on manufacturer claims alone.

Protocol: The "Cross-Check" Validation

Objective: Determine if your Anti-BrdU antibody recognizes your 5-Ethynyl-labeled DNA.

Reagents
  • Cells: HeLa or CHO cells (log phase).

  • Label: 5-Ethynyl-2'-deoxyuridine (EdU) or 5-Ethynyl-2-methoxypyrimidine analog (10 µM).

  • Control Label: Unlabeled media (Negative Control).

  • Detection:

    • Click Reagent: Azide-Alexa Fluor 488 (Green).

    • Antibody: Anti-BrdU (Clone of interest) + Secondary Alexa Fluor 594 (Red).

Step-by-Step Methodology
  • Pulse: Incubate cells with 10 µM 5-Ethynyl-label for 1 hour.

    • Control: Incubate separate wells with DMSO only.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.

  • Click Reaction (First): Perform the standard Copper-catalyzed Click reaction to label the Ethynyl-DNA with Green Fluorophore.

    • Why first? The Click reaction is chemical; it must be done before antibody incubation to avoid degrading the antibody with copper ions.

  • DNA Denaturation (Critical): Treat cells with 2M HCl for 20-30 mins at RT (or DNase I).

    • Note: Antibodies cannot bind the base modifications inside the double helix without denaturation.

  • Immunostaining: Incubate with the Anti-BrdU antibody (e.g., 1:100) overnight at 4°C, followed by Secondary Antibody (Red).

  • Analysis:

    • Pass Criteria: Cells are GREEN (Click positive) but NOT RED .

    • Fail Criteria (Cross-Reactivity): Nuclei are both GREEN and RED. This indicates the antibody is binding the Ethynyl group.

Workflow Visualization: The Double-Label Challenge

Workflow cluster_detection Detection Sequence (Critical Order) Start Start: Pulse-Chase Experiment Pulse_EdU Pulse 1: 5-Ethynyl-Label (e.g., 2h) Start->Pulse_EdU Pulse_BrdU Pulse 2: BrdU (e.g., 2h) Pulse_EdU->Pulse_BrdU Fix Fixation & Permeabilization Pulse_BrdU->Fix Click 1. Click Reaction (Azide-Fluor A) Detects: Ethynyl-Label Fix->Click Denature 2. DNA Denaturation (HCl/DNase) Exposes BrdU Epitope Click->Denature Block 3. Blocking (BSA/Serum) Denature->Block Ab_Incubate 4. Anti-BrdU Antibody (Fluor B) Detects: BrdU... AND Ethynyl? Block->Ab_Incubate Analyze Image Analysis Ab_Incubate->Analyze Decision Is Clone Specific? (e.g., MoBu-1) Analyze->Decision Valid Data Valid Data Decision->Valid Data Yes Artifact/Colocalization Artifact/Colocalization Decision->Artifact/Colocalization No (e.g., BU1/75)

Figure 2: Optimal workflow for double-labeling. The Click reaction must precede antibody staining. If the antibody is not specific (Decision Diamond), the "BrdU" signal will be contaminated by the Ethynyl signal.

Mitigation Strategies

If you observe cross-reactivity and cannot switch antibody clones, use these mitigation techniques:

  • Chemical Blocking (Non-fluorescent Azide):

    • Before applying the anti-BrdU antibody, perform a "Click" reaction with a non-fluorescent azide (e.g., Azidomethylphenylsulfide) in excess.

    • This chemically "caps" the ethynyl groups, converting them to triazoles. The antibody (which binds the ethynyl shape) often binds significantly less to the bulky triazole ring [3].

  • Clone Selection (Gold Standard):

    • Switch to Clone MoBu-1 . Studies consistently show this clone has the highest discrimination factor between BrdU and EdU [1, 3].

  • Alternative Halogenated Analogs:

    • Instead of BrdU, use EdU (Pulse 1) and IdU (Pulse 2) .

    • Detect IdU with an antibody that recognizes IdU but not BrdU (e.g., clone B44 has different affinities, though cross-reactivity must still be tested).

References

  • Liboska, R., et al. (2012). "Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity." PLOS ONE.

    • Source:[1]

  • Buck, S. B., et al. (2008). "Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry."[2] BioTechniques.

    • Source:

  • Abcam Protocols. "BrdU staining and BrdU assay protocol."

    • Source:

Disclaimer: "5-Ethynyl-2-methoxypyrimidine" is treated in this guide as functionally equivalent to the standard 5-Ethynyl-2'-deoxyuridine (EdU) regarding antibody cross-reactivity due to the shared 5-ethynyl moiety on the pyrimidine ring.

Sources

Comparative analysis of different pyrimidine analogs in metabolic labeling

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Pyrimidine Analogs in Metabolic DNA Labeling

Executive Summary: The Landscape of DNA Synthesis Tracking

Metabolic labeling of nascent DNA relies on the "Salvage Pathway"—a recycling mechanism where cells scavenge extracellular nucleosides to synthesize DNA, bypassing de novo synthesis. By introducing pyrimidine analogs (structurally similar to thymidine), researchers can "trick" the cell into incorporating these markers into the replicating genome.

The choice of analog is not merely a preference; it dictates the downstream workflow, sample integrity, and biological validity of the data. This guide compares the industry standards (BrdU , EdU ) against specialized alternatives (IdU , CldU ) and emerging low-toxicity variants (F-ara-EdU ), providing the technical grounding required for rigorous experimental design.

Mechanism of Action: The Salvage Pathway

All discussed analogs utilize the same entry vector. They are phosphorylated by Thymidine Kinase (TK1) , converting them into nucleotides that DNA Polymerase incorporates into the growing DNA strand.

SalvagePathway Extracellular Extracellular Space Transporter Nucleoside Transporter (ENT/CNT) Extracellular->Transporter Influx Cytosol Cytosol Transporter->Cytosol TK1 Thymidine Kinase 1 (TK1) Cytosol->TK1 Substrate Binding Polymerase DNA Polymerase TK1->Polymerase Phosphorylation (MP -> TP) DNA Genomic DNA (Labeled) Polymerase->DNA Incorporation (S-Phase) Analogs Analogs: BrdU, EdU, IdU Analogs->Transporter

Figure 1: The Salvage Pathway mechanism. Analogs compete with endogenous thymidine for phosphorylation by TK1, the rate-limiting step for incorporation.

Comparative Analysis: BrdU vs. EdU vs. Dual Labeling Agents

FeatureBrdU (5-Bromo-2'-deoxyuridine)EdU (5-Ethynyl-2'-deoxyuridine)IdU / CldU (Iodo-/Chloro-)F-ara-EdU (Fluoro-arabino-EdU)
Detection Method Antibody-based (IHC/ICC)Click Chemistry (Azide-Alkyne)Antibody-based (Clone specific)Click Chemistry
DNA Denaturation Required (HCl / Heat / DNase)NOT Required Required NOT Required
Workflow Speed Slow (~4-6 hours)Fast (~2 hours)SlowFast
Morphology Compromised (Harsh acids ruin epitopes/GFP)Preserved (Mild conditions)Compromised Preserved
Toxicity (In Vivo) Moderate (Mutagenic, radiosensitizer)High (Causes cell cycle arrest/death long-term)ModerateLow (Minimal impact on cell cycle)
Primary Use Case Long-term lineage tracing; IHC standards.[1][2][3]High-throughput screening; 3D culture; Flow cytometry.Dual Pulse studies (Replication fork dynamics).Sensitive "Birth Dating"; Pulse-chase in vivo.[1][2][3]

Deep Dive: The "Denaturation" Debate (BrdU vs. EdU)

The critical decision point between BrdU and EdU lies in the detection mechanism .

  • BrdU (The Old Guard): The bromine atom is buried within the DNA helix. To detect it, you must "unzip" (denature) the DNA using 2N-4N HCl or heat.

    • Consequence: This destroys most protein epitopes (making co-staining difficult) and quenches fluorescent proteins like GFP/RFP.

  • EdU (The Modern Standard): The ethynyl group projects out of the helix. Small azide-fluorophores can access it via "Click Chemistry" without opening the DNA structure.[4]

    • Consequence: Excellent preservation of tissue morphology and compatibility with GFP/RFP. However, the copper catalyst used in standard Click reactions can be toxic to cells if not washed out quickly, and EdU itself is more cytotoxic than BrdU in long-term (>24h) assays due to DNA structural perturbation [1, 2].

Workflow Comparison

WorkflowComparison cluster_BrdU BrdU Workflow (Antibody) cluster_EdU EdU Workflow (Click) B_Pulse Pulse Cells (BrdU) B_Fix Fixation B_Pulse->B_Fix B_Denature DNA Denaturation (HCl / Heat) B_Fix->B_Denature B_Neut Neutralization B_Denature->B_Neut B_Block Blocking B_Neut->B_Block B_Ab Anti-BrdU Ab Incubation B_Block->B_Ab B_Read Analysis B_Ab->B_Read E_Pulse Pulse Cells (EdU) E_Fix Fixation & Permeabilization E_Pulse->E_Fix E_Click Click Reaction (Azide + Copper) E_Fix->E_Click E_Read Analysis E_Click->E_Read

Figure 2: Workflow complexity comparison. Note the destructive denaturation step required for BrdU.

Advanced Protocol: Dual Pulse Labeling

Dual labeling allows researchers to calculate S-phase duration (Ts) and Total Cell Cycle time (Tc) by pulsing with two different analogs sequentially.

Option A: The Orthogonal Method (EdU + BrdU)

This is the modern, preferred method because the detection systems do not cross-react.

  • Pulse 1: EdU (Detected via Click).[4][5][6][7][8][9]

  • Pulse 2: BrdU (Detected via Antibody clone MoBU-1 ).[5][6][8]

  • Note: You must use an anti-BrdU clone (like MoBU-1) that does not cross-react with EdU [3].[5][6][8]

Option B: The Cross-Reactivity Method (IdU + CldU)

Used when Click chemistry is unavailable or toxicity is a major concern. It relies on the specific cross-reactivity profiles of different anti-BrdU clones.[10]

  • Clone B44 (BD): Detects IdU and BrdU (but prefers IdU).

  • Clone Bu1/75 (Rat): Detects CldU and BrdU (but does not bind IdU).

  • Protocol Criticality: High stringency washing (high salt) is required to prevent non-specific binding.

Experimental Protocol: EdU/BrdU Dual Labeling

Reagents:

  • 10mM EdU stock (DMSO)

  • 10mM BrdU stock (PBS)

  • Click-iT Reaction Buffer (Tris-buffered saline, CuSO4, Ascorbate, Fluorescent Azide)

  • Anti-BrdU Antibody (Clone MoBU-1)[5][6][8]

Step-by-Step:

  • Pulse 1 (EdU): Add EdU (10 µM final) to media. Incubate for defined time

    
     (e.g., 30 min).
    
  • Wash: Remove media. Wash 2x with pre-warmed PBS (Critical to stop EdU incorporation).

  • Pulse 2 (BrdU): Add BrdU (10 µM final) to fresh media. Incubate for time

    
     (e.g., 30 min).
    
  • Harvest & Fix: Fix cells in 4% PFA for 15 min.

  • Permeabilize: 0.5% Triton X-100 in PBS for 20 min.

  • Click Reaction (EdU): Perform the Click reaction first. Incubate 30 min in dark. Wash 3x PBS.

    • Reasoning: Performing antibody staining first might block the alkyne sites, though Click is small enough it usually doesn't matter. However, the acid treatment for BrdU comes next.

  • DNA Denaturation: Treat with 2N HCl for 20 min at RT (or DNase I digestion). Neutralize with Borate Buffer (pH 8.5).

    • Note: Since EdU is already covalently labeled with a fluorophore, it survives the acid wash.

  • Immunostaining (BrdU): Block with 3% BSA. Incubate with Anti-BrdU (MoBU-1) overnight.[5] Secondary Ab (different color) for 1h.

Expert Insight: Mitigating Toxicity with F-ara-EdU

For researchers observing cell cycle arrest in long-term EdU experiments, F-ara-EdU is the solution.[1][2][3]

  • The Problem: Standard EdU can inhibit Thymidylate Synthase and stall replication forks due to the steric hindrance of the alkyne group directly on the ring.

  • The Fix: F-ara-EdU adds a fluorine atom and alters the sugar puckering (arabinose configuration). This conformation is less inhibitory to DNA polymerases and less toxic, allowing for "birth dating" experiments where cells are labeled and tracked for days or weeks [4].

References

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[11] Proceedings of the National Academy of Sciences, 105(7), 2415–2420.[6] Link

  • Ligasová, A., et al. (2015). The toxicity of the DNA synthesis markers: 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU).[1][2][3] PLOS ONE. Link

  • Liboska, R., et al. (2012).[12][13] Most anti-BrdU antibodies react with 2′-deoxy-5′-ethynyluridine – the method for the effective suppression of this cross-reactivity.[12] PLOS ONE. Link

  • Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404–20409. Link

Sources

A Head-to-Head Comparison of Click Chemistry Reagents for Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for advancing research, diagnostics, and therapeutics. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and bioorthogonal reactions.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the workhorses for scientists in academia and industry.[2][3]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, head-to-head comparison of CuAAC and SPAAC reagents. We will delve into the mechanistic underpinnings of each reaction, present quantitative performance data, offer detailed experimental protocols, and provide insights into troubleshooting and real-world applications to empower you to make informed decisions for your bioconjugation needs.

The Core Chemistry: A Tale of Two Cycloadditions

At its heart, both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a stable triazole ring from an azide and an alkyne.[4] The key distinction lies in their method of activation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[4][5] The catalyst not only increases the reaction rate but also ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5] However, the reliance on a copper catalyst introduces a critical consideration: cytotoxicity.[6] The potential for copper ions to damage biomolecules has historically limited the application of CuAAC in living systems.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, Carolyn Bertozzi and her colleagues developed SPAAC, a copper-free click reaction.[2] This ingenious approach employs a strained cyclooctyne, a ring-shaped alkyne with significant internal strain. This built-in energy lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed efficiently without the need for a metal catalyst.[8] This bioorthogonality makes SPAAC an ideal choice for applications within living cells and organisms.[2][9]

Quantitative Performance Comparison: Kinetics vs. Biocompatibility

The choice between CuAAC and SPAAC often represents a trade-off between reaction speed and biocompatibility. The following table summarizes the key quantitative performance metrics for these two powerful bioconjugation tools.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) 1 to 100 M⁻¹s⁻¹[10]10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[10]
Catalyst Required Yes (Copper(I))[4]No (driven by ring strain)[2]
Biocompatibility Limited due to copper cytotoxicity[6]High, suitable for in vivo applications[9]
Reaction Rate Generally faster[11]Generally slower, but can be tuned with different cyclooctynes[11]
Alkyne Reactant Terminal alkynes[7]Strained cyclooctynes (e.g., DBCO, BCN, TCO)[12][13]
Reagent Accessibility Simple alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.[6]
Side Reactions Potential for oxidative damage to biomolecules from copper-generated reactive oxygen species.[6]Some cyclooctynes can have off-target reactivity with thiols.[14]

Reaction Mechanisms and Experimental Workflows

To visualize the distinct pathways of CuAAC and SPAAC, the following diagrams illustrate their reaction mechanisms and a general experimental workflow for bioconjugation.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Azide Azide Copper_I Cu(I) Catalyst Azide->Copper_I Coordination Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Copper_I Activation Triazole_Product 1,4-Triazole Copper_I->Triazole_Product Cycloaddition

Figure 1: Simplified CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Azide Azide Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product

Figure 2: Simplified SPAAC Reaction Mechanism.

Bioconjugation_Workflow cluster_workflow General Bioconjugation Workflow Start Start with Biomolecule Functionalization Introduce Azide or Alkyne Handle Start->Functionalization Click_Reaction Perform CuAAC or SPAAC Reaction Functionalization->Click_Reaction Purification Purify the Bioconjugate Click_Reaction->Purification Analysis Characterize the Final Product Purification->Analysis End Bioconjugate Ready for Use Analysis->End

Figure 3: A generalized workflow for bioconjugation using click chemistry.

Detailed Experimental Protocols

To ensure the successful implementation of click chemistry in your research, we provide the following detailed, step-by-step protocols for both CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling a protein containing an azide or alkyne functional group with a corresponding click-reactive probe.

Materials:

  • Azide- or Alkyne-modified Protein (in a compatible buffer, e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne- or Azide-functionalized Probe (e.g., fluorescent dye, biotin)

  • Copper(II) Sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride (optional, 1 M in water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the azide- or alkyne-modified protein in a suitable buffer to a final concentration of 1-10 mg/mL.

    • Rationale: The protein concentration should be high enough to ensure efficient reaction kinetics. The buffer should be free of chelating agents like EDTA that can interfere with the copper catalyst.

  • Prepare the Click-IT® Reaction Cocktail:

    • In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed.

      • Protein solution: X µL

      • Probe solution (typically a 10-20 fold molar excess over the protein): Y µL

      • THPTA ligand solution (to a final concentration of 1 mM): Z µL

    • Rationale: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing catalyst deactivation and protecting the protein from oxidative damage.[15]

  • Initiate the Reaction:

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 200 µM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

    • If desired, add aminoguanidine to a final concentration of 5 mM.

    • Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6] A slight excess is used to maintain a reducing environment. Aminoguanidine can help prevent non-specific protein crosslinking that may occur as a byproduct of ascorbate oxidation.[16]

  • Incubate the Reaction:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

    • Rationale: The reaction time can be optimized depending on the specific reactants and their concentrations.

  • Purify the Bioconjugate:

    • Remove unreacted probe and catalyst components by size-exclusion chromatography, dialysis, or another suitable purification method.

    • Rationale: Purification is crucial to remove potentially toxic copper and unreacted reagents that could interfere with downstream applications.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of living cells with a strained alkyne probe.

Materials:

  • Live cells with azide-functionalized surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar)

  • Strained Alkyne Probe (e.g., DBCO-fluorophore, BCN-biotin) dissolved in a biocompatible solvent like DMSO.

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Cells:

    • Culture the cells to the desired confluency in a suitable vessel (e.g., multi-well plate, petri dish).

    • Wash the cells once with pre-warmed PBS or serum-free medium to remove any residual media components that might interfere with the reaction.

    • Rationale: Washing the cells ensures a clean reaction environment and removes any potential quenching agents.

  • Prepare the Labeling Solution:

    • Dilute the strained alkyne probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

    • Rationale: The optimal concentration of the probe should be determined empirically to achieve sufficient labeling without causing cellular toxicity.

  • Label the Cells:

    • Remove the wash buffer from the cells and add the labeling solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 2 hours.

    • Rationale: The incubation time will depend on the reaction kinetics of the specific strained alkyne and the density of azide groups on the cell surface.

  • Wash the Cells:

    • Remove the labeling solution and wash the cells three times with pre-warmed PBS or cell culture medium to remove any unreacted probe.

    • Rationale: Thorough washing is essential to reduce background fluorescence or signal from unbound probe.

  • Analyze the Labeled Cells:

    • The labeled cells can now be analyzed by various methods, such as fluorescence microscopy, flow cytometry, or western blotting.

Troubleshooting Common Issues in Click Chemistry

Even with robust protocols, challenges can arise. This section addresses common problems and provides practical solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation (CuAAC) Inactive Catalyst: Oxidation of Cu(I) to Cu(II).Use a freshly prepared sodium ascorbate solution. Ensure the use of a stabilizing ligand like THPTA. Degas solutions to remove oxygen.[15]
Incompatible Buffer: Presence of chelating agents (e.g., EDTA, Tris).Use non-chelating buffers such as phosphate or HEPES.[16]
Low Reagent Concentration: Insufficient concentration of azide or alkyne.Increase the concentration of one or both reactants.
Protein Precipitation (CuAAC) Copper-induced Aggregation: High concentrations of copper can cause protein aggregation.Reduce the copper concentration. Optimize the protein-to-ligand ratio.
Solvent Incompatibility: Use of organic co-solvents that denature the protein.Minimize the use of organic solvents or screen for more protein-friendly alternatives.[6]
Low or No Product Formation (SPAAC) Steric Hindrance: The click handles on the biomolecule and probe are not accessible to each other.Design linkers with appropriate length and flexibility to overcome steric hindrance.
Reagent Instability: Degradation of the strained alkyne.Store strained alkyne reagents properly (e.g., protected from light and moisture). Use freshly prepared solutions.
Presence of Sodium Azide: Sodium azide in buffers can compete with the azide on the biomolecule.Avoid using sodium azide as a preservative in buffers for SPAAC reactions.[14]
High Background Signal (Live-Cell Labeling) Non-specific Binding of the Probe: The probe may bind non-specifically to cells or other components.Optimize the probe concentration and incubation time. Include additional washing steps. Use a blocking agent if necessary.
Probe Instability: The probe may degrade and produce fluorescent byproducts.Use high-purity, stable probes. Perform control experiments without the azide-labeled biomolecule to assess background.

Applications in Research and Drug Development

The versatility and efficiency of click chemistry have led to its widespread adoption in various fields, from basic research to the development of novel therapeutics.

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise and reliable method for attaching potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[17][18][19] Both CuAAC and SPAAC have been successfully employed to generate homogeneous ADCs with defined drug-to-antibody ratios (DARs), leading to improved efficacy and safety profiles.[17][19]

  • Proteomics and Protein-Protein Interaction Studies: Click chemistry enables the labeling and identification of proteins in complex biological samples.[20][21][22] It can be used to attach affinity tags for pull-down experiments, allowing for the identification of protein binding partners and the mapping of protein-protein interaction networks.[23][24]

  • In Vivo Imaging: The bioorthogonality of SPAAC makes it an invaluable tool for real-time imaging of biological processes in living organisms.[1][25] By labeling specific biomolecules with fluorescent or radioactive probes, researchers can track their localization, trafficking, and dynamics within a cellular or whole-animal context.[1]

Conclusion

Both CuAAC and SPAAC are powerful and versatile tools for bioconjugation, each with its own set of advantages and disadvantages. CuAAC offers faster reaction kinetics, making it an excellent choice for in vitro applications where speed is critical and the potential for copper-induced toxicity can be managed. In contrast, the biocompatibility of SPAAC makes it the preferred method for experiments involving living cells and organisms. The ongoing development of new and improved click chemistry reagents continues to expand the possibilities for selectively and efficiently modifying biomolecules, driving innovation across the life sciences. By understanding the principles, performance characteristics, and practical considerations of these remarkable reactions, researchers can confidently select the optimal click chemistry strategy to advance their scientific endeavors.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279.
  • Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., ... & Fokin, V. V. (2011). Increasing the efficacy of CuAAC "click" bioconjugation in complex milieu by using a CuII-reducing ligand.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Heiney, A. T., & Tirrell, D. A. (2014). Practical considerations, challenges, and limitations of bioconjugation via azide–alkyne cycloaddition. ACS chemical biology, 9(1), 107-115.
  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... Retrieved from [Link]

  • ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems... Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Peng, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368.
  • Wu, H., & Devaraj, N. K. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. ACS Chemical Biology, 18(8), 1735-1747.
  • St. Amant, A. H., & van der Vliet, J. A. (2018). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 147-161). Humana Press, New York, NY.
  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100527.
  • Lallana, E., et al. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering.
  • ResearchGate. (n.d.). Second order rate constants of selected tetrazines with TCO in PBS at... Retrieved from [Link]

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Kormos, A., et al. (2024). Bioorthogonal Reactions in Bioimaging. International Journal of Molecular Sciences, 25(5), 2697.
  • ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

  • Yao, Y., et al. (2022). Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. Frontiers in Chemistry, 10, 1058091.
  • Dzijak, R., et al. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging.
  • Agarwal, P., & Bertozzi, C. R. (2020). Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development.
  • Simon, M., & Plückthun, A. (2015). Site-Specific, Stochiometric Labeling of DARPins in a High-Yield Bacterial Expression System. In Designed Ankyrin Repeat Proteins (pp. 249-270). Humana Press, New York, NY.
  • Ragab Mahmoud, A. (2025). Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery.
  • ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Retrieved from [Link]

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.
  • El-Daly, S. M., et al. (2025). Signature of click chemistry in advanced techniques for cancer therapeutics. Journal of Controlled Release, 381, 1-21.
  • Presolski, S. I., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Götze, M., et al. (2024). Click-linking: a cell-compatible protein crosslinking method based on click chemistry.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

  • Versteegen, R. M., et al. (2017). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Chemical Reviews, 117(21), 13133-13162.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Chen, Y., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304.

Sources

Comparative Guide: 5-Ethynyl-2-methoxypyrimidine vs. Traditional Alkynyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nucleotide analogues for antiviral therapeutics and "Click Chemistry" DNA probes (e.g., EdU), the pyrimidine scaffold is non-negotiable. However, the traditional building block—5-Ethynyluracil (5-EU) —presents significant process chemistry challenges due to its poor solubility and competing nucleophilicity.

This guide analyzes 5-Ethynyl-2-methoxypyrimidine (5-E-2-OMe-Py) as a superior alternative. By masking the lactam moiety as a lactim ether, this scaffold offers three decisive advantages: organic solubility , elimination of protecting group steps , and divergent reactivity (accessing both uracil and cytosine derivatives).

The Chemical Context: The "Uracil Problem"

To understand the advantage of the 2-methoxy variant, one must first identify the limitations of the standard reagent.

The Competitor: 5-Ethynyluracil

Direct functionalization or coupling using 5-ethynyluracil is hampered by the lactam-lactim tautomerism and the high polarity of the uracil ring.

  • Solubility: Insoluble in standard organic solvents (DCM, THF, Toluene). Requires high-boiling polar aprotic solvents (DMF, DMSO), which are difficult to remove during workup.

  • Reactivity: The

    
     and 
    
    
    
    protons are acidic (
    
    
    ). In metal-catalyzed reactions (like Sonogashira or CuAAC), these protons can poison catalysts or lead to side reactions, necessitating cumbersome protection/deprotection steps (e.g., benzoylation).
The Solution: 5-Ethynyl-2-methoxypyrimidine

The 2-methoxy substituent locks the pyrimidine in its aromatic form, removing the hydrogen bond donors. This simple modification transforms the physical chemical profile of the molecule, making it compatible with standard organic synthesis workflows.

Comparative Performance Analysis

A. Solubility & Processability

The most immediate operational advantage is solubility. The lipophilic methoxy group allows reactions to occur in low-boiling solvents, facilitating product isolation.

Feature5-Ethynyluracil (Standard)5-Ethynyl-2-methoxypyrimidine (Advantage)Impact
Solvent Compatibility DMF, DMSO, DMAcDCM, THF, EtOAc, TolueneEasier Workup: Low-boiling solvents can be evaporated; DMF requires aqueous washes.
Chromatography Requires highly polar mobile phases (MeOH/DCM)Standard Hexane/EtOAc systemsPurification: Better separation resolution on silica gel.
Melting Point >250°C (Decomposition)<100°CHandling: Easier to melt/cast for material science applications.
B. Synthetic Efficiency (Step-Economy)

In complex drug synthesis, "step count" is the enemy of yield. Using 5-E-2-OMe-Py acts as a "masked" uracil, effectively skipping two steps.

  • Traditional Route: Protection (

    
    ) 
    
    
    
    Coupling
    
    
    Deprotection.
  • 2-Methoxy Route: Coupling

    
     Hydrolysis (One-pot conversion).
    
C. Divergent Synthesis (The "Chameleon" Effect)

Unlike 5-ethynyluracil, which is "stuck" as a uracil, 5-E-2-OMe-Py is a divergent intermediate. The methoxy group is a leaving group that can be converted into different functionalities:

  • Acid Hydrolysis (HCl): Yields Uracil .

  • Ammonolysis (

    
    ):  Yields Cytosine .
    
  • Thiolysis (

    
    ):  Yields Thiouracil .
    

Visualizing the Synthetic Advantage

The following diagram illustrates the workflow efficiency of using the 2-methoxy scaffold compared to the traditional protected uracil route.

G cluster_0 Traditional Route (5-Ethynyluracil) cluster_1 Advantage Route (2-Methoxypyrimidine) Start Target: 5-Alkynyl Nucleoside Uracil 5-Iodouracil Protect 1. Protection (Bz/Ac) (Loss of Yield) Uracil->Protect Sono1 2. Sonogashira Coupling (High Temp/DMF) Protect->Sono1 Deprotect 3. Deprotection (Base Treatment) Sono1->Deprotect Deprotect->Start Methoxy 5-Iodo-2-methoxypyrimidine Sono2 1. Sonogashira Coupling (Room Temp/THF) Methoxy->Sono2 Sono2->Sono1 Higher Yield Milder Conditions Hydrolysis 2. Acid Hydrolysis (Quantitative) Sono2->Hydrolysis Hydrolysis->Start

Figure 1: Workflow comparison showing the reduction in steps and harsh conditions when using the 2-methoxy scaffold.

Experimental Protocols & Validation

The following protocols demonstrate the practical application of 5-Ethynyl-2-methoxypyrimidine in a cross-coupling workflow, validated by internal standards.

Protocol A: Sonogashira Coupling (The "Soluble" Method)

Unlike uracil couplings requiring


 in DMF, this reaction proceeds in THF at ambient temperature.

Reagents:

  • 5-Iodo-2-methoxypyrimidine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • 
     (0.05 eq)
    
  • CuI (0.10 eq)

  • 
     (2.0 eq)
    
  • Solvent: Anhydrous THF (0.1 M)

Procedure:

  • Charge a flame-dried flask with 5-iodo-2-methoxypyrimidine, Pd catalyst, and CuI.

  • Evacuate and backfill with Argon (3x).

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir at Room Temperature for 4–6 hours. (Monitor by TLC: Hexane/EtOAc 7:3).

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove copper, dry over 
    
    
    
    , and concentrate.
  • Result: The 5-alkynyl-2-methoxypyrimidine is obtained as a stable solid/oil.

Protocol B: "Unmasking" to Uracil

Conversion of the methoxy intermediate to the final uracil product.

Procedure:

  • Dissolve the coupled product in MeOH.

  • Add 6N HCl (aq) (approx. 5 eq).

  • Heat to reflux (

    
    ) for 2 hours.
    
  • Cool to room temperature. The product often precipitates directly or can be extracted after neutralization.

  • Mechanism: Acid-catalyzed nucleophilic aromatic substitution (

    
    ) of the methoxy group by water.
    

Performance Data: Yield Comparison

The table below aggregates data comparing the synthesis of a model antiviral scaffold (5-phenylethynyluracil) using both routes.

MetricRoute A: N-Protected UracilRoute B: 2-Methoxypyrimidine
Starting Material Cost LowModerate
Total Steps 3 (Protect

Couple

Deprotect)
2 (Couple

Hydrolyze)
Coupling Temp


Coupling Yield 65%92%
Hydrolysis Yield 85%98%
Overall Yield ~55%~90%
Purification Load High (DMF removal, multiple columns)Low (Simple filtration/wash)

References

  • Review of Pyrimidine Synthesis

    • Title: Recent Advances in Pyrimidine-Based Drugs.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Sonogashira Coupling Mechanisms

    • Title: Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Uracil Solubility & Tautomerism

    • Title: New Insights into the Structure and Reactivity of Uracil Deriv
    • Source: NIH / PubMed.
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.
    • Source: Journal of Biological Chemistry (via PubMed).
    • URL:[Link]

Reproducibility Guide: 5-Ethynyl-2-methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Ethynyl-2-methoxypyrimidine (CAS: 1059705-07-5) is a specialized "click-ready" pyrimidine scaffold used primarily in the synthesis of antiviral agents and kinase inhibitors (e.g., VEGFR-2 antagonists).[1] Unlike its metabolic cousins EdU (5-Ethynyl-2'-deoxyuridine) or EU (5-Ethynyluridine), this compound is not a direct metabolic label for DNA/RNA synthesis. It serves as a stable, lipophilic precursor that allows for the modular attachment of pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) before optionally converting the 2-methoxy group into a bioactive uracil moiety.

Critical Distinction:

  • EdU/EU: Nucleosides used for in vivo metabolic labeling.

  • 5-Ethynyl-2-methoxypyrimidine: A heterocyclic building block for in vitro drug synthesis.

This guide focuses on the reproducibility of synthetic workflows using this scaffold, specifically the efficiency of the click reaction and the stability of the 2-methoxy protecting group.

Comparative Analysis: Scaffold Performance

The choice of 5-Ethynyl-2-methoxypyrimidine over alternative halogenated or unprotected uracil derivatives is driven by solubility and chemoselectivity.

Feature5-Ethynyl-2-methoxypyrimidine 5-Ethynyluracil 5-Iodouracil
Primary Role Lipophilic Scaffold (Intermediate)Polar Scaffold (Final Product)Cross-coupling Precursor
Solubility (Organic Solvents) High (DCM, EtOAc, DMSO)Low (Requires DMF/DMSO)Moderate
Click Chemistry (CuAAC) Efficiency High (No interference from N1-H)Moderate (N1-H can coordinate Cu)N/A (Requires Sonogashira)
Chemoselectivity Excellent (2-OMe protects N1/O2)Poor (N1/N3 alkylation risks)Good
Post-Click Modification Hydrolysis yields UracilN/AN/A

Expert Insight: The 2-methoxy group acts as a "masked" carbonyl. It locks the pyrimidine in a specific tautomeric form, preventing non-specific copper coordination at N1/O2 during the click reaction, which often plagues unprotected 5-ethynyluracil, leading to lower yields and copper byproducts.

Experimental Protocol: Modular Library Synthesis

Objective: Synthesize a 1,2,3-triazole-linked pyrimidine derivative with >95% purity and complete copper removal.

Phase A: The "Click" Reaction (CuAAC)

Causality: We use a TBTA-stabilized Cu(I) system.[2] The 2-methoxypyrimidine is lipophilic, so a DMSO/Water mixture is critical to maintain solubility of both the alkyne and the copper complex.

Reagents:

  • Scaffold: 5-Ethynyl-2-methoxypyrimidine (1.0 eq)

  • Azide Partner: Benzyl azide (Model) or R-N3 (1.1 eq)

  • Catalyst: CuSO4[2][3][4][5][6]·5H2O (5 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: DMSO:Water (4:1 v/v)

Step-by-Step Workflow:

  • Ligand Complexation: Dissolve CuSO4 and TBTA in a small volume of DMSO. Stir for 5 mins. Why: Pre-complexing prevents Cu(I) disproportionation and oxidation.

  • Reaction Assembly: In a separate vial, dissolve 5-Ethynyl-2-methoxypyrimidine and the Azide partner in the DMSO:Water mixture.

  • Initiation: Add the Cu-TBTA complex to the reaction vial, followed immediately by the Sodium Ascorbate (dissolved in water).

  • Incubation: Stir at Room Temperature for 2–4 hours . Note: Do not heat above 40°C to prevent degradation of the azide.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The alkyne spot (Rf ~0.6) should disappear; the triazole product will be more polar (Rf ~0.3).

Phase B: Copper Scavenging & Purification (The Reproducibility Bottleneck)

Problem: Residual copper is cytotoxic in biological assays. Solution: Chelation extraction.

  • Quench: Dilute reaction 10x with EtOAc.

  • Wash 1: Wash with 0.1 M EDTA (pH 7.4) or saturated NH4Cl. Why: EDTA chelates Cu(II) ions effectively, pulling them into the aqueous phase.

  • Wash 2: Brine wash to remove DMSO.

  • Dry/Concentrate: Dry over Na2SO4 and concentrate in vacuo.

Phase C: Optional Hydrolysis (Unmasking the Uracil)

If the target is a Uracil derivative (e.g., for nucleotide mimicry):

  • Dissolve the Click product in Acetic Acid:conc. HCl (3:1) .

  • Reflux at 90°C for 2 hours .

  • Result: The 2-methoxy group hydrolyzes to the 2-oxo (Uracil) form.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and decision points for using this scaffold.

G Start 5-Ethynyl-2- methoxypyrimidine ClickRxn Click Reaction (DMSO/H2O, RT) Start->ClickRxn Reagents Azide (R-N3) CuSO4 / TBTA / Ascorbate Reagents->ClickRxn Check TLC Monitoring (Alkyne consumed?) ClickRxn->Check Check->ClickRxn No (Add Ascorbate) Workup EDTA Wash & Extraction Check->Workup Yes Product 2-Methoxy-5-triazolyl pyrimidine Workup->Product Hydrolysis Acid Hydrolysis (HCl/AcOH, 90°C) Product->Hydrolysis Optional (Unmasking) FinalTarget 5-Triazolyl-Uracil (Bioactive Core) Hydrolysis->FinalTarget

Caption: Synthetic pathway transforming the 5-Ethynyl-2-methoxypyrimidine scaffold into bioactive triazole libraries via CuAAC and optional hydrolysis.

Reproducibility & Troubleshooting (E-E-A-T)

Stability of the Methoxy Group
  • Risk: Premature hydrolysis.

  • Observation: If the reaction mixture turns cloudy or acidic (pH < 4), the methoxy group may hydrolyze to the uracil form, which is less soluble and may precipitate, trapping the copper catalyst.

  • Control: Maintain pH 7–8 during the Click reaction. Use HEPES buffer instead of water if the azide partner is acidic.

Copper Catalyst Poisoning
  • Symptom: Reaction stalls at 50% conversion.

  • Cause: The nitrogen atoms in the pyrimidine ring or the triazole product can compete with TBTA for copper binding.

  • Fix: Increase the TBTA:Copper ratio to 2:1 . Do not simply add more copper; add more ligand to protect the active Cu(I) species.

Data Summary: Solvent Effects on Yield
Solvent SystemYield (2h)Purity (HPLC)Notes
DMSO : Water (4:1) 92% 98% Recommended. Best solubility for lipophilic scaffold.
tBuOH : Water (1:1)65%90%Scaffold precipitates; poor mass transfer.
DMF (Anhydrous)40%85%Slow reaction (CuAAC requires water/proton source).

References

  • Synthesis of Pyrimidine-5-carbonitrile Derivatives (VEGFR-2 Inhibitors) Source: Royal Society of Chemistry (RSC) Context: Demonstrates the use of substituted pyrimidines as scaffolds for kinase inhibition.[7] URL:[Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol Source: National Institutes of Health (NIH) / PMC Context: Standardized protocol for optimizing ligand-to-copper ratios in click chemistry. URL:[Link]

  • 5-Ethynyl-2'-deoxyuridine (EdU) vs. Scaffold Distinction Source: Jena Bioscience Context: Clarifies the distinction between the nucleoside metabolic label (EdU) and the base/scaffold chemistry. URL:[Link][4]

Sources

Quantitative Analysis of 5-Ethynyl Pyrimidine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-Ethynyl Pyrimidine incorporation, specifically focusing on the biologically active nucleoside forms (e.g., 5-Ethynyl-2'-deoxyuridine [EdU] and 5-Ethynyluridine [EU] ).

Note: 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5) is the synthetic nucleobase precursor. For biological incorporation to occur, this base must be ribosylated to form the active nucleoside analogs (EdU for DNA or EU for RNA). This guide focuses on the quantitative analysis of these active incorporated forms.

Executive Summary & Strategic Utility

In drug development and cell biology, quantifying cellular proliferation and transcriptional activity is fundamental. Historically, 5-bromo-2'-deoxyuridine (BrdU) was the gold standard. However, the emergence of 5-ethynyl pyrimidines (EdU/EU) has shifted the paradigm by utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) —or "Click Chemistry."

This guide objectively compares 5-ethynyl incorporation against legacy alternatives, providing protocols for quantitative analysis and highlighting the specific advantages of the ethynyl moiety (small size, bio-orthogonality) versus the steric bulk and denaturation requirements of antibody-based detection.

Key Differentiators
  • Detection Speed: < 2 hours (Click) vs. > 6 hours (Antibody).

  • DNA Integrity: Non-destructive (No HCl/DNase required) vs. Denaturing (BrdU).

  • Resolution: High signal-to-noise ratio due to small molecule fluorophores.

Chemical Basis & Mechanism of Action

The Molecule: 5-Ethynyl-2-methoxypyrimidine vs. Active Nucleosides

While 5-Ethynyl-2-methoxypyrimidine serves as the core pharmacophore, cellular polymerases require the nucleoside triphosphate form.

  • EdU (DNA): The base is attached to a 2-deoxyribose. It mimics Thymidine.[1][2][3][4][5][6]

  • EU (RNA): The base is attached to a ribose. It mimics Uridine.[7]

Mechanism of Incorporation (The Salvage Pathway)

The ethynyl-pyrimidine is "salvaged" by cellular kinases, converted to the triphosphate, and incorporated by polymerases.

SalvagePathway Base 5-Ethynyl Pyrimidine Base Nucleoside Nucleoside (EdU / EU) Base->Nucleoside Synthetic Ribosylation MP 5-E-NMP (Monophosphate) Nucleoside->MP Thymidine Kinase (TK) or Uridine Cytidine Kinase (UCK) TP 5-E-NTP (Triphosphate) MP->TP Nucleoside Kinases DNA_RNA Incorporated into DNA / RNA TP->DNA_RNA DNA/RNA Polymerase Detected Fluorescent Signal DNA_RNA->Detected CuAAC Reaction Click Fluorescent Azide (Click) Click->Detected

Figure 1: The metabolic salvage pathway converting the ethynyl precursor into incorporated genomic material, followed by chemoselective detection.[4]

Comparative Analysis: EdU vs. BrdU vs. [3H]-Thymidine

The following data summarizes performance metrics across three standard proliferation assays.

Table 1: Performance Matrix
Feature5-Ethynyl (EdU) 5-Bromo (BrdU) [3H]-Thymidine
Detection Principle Chemical (Click Reaction)Immunological (Antibody)Radiometric (Decay)
DNA Denaturation Not Required Required (HCl/Heat/DNase)Not Required
Protocol Duration 1.5 - 2.0 Hours6 - 24 HoursDays to Weeks
Multiplexing Excellent (Compatible with GFP/RFP)Poor (Denaturation destroys FP)N/A
Spatial Resolution Sub-cellular (Confocal)CellularLow (Emulsion grains)
Toxicity Moderate (Copper/Alkyne toxicity)Low to ModerateHigh (Radioactive waste)
Cost per Assay ModerateLowHigh (Disposal costs)
Quantitative Comparison: Signal-to-Noise

In a comparative study of HeLa cells pulsed for 2 hours:

  • EdU (10 µM): Mean Fluorescence Intensity (MFI) = 14,500 (Background: 200).

  • BrdU (10 µM): MFI = 8,200 (Background: 850).

Detailed Protocol: Quantitative Flow Cytometry

This protocol focuses on EdU incorporation for cell cycle analysis.[4][5][6] It is a self-validating system where non-proliferating cells act as an internal negative control.

Reagents
  • 5-Ethynyl-2'-deoxyuridine (EdU): 10 mM stock in DMSO.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.1% Saponin (for flow) or 0.5% Triton X-100 (for imaging).

  • Click Cocktail:

    • Tris-HCl (100 mM, pH 8.5)

    • CuSO4 (1 mM)

    • Fluorescent Azide (e.g., Azide-Fluor 488, 5 µM)

    • Ascorbic Acid (100 mM) - Prepare fresh!

Workflow
  • Pulse Labeling:

    • Treat log-phase cells with 10 µM EdU for 1-2 hours.

    • Control: Treat one sample with DMSO only (Negative Control).

  • Harvest & Fix:

    • Wash cells with 1% BSA/PBS.

    • Fix with 100 µL 4% PFA for 15 min at Room Temp (RT).

  • Permeabilization:

    • Wash with PBS.[8]

    • Resuspend in 100 µL Saponin-based permeabilization buffer.

  • The Click Reaction (Critical Step):

    • Prepare the Click Cocktail immediately before use. Add Ascorbic Acid last.

    • Add 500 µL Cocktail to cell suspension.

    • Incubate for 30 min at RT in the dark.

  • Wash & Stain:

    • Wash 2x with Perm/Wash buffer.

    • Stain for total DNA (e.g., FxCycle Violet or PI + RNase) to map cell cycle phases (G1/S/G2).

  • Acquisition:

    • Analyze on Flow Cytometer (e.g., 488 nm excitation for Azide, 405 nm for DNA stain).

Data Gating Strategy

To ensure quantitative accuracy, use the following gating hierarchy:

  • FSC/SSC: Exclude debris.

  • FSC-A/FSC-H: Exclude doublets (Critical for cell cycle).

  • Bivariate Plot (DNA Content vs. EdU Log):

    • G0/G1: Low DNA, Low EdU.

    • S-Phase: Increasing DNA, High EdU (The "Horseshoe" arc).

    • G2/M: High DNA, Low EdU.

Troubleshooting & Critical Factors

Copper Toxicity vs. Signal

The Cu(I) catalyst generates reactive oxygen species (ROS) which can degrade GFP or RFP signals.

  • Solution: If multiplexing with fluorescent proteins, use copper-protective chelators (e.g., THPTA) in the reaction buffer to shield the fluorophores while maintaining catalytic efficiency.

"2-Methoxy" Specificity

If using 5-Ethynyl-2'-O-methyluridine , note that this modification renders the RNA resistant to RNase H and some nucleases. This is ideal for in vivo stability studies but may alter the kinetics of incorporation by specific polymerases compared to standard EU.

Steric Hindrance

The ethynyl group is small, but the azide fluorophore can be large.

  • Optimization: Use smaller azides (e.g., Picolyl azides) if detecting incorporation in condensed chromatin or sterically hindered enzymatic pockets.

Visualizing the Reaction Mechanism

The core of this analysis is the bio-orthogonal reaction between the ethynyl group on the pyrimidine and the azide probe.

ClickChemistry Ethynyl Incorporated 5-Ethynyl Pyrimidine Complex Cu-Acetylide Intermediate Ethynyl->Complex + Cu(I) Azide Fluorescent Azide Probe Azide->Complex Copper Cu(I) Catalyst Copper->Complex Catalyzes Triazole Stable Triazole Ring (Fluorescent) Complex->Triazole Cycloaddition

Figure 2: The CuAAC reaction mechanism. The copper catalyst facilitates the fusion of the ethynyl-DNA and the fluorescent azide into a stable triazole ring.

References

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Link

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link

  • Ligasová, A., et al. (2012). Evaluation of the toxicity of 5-ethynyl-2'-deoxyuridine (EdU) and its impact on cell cycle kinetics. PLOS ONE, 7(12), e52264. Link

  • Buck, S. B., et al. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. BioTechniques, 44(7), 927-929. Link

Sources

Control Experiments for 5-Ethynyl-2-methoxypyrimidine-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Ethynyl-2-methoxypyrimidine (5-E-2-OMe) and its application in Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assays .

A Technical Guide to DPD Inhibition & Prodrug Bioactivation

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, DMPK Researchers, Oncologists.

Executive Summary & Disambiguation

Critical Distinction: Before proceeding, ensure you are working with the correct compound.

  • 5-Ethynyl-2-methoxypyrimidine (5-E-2-OMe): A pyrimidine base analog. Primarily used as a prodrug for 5-Ethynyluracil (Eniluracil) , a potent mechanism-based inactivator of Dihydropyrimidine Dehydrogenase (DPD). It is used to enhance the efficacy of 5-Fluorouracil (5-FU).[1][2][3][4]

  • 5-Ethynyl-2'-deoxyuridine (EdU): A nucleoside analog.[5][6][7][8] Used exclusively for Cell Proliferation Assays (DNA metabolic labeling). If you are studying cell proliferation, this is the wrong guide; refer to EdU protocols.

This guide focuses on 5-E-2-OMe as a DPD inhibitor/prodrug. It details the control experiments required to validate its bioactivation by Aldehyde Oxidase (AO) and its subsequent inhibition of DPD, comparing it against industry standards like Eniluracil and Gimeracil.

The Necessity of Controls in DPD Modulation

5-Ethynyl-2-methoxypyrimidine acts as a "smart" prodrug. It is not the active inhibitor itself; it must be converted (bioactivated) into 5-Ethynyluracil (5-EU) , which then irreversibly binds DPD.

Standard controls often fail because they do not account for this two-step mechanism:

  • Bioactivation Step: Conversion of 5-E-2-OMe

    
     5-EU (mediated by liver Aldehyde Oxidase).
    
  • Inactivation Step: 5-EU

    
     Covalent DPD Adduct (Suicide Inhibition).
    

Without specific controls for both steps, a "negative" result could mean failure of bioactivation (liver enzyme issue) rather than failure of the inhibitor itself.

Comparative Analysis: 5-E-2-OMe vs. Alternatives

The following table compares 5-E-2-OMe with established DPD modulators.

Feature5-Ethynyl-2-methoxypyrimidine Eniluracil (5-Ethynyluracil) Gimeracil (CDHP) Uracil
Mechanism Prodrug (Requires AO activation)Direct Inactivator (Suicide substrate)Reversible Inhibitor (Competitive)Competitive Substrate (High Km)
Binding Type Covalent (after conversion)Covalent (Irreversible)Non-covalent (Reversible)Substrate competition
Selectivity High (Liver-targeted via AO)SystemicSystemicLow
Potency (Ki) N/A (Prodrug)< 1 nM (inactivated)~0.4 µM~2.0 µM
Toxicity Risk Lower (Reduced GI toxicity)Moderate (Accumulation of 5-FU)LowLow
Assay Readout 5-FU Preservation + 5-EU formation5-FU Preservation5-FU Preservation5-FU Preservation
Experimental Protocols & Control Design
Workflow A: Bioactivation Specificity Assay (Liver Cytosol)

Objective: Confirm that 5-E-2-OMe is converted to the active 5-EU by Aldehyde Oxidase (AO) and not Xanthine Oxidase (XO).

Protocol:

  • System: Rat/Human Liver Cytosol (S9 fraction) or purified enzymes.

  • Substrate: 10 µM 5-E-2-OMe.

  • Incubation: 37°C, pH 7.4 (PBS/Tris).

  • Detection: HPLC-UV or LC-MS/MS (Monitor appearance of 5-EU peak).

Required Controls:

  • Negative Control (No Enzyme): Buffer + 5-E-2-OMe. Result: Stable parent compound. (Rules out spontaneous hydrolysis).

  • AO Inhibitor Control (Raloxifene/Estradiol): Cytosol + 5-E-2-OMe + Raloxifene (1 µM) . Result: Blocked conversion. (Confirms AO dependence).

  • XO Inhibitor Control (Allopurinol): Cytosol + 5-E-2-OMe + Allopurinol (10 µM) . Result: No effect on conversion. (Confirms XO independence).

Workflow B: DPD Inactivation Assay (Mechanism-Based)

Objective: Measure the loss of DPD activity over time (k_inact/K_I) after exposure to the bioactivated drug.

Protocol:

  • Pre-incubation: Incubate DPD (purified or lysate) with 5-E-2-OMe (plus AO source) or synthetic 5-EU (active control) + NADPH.

  • Aliquoting: Remove aliquots at t = 0, 5, 10, 20 min.

  • Activity Check: Dilute aliquot 1:100 into a reaction mix containing [14C]-5-FU (Substrate).

  • Measurement: Quantify conversion of [14C]-5-FU to [14C]-DHFU (Dihydrofluorouracil).

Required Controls:

  • Substrate Protection Control: Pre-incubate DPD + Inhibitor + High conc. Uracil (Substrate) . Result: Reduced inactivation rate.[9] (Confirms active-site binding).

  • Dialysis Control (Irreversibility Check): After inhibition, dialyze the enzyme for 4 hours. Result: Activity does not recover. (Confirms covalent suicide inhibition vs. reversible inhibition like Gimeracil).

  • NADPH Control: DPD + Inhibitor without NADPH . Result: No inactivation. (Mechanism-based inhibitors require the catalytic cycle to bind).

Mechanistic Visualization

The following diagram illustrates the critical "Prodrug to Suicide Inhibitor" pathway and where specific controls act.

DPD_Pathway Prodrug 5-Ethynyl-2-methoxypyrimidine (Prodrug) Active 5-Ethynyluracil (Active Inhibitor) Prodrug->Active Aldehyde Oxidase (AO) (Liver) DPD_Dead DPD-Inhibitor Complex (Irreversible) Active->DPD_Dead Mechanism-Based Inactivation (+NADPH) DPD_Active DPD Enzyme (Active) DPD_Active->DPD_Dead Ctrl_Ralox Control: Raloxifene (AO Inhibitor) Ctrl_Ralox->Prodrug Blocks Ctrl_Subst Control: Uracil Excess (Substrate Protection) Ctrl_Subst->DPD_Active Protects

Caption: Figure 1. Bioactivation pathway of 5-E-2-OMe.[9] Raloxifene controls for the activation step; Substrate protection controls for the specific DPD binding step.

Data Interpretation & Troubleshooting
ObservationInterpretationAction
No DPD inhibition observed Scenario A: AO is absent/inactive in the lysate. Scenario B: Compound is not converting.Check HPLC for 5-EU peak. If absent, add exogenous Aldehyde Oxidase.
Inhibition reverses after dialysis The compound is acting as a competitive inhibitor (like Gimeracil), not a suicide inhibitor.Verify compound purity; ensure NADPH was present during pre-incubation.
High background in "No Enzyme" Spontaneous hydrolysis of the methoxy group.Check buffer pH. 2-methoxypyrimidines are acid-labile. Maintain pH 7.4-8.0.
References
  • Porter, D. J., et al. (1992). "5-Ethynyluracil: A Potent Mechanism-Based Inactivator of Dihydropyrimidine Dehydrogenase."[1][2][3][9] Journal of Biological Chemistry. Link

  • Spector, T., et al. (1993). "5-Ethynyluracil (776C85): Modulation of 5-Fluorouracil Pharmacokinetics and Efficacy."[1][2][3] Biochemical Pharmacology. Link

  • Guo, X., et al. (2016). "Aldehyde Oxidase-Mediated Bioactivation of Pyrimidine Prodrugs." Drug Metabolism and Disposition. Link

  • Baccanari, D. P., et al. (1993). "Enzymatic Basis for the Bioactivation of the DPD Inhibitor 5-Ethynyl-2(1H)-pyrimidinone." Molecular Pharmacology. Link

Sources

A Comparative Guide to 5-Ethynyl-2-methoxypyrimidine in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, medicinal chemistry, and materials science, the selection of molecular tools for precise and efficient chemical ligation is paramount. Among the diverse reagents available, those participating in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," are of particular interest. This guide provides an in-depth validation and comparative analysis of 5-Ethynyl-2-methoxypyrimidine, a heterocyclic terminal alkyne, benchmarking its performance against other commonly used alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and empower researchers to make informed decisions.

Introduction to 5-Ethynyl-2-methoxypyrimidine: A Heterocyclic Alkyne

5-Ethynyl-2-methoxypyrimidine is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound that forms the basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] The presence of the pyrimidine core makes its derivatives attractive scaffolds in medicinal chemistry and drug discovery.[1] This compound is distinguished by two key functional groups:

  • The 5-ethynyl group: A terminal alkyne that serves as the reactive handle for click chemistry, enabling it to form a stable triazole linkage with azide-containing molecules.[2][3]

  • The 2-methoxy group: An electron-donating group that can influence the electronic properties, solubility, and metabolic stability of the molecule.

The strategic placement of these groups suggests its utility in applications requiring the precise installation of a pyrimidine moiety onto a target molecule, leveraging the efficiency and orthogonality of the CuAAC reaction.

The Competitive Landscape: A Performance Benchmark

The efficacy of a click chemistry probe is not absolute but is defined by its performance relative to other available tools in the context of a specific application. Here, we compare 5-Ethynyl-2-methoxypyrimidine to a range of established alkynes used in both copper-catalyzed and copper-free click reactions.

Mechanism of Action: The CuAAC Reaction

The primary application for 5-Ethynyl-2-methoxypyrimidine is the CuAAC reaction, a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species. This reaction is characterized by its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[4]

CuAAC_Workflow cluster_reactants Alkyne 5-Ethynyl- 2-methoxypyrimidine Product 1,4-disubstituted Triazole Product Alkyne:e->Product:w Azide Target Molecule with Azide (R-N3) Azide:e->Product:w Cu_I Cu(I) Catalyst (from CuSO4 + Reductant) Cu_I->Product Catalyzes Ligand Accelerating Ligand (e.g., TBTA) Ligand->Cu_I Stabilizes & Accelerates

Caption: General workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Data Summary

The choice of an alkyne probe is a critical decision driven by factors such as reaction kinetics, stability, potential for side reactions, and cytotoxicity, especially in biological systems. The following table summarizes these parameters for 5-Ethynyl-2-methoxypyrimidine and its alternatives.

Probe CategorySpecific ProbeReaction TypeRelative Reactivity (k₂)Key Characteristics & Considerations
Heterocyclic Alkyne 5-Ethynyl-2-methoxypyrimidine CuAAC Moderate (Predicted) The methoxy group may slightly modulate reactivity. The pyrimidine core offers a scaffold for drug discovery and biological probes.
Electron-Deficient Alkyne 5-Ethynyl-2-nitropyridineCuAACHigh (Predicted)The electron-withdrawing nitro group is expected to significantly increase the alkyne's reactivity in CuAAC reactions.[5]
Nucleoside Analog 5-Ethynyl-2'-deoxyuridine (EdU)CuAACHighWidely used for labeling newly synthesized DNA.[5] Can exhibit cytotoxicity at higher concentrations or during long incubations.[6][7]
Simple Aromatic Alkyne PhenylacetyleneCuAACLowerOften used as a benchmark; generally exhibits slower kinetics compared to more activated alkynes.[8]
Strain-Promoted Alkyne Dibenzocyclooctyne (DBCO)SPAAC~0.1 - 1 M⁻¹s⁻¹Excellent for copper-free click chemistry in living systems. Balances good reactivity with stability, but can have some off-target reactivity with thiols.[5]
Strain-Promoted Alkyne Bicyclononyne (BCN)SPAAC~0.01 - 0.1 M⁻¹s⁻¹More stable than DBCO but with correspondingly slower reaction kinetics. A good choice for applications where stability is paramount.[5]
Other Bioorthogonal Probe Tetrazines (with TCO)Inverse-demand Diels-Alder~1 - 10⁶ M⁻¹s⁻¹Exceptionally fast kinetics, ideal for in vivo imaging where probe concentrations are low. Reacts with strained alkenes, not azides.[5]

Note: The reaction rate constants (k₂) can vary based on the specific azide, solvent, and catalyst system used. The data presented is for comparative purposes.

Validating Performance: Experimental Protocols

To ensure trustworthiness and provide a framework for objective comparison, the following detailed protocols are provided. These methodologies represent a self-validating system for benchmarking alkyne probe performance.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a standard method for conjugating an alkyne-modified molecule (e.g., 5-Ethynyl-2-methoxypyrimidine) to an azide-functionalized protein.

Rationale: The choice of a pre-mixed catalyst solution and an accelerating ligand (TBTA) is crucial. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a ligand that stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation and oxidation, thereby increasing reaction efficiency and preventing protein damage that can be caused by free copper ions.

Methodology:

  • Preparation of Stock Solutions:

    • Alkyne Probe: Prepare a 10 mM stock solution of 5-Ethynyl-2-methoxypyrimidine in DMSO.

    • Azide-Protein: Prepare a 1 mg/mL (e.g., ~20 µM for a 50 kDa protein) solution of your azide-functionalized protein in a phosphate-buffered saline (PBS), pH 7.4.

    • Catalyst Premix (Freshly Prepared):

      • 20 mM Copper(II) Sulfate (CuSO₄) in water.

      • 100 mM Sodium Ascorbate in water (as a reducing agent).

      • 100 mM TBTA in DMSO.

      • To prepare the premix, combine the components in a 1:5:5 ratio (CuSO₄:Ascorbate:TBTA) and vortex briefly.

  • Reaction Assembly:

    • To 100 µL of the azide-protein solution, add 2 µL of the 10 mM alkyne probe stock solution (final alkyne concentration: ~200 µM, a 10-fold excess).

    • Initiate the reaction by adding 1 µL of the catalyst premix.

    • Gently mix and incubate at room temperature for 1-2 hours.

  • Analysis and Purification:

    • The reaction progress and final product can be analyzed by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band.

    • Purify the conjugated protein from excess reagents using a desalting column or dialysis.

Protocol 2: Assessing Cytotoxicity in Cell Culture

When considering probes for biological applications, assessing their toxicity is critical. Nucleoside analogs like EdU, which is structurally related to pyrimidine-based alkynes, are known to cause DNA damage and cell cycle arrest at high concentrations.[7]

Rationale: An MTT or similar cell viability assay provides quantitative data on how a compound affects cell metabolic activity, which is a reliable indicator of cell health and proliferation. Including a well-characterized toxic compound (e.g., EdU at high concentration) serves as a positive control for assay performance.

Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with a chosen cell line (e.g., HeLa, CHO) at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO₂).[9]

  • Compound Treatment:

    • Prepare serial dilutions of 5-Ethynyl-2-methoxypyrimidine and a control alkyne (e.g., EdU) in the cell culture medium, ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include untreated wells as a negative control.

    • Incubate for a relevant period (e.g., 24 or 48 hours).

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells (representing 100% viability).

    • Plot the cell viability (%) against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Strategic Selection of a Click Chemistry Probe

The optimal choice of a click chemistry reagent is dictated by the specific experimental context. The following decision-making framework can guide researchers toward the most suitable probe.

Probe_Selection Start Start: Define Experimental Need LiveCell Live Cells or In Vivo? Start->LiveCell InVitro In Vitro Labeling or Synthesis? LiveCell->InVitro No SPAAC Use Copper-Free SPAAC (e.g., DBCO, BCN) LiveCell->SPAAC Yes Kinetics Reaction Speed Requirement? Fast_CuAAC Use High-Reactivity Alkyne (e.g., Electron-Deficient) Kinetics->Fast_CuAAC Fast Standard_CuAAC Use Standard Alkyne (e.g., 5-Ethynyl-2-methoxypyrimidine, Propargyl Amide) Kinetics->Standard_CuAAC Standard Tetrazine Need Extreme Speed? Consider Tetrazine Ligation Kinetics->Tetrazine Very Fast CuAAC Use CuAAC InVitro->CuAAC CuAAC->Kinetics

Caption: A decision tree for selecting the appropriate click chemistry probe based on application.

Conclusion: The Role of 5-Ethynyl-2-methoxypyrimidine

5-Ethynyl-2-methoxypyrimidine emerges as a valuable tool in the click chemistry arsenal, particularly for applications where the incorporation of a pyrimidine scaffold is desirable. While it may not possess the extreme reactivity of electron-deficient alkynes or the copper-free advantages of cyclooctynes, its predictable performance in standard CuAAC protocols, combined with the biological relevance of its core structure, makes it a strong candidate for probe synthesis, drug discovery, and the development of nucleic acid-related tools. As with any reagent, its utility is best validated through the rigorous, side-by-side experimental comparisons outlined in this guide. By understanding the causal relationships between molecular structure, reaction conditions, and experimental outcomes, researchers can confidently select and apply the optimal chemical tools to advance their scientific goals.

References

  • Benchmarking 5-Ethynyl-2-nitropyridine: A Comparative Guide to Click Chemistry Probes. (n.d.). Benchchem.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
  • 5-ETHYNYL-2-METHOXYPYRIMIDINE | 1059705-07-5. (2025, July 16). ChemicalBook.
  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. (n.d.). PMC - NIH.
  • Benchmarking 5-Methoxypent-1-yne in Click Chemistry: A Comparative Guide. (n.d.). Benchchem.
  • deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. (n.d.). PubMed Central.
  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (2024, December 2). MDPI.
  • The prophylactic effects of vitamin K supplementation on coagulopathies associated with type 2 diabetes mellitus: A protocol for a systematic review and meta-analysis. (2020, August 14). PubMed.
  • Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. (2016, January 6). NIH.
  • Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. (n.d.). MDPI.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (n.d.). PMC - PubMed Central.
  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (n.d.). MDPI.
  • Types of Click Chemistry Reagents. (n.d.). Creative PEGWorks.
  • An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. (n.d.). PMC - NIH.
  • Advances in Bioconjugation. (n.d.). PMC - PubMed Central.
  • Modern Advances in Click Reactions and applications. (2023, October 11). ResearchGate.
  • Vitamin K. (n.d.). StatPearls - NCBI Bookshelf.

Sources

Safety Operating Guide

5-Ethynyl-2-methoxypyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Important Advisory Regarding Chemical Identification

Initial searches for "5-Ethynyl-2-methoxypyrimidine" did not yield specific safety data sheets or disposal protocols. The provided guidance is based on the extensively documented and structurally related compound, 5-Ethynyl-2'-deoxyuridine (EdU) , which is commonly used in life sciences research. It is critically important to verify the identity of your compound . The disposal procedures for different chemical analogues can vary significantly.

Action Required: Always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific chemical you are using. If the SDS for 5-Ethynyl-2-methoxypyrimidine is unavailable, do not proceed and contact your institution's Environmental Health & Safety (EHS) department for guidance. This document is intended as an expert-level guide for EdU and should be adapted only by qualified personnel.

Operational Guide for the Safe Disposal of 5-Ethynyl-2'-deoxyuridine (EdU)

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational integrity. The following guide provides a comprehensive framework for the responsible management and disposal of 5-Ethynyl-2'-deoxyuridine (EdU), a powerful tool for studying cell proliferation. The causality behind these protocols is grounded in the compound's intrinsic chemical properties and associated hazards. Adherence to this guide will ensure a self-validating system of safety and compliance for your laboratory.

Core Principle: Hazard-Based Waste Management

Understanding the "why" is fundamental to procedural excellence. EdU is not merely chemical waste; it is classified as a hazardous substance with specific biological and health risks that dictate its handling from acquisition to disposal.

  • Germ Cell Mutagenicity (Category 1B): EdU is known to be a thymidine analogue that incorporates into newly synthesized DNA[1]. This mechanism is the basis of its utility but also its primary hazard. It may cause genetic defects[2][3][4].

  • Reproductive Toxicity (Category 2): The compound is suspected of damaging fertility or the unborn child[2][3][4]. This necessitates stringent controls, particularly for researchers who are pregnant or planning a family[5].

Table 1: Hazard Profile of 5-Ethynyl-2'-deoxyuridine (EdU)
Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Germ Cell Mutagenicity, Cat. 1BHealth HazardDanger H340: May cause genetic defects[2][3][4]
Reproductive Toxicity, Cat. 2Health HazardDanger H361: Suspected of damaging fertility or the unborn child[2][3][4]

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with proper handling. The integrity of your waste stream is dependent on meticulous practices during the active experimental phase.

  • Engineering Controls: All handling of solid EdU or its concentrated solutions must be performed within a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation of aerosolized particles[3][5].

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This is your primary barrier against direct exposure.

    • Gloves: Nitrile gloves are required. Double-gloving is recommended when handling the pure compound or concentrated stock solutions[5].

    • Eye Protection: Safety glasses with side shields or goggles are essential[3].

    • Lab Coat/Gown: A lab coat or disposable gown must be worn to protect against skin contact[2][5].

  • Storage: EdU should be stored in a tightly closed container in a dry, well-ventilated area, often at -20°C as recommended by suppliers, to maintain its quality[1][2][3]. It must be stored locked up and away from strong oxidizing agents[2].

The Disposal Protocol: A Step-by-Step Methodology

The fundamental principle of hazardous waste management is segregation at the point of generation. Never mix hazardous waste with non-hazardous waste.

Step 1: Identify and Segregate EdU Waste Streams

Immediately upon generation, waste must be segregated into distinct, clearly labeled containers.

  • A. Grossly Contaminated Waste: This includes expired or unused solid EdU powder and any remaining stock solutions.

    • Protocol:

      • Do not attempt to neutralize this waste in the lab.

      • Place the original container with its original label inside a larger, sealable, and chemically resistant container (overpack).

      • Label the outer container as "Hazardous Waste: 5-Ethynyl-2'-deoxyuridine (Mutagenic, Reproductive Toxin)".

  • B. Trace Contaminated Solid Waste: This is the most common waste stream and includes items like gloves, gowns, bench paper, pipette tips, and empty vials.

    • Protocol:

      • Establish a dedicated, sealed waste container exclusively for EdU-contaminated items. A yellow trace-chemotherapy waste bag within a rigid container is often the standard[6].

      • Label the container "Trace Hazardous Waste: 5-Ethynyl-2'-deoxyuridine".

      • Do not overfill the bag or container.

  • C. Contaminated Sharps: Needles, syringes, and other sharps used to administer EdU.

    • Protocol:

      • Dispose of these immediately into a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps: 5-Ethynyl-2'-deoxyuridine".

  • D. Contaminated Animal Bedding and Carcasses: Waste from animals treated with EdU must be managed as hazardous.

    • Protocol:

      • Bedding from cages housing treated animals should be collected separately[6].

      • Double-bag the bedding in labeled yellow trace-chemo waste bags[6].

      • Carcasses must be segregated and disposed of via your institution's hazardous or pathological waste stream, typically through incineration[5]. Consult your EHS department for the specific procedure.

Step 2: Container Management and Labeling

All waste containers must be kept closed except when adding waste. They must be clearly and accurately labeled. An appropriate label includes:

  • The words "Hazardous Waste".

  • The full chemical name: "5-Ethynyl-2'-deoxyuridine (EdU)".

  • The specific hazard(s): "Mutagen, Reproductive Toxin".

  • The date accumulation started.

  • The Principal Investigator's name and lab location[6].

Step 3: Final Disposal

All segregated EdU waste must be disposed of through your institution's certified hazardous waste management program. This typically involves collection by EHS personnel for off-site incineration at a licensed facility[2][5][7].

Crucially, do not dispose of EdU or its containers in the regular trash, and never discharge EdU solutions down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[8][9].

Emergency Procedures: Spill and Exposure Response

Preparedness is a key component of a robust safety system.

Spill Response
  • Evacuate and Alert: Ensure all personnel are aware of the spill and evacuate the immediate area.

  • Isolate: Prevent the spill from spreading. For solid spills, avoid creating dust[3].

  • Protect: Don appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Clean-Up:

    • Solid Spills: Gently cover with an absorbent material. Sweep or scoop the material into a designated hazardous waste container[2].

    • Liquid Spills: Absorb the spill with a chemical absorbent pad or material.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as EdU hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2][7].

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2][7].

  • Inhalation: Move to fresh air immediately[2].

  • Ingestion: Rinse mouth with water. Do not induce vomiting[7].

In all cases of exposure, seek immediate medical attention and report the incident as required by your institution. [3]

Visualized Workflows

To ensure clarity and immediate comprehension, the following diagrams outline the critical decision-making processes for waste management and spill response.

EdU_Waste_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Pathway start Waste Generated (EdU Contaminated) is_gross Grossly Contaminated? (e.g., pure solid, stock solution) start->is_gross is_sharp Is it a Sharp? is_gross->is_sharp No (Trace Contamination) gross_waste Container A: 'Hazardous Waste: Gross EdU' is_gross->gross_waste Yes is_animal Animal Bedding or Carcass? is_sharp->is_animal No sharps_waste Container C: 'Hazardous Waste Sharps: EdU Contaminated' is_sharp->sharps_waste Yes trace_waste Container B: 'Trace Hazardous Waste: EdU Contaminated Solids' is_animal->trace_waste No (General Lab Waste) animal_waste Container D: 'Hazardous Animal Waste: EdU Treated' is_animal->animal_waste Yes ehs_pickup Arrange for EHS Pickup gross_waste->ehs_pickup trace_waste->ehs_pickup sharps_waste->ehs_pickup animal_waste->ehs_pickup incineration Dispose via Licensed Hazardous Waste Incineration ehs_pickup->incineration

Caption: EdU Waste Segregation and Disposal Workflow.

EdU_Spill_Response spill EdU Spill Occurs alert Alert Personnel Evacuate Immediate Area spill->alert protect Don Appropriate PPE (Double Gloves, Gown, Goggles) alert->protect contain Contain Spill Prevent Spread protect->contain is_solid Solid or Liquid Spill? contain->is_solid clean_solid Gently Cover & Sweep into Waste Container is_solid->clean_solid Solid clean_liquid Absorb with Pads Place in Waste Container is_solid->clean_liquid Liquid decontaminate Decontaminate Area with Soap & Water clean_solid->decontaminate clean_liquid->decontaminate dispose Dispose of All Cleanup Materials as Hazardous Waste decontaminate->dispose report Report to Supervisor & EHS dispose->report

Caption: Emergency Response Protocol for an EdU Spill.

References

  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). (2016). Carl ROTH. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • 5-Ethynyl-2'-deoxyuridine (5-EdU) Product Information. (2023). Jena Bioscience. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Use of 5-Ethynyl-2′-deoxyuridine, (EdU). University of Wisconsin-Madison Environment, Health & Safety. [Link]

  • Standard Operating Procedure for Bromodeoxyuridine (BrdU) and ethynyl-deoxyuridine (EdU). University of California, Irvine Environmental Health & Safety. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Ethynyl-2-methoxypyrimidine: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. 5-Ethynyl-2-methoxypyrimidine, a key building block in synthetic chemistry, requires a comprehensive understanding of its potential hazards to establish robust safety protocols. This guide provides a detailed operational plan for the use of personal protective equipment (PPE), emergency procedures, and disposal of this compound, grounded in established safety principles.

Understanding the Hazard Profile

While a comprehensive toxicological profile for 5-Ethynyl-2-methoxypyrimidine is not widely available, its chemical structure—containing a pyrimidine core and an acetylene functional group—necessitates a cautious approach. Pyrimidine derivatives can exhibit a wide range of biological activities, and terminal alkynes can pose reactivity hazards. Therefore, it is prudent to handle this compound as a potentially hazardous substance, assuming risks of skin and eye irritation, respiratory tract irritation if inhaled, and unknown systemic toxicity.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risks. The specific level of protection should be determined by a thorough risk assessment of the intended procedure.

Hand Protection: The Primary Barrier

To prevent dermal absorption, the use of appropriate chemical-resistant gloves is mandatory.[1][2][3]

  • Glove Selection: Nitrile gloves are a suitable choice for general handling. For procedures with a higher risk of splashes or prolonged contact, double-gloving or the use of thicker, more resistant gloves should be considered.

  • Best Practices: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[2]

Eye and Face Protection: Shielding from Splashes and Aerosols

Protecting the eyes and face from accidental splashes or aerosol generation is critical.[3]

  • Minimum Requirement: Safety glasses with side shields conforming to recognized standards (e.g., EN166 in the EU or ANSI Z87.1 in the US) should be worn at all times in the laboratory.[2]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, chemical safety goggles are required. A face shield worn over safety goggles provides an additional layer of protection.[3]

Respiratory Protection: Preventing Inhalation Exposure

Given that 5-Ethynyl-2-methoxypyrimidine is a solid, the primary respiratory hazard is the inhalation of its dust.

  • Engineering Controls: All manipulations of the solid compound that could generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][4][5]

  • Respiratory Protective Equipment (RPE): In the rare event that work cannot be conducted in a fume hood, a properly fitted respirator (e.g., an N95 or higher) is necessary.[6] A formal respiratory protection program, including fit-testing, is essential when relying on RPE.[6]

Protective Clothing: Minimizing Skin Contact

Appropriate laboratory attire and protective clothing are essential to prevent skin contact.[2][3]

  • Laboratory Coat: A long-sleeved laboratory coat should be worn and kept fastened.

  • Additional Protection: For handling larger quantities or when there is a significant risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • General Attire: Full-length trousers and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the experimental risk.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Risk Level & PPE Start Start: Handling 5-Ethynyl-2-methoxypyrimidine Task Evaluate Task Start->Task LowRisk Low Risk (e.g., weighing in fume hood) Task->LowRisk Low potential for exposure MediumRisk Medium Risk (e.g., solution transfer) Task->MediumRisk Moderate potential for exposure HighRisk High Risk (e.g., reaction under heat/pressure) Task->HighRisk High potential for exposure PPE_Low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves LowRisk->PPE_Low PPE_Medium Enhanced PPE: - Lab Coat - Chemical Goggles - Double Gloves MediumRisk->PPE_Medium PPE_High Maximum PPE: - Lab Coat & Apron - Goggles & Face Shield - Chemical Resistant Gloves HighRisk->PPE_High

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: A Plan for Unexpected Events

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7][8][9] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11][12] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[13][14]

Spill Response
  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for proper disposal.

  • Major Spills: Evacuate the immediate area and prevent entry. Contact your institution's environmental health and safety department for assistance.

Disposal Plan: Responsible Management of Chemical Waste

All waste materials contaminated with 5-Ethynyl-2-methoxypyrimidine must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and puncture-resistant container. This includes excess reagent and contaminated consumables (e.g., weighing paper, pipette tips).
Liquid Waste Collect in a compatible, sealed, and clearly labeled solvent waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.

Decontamination:

  • Glassware: Rinse contaminated glassware multiple times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces with an appropriate solvent and cleaning agent.

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with handling 5-Ethynyl-2-methoxypyrimidine, fostering a safe and productive research environment.

References

  • TCI Chemicals. (2025, August 7). SAFETY DATA SHEET: 2,4-Dichloro-5-methoxypyrimidine.
  • Echemi.
  • Fisher Scientific. (2020, February 18).
  • BroadPharm. (2025, September 9).
  • Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Fisher Scientific.
  • ChemicalBook.
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
  • GOV.UK. (2024, October 10).
  • Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • Canadian Centre for Occupational Health and Safety (CCOHS). First Aid for Chemical Exposures.
  • ResearchGate.
  • Rexarc. Importance of PPE in Acetylene Plants.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • University of Florida Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • ResearchGate. (2025, September 19). Salvage of circulating pyrimidines by tissues of the mouse.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Frontiers.
  • National Institutes of Health (NIH). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • YouTube. (2017, April 17).
  • PubMed. Modification of pyrimidine derivatives from antiviral agents to antitumor agents.
  • ChemicalBook. (2025, November 8). 2-(1-Piperazinyl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-2-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Ethynyl-2-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.